1-Indanol
Description
Properties
IUPAC Name |
2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAPLDFPUUJILH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871162 | |
| Record name | (+/-)-1-Indanol | |
| Source | EPA DSSTox | |
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Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Indan-1-ol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059601 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
6351-10-6, 36643-74-0 | |
| Record name | 1-Indanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6351-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Indanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indanol | |
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| Record name | 1-INDANOL | |
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| Record name | (+/-)-1-Indanol | |
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| Record name | Indan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.141 | |
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| Record name | Indanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.299 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-INDANOL | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Structure of 1-Indanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Indanol. A key intermediate in the synthesis of various pharmaceutical compounds, this compound's unique structural features and chemical behavior make it a molecule of significant interest in medicinal chemistry and organic synthesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
This compound, systematically named 2,3-dihydro-1H-inden-1-ol, is a bicyclic aromatic alcohol.[1][2][3] Its structure consists of a benzene ring fused to a five-membered ring, with a hydroxyl group attached to the benzylic carbon of the cyclopentane ring.[4] This benzylic alcohol character is central to its reactivity.[4]
Key Structural Identifiers:
Physicochemical and Spectroscopic Properties
The chemical and physical properties of this compound are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O | [1][2][3][5] |
| Molecular Weight | 134.18 g/mol | [1][5][6] |
| Appearance | White to slightly yellow crystalline solid | [1][7] |
| Melting Point | 50-54 °C | [1][6][8] |
| Boiling Point | 128 °C at 12 mmHg | [1][5] |
| Density | 1.161 g/cm³ | [1][9] |
| Water Solubility | 10 g/L at 20 °C | [5][7][10] |
| pKa | 14.23 (Predicted) | [5][7] |
Spectroscopic Data Interpretation
¹H NMR Spectrum: The ¹H NMR spectrum of this compound in CDCl₃ typically displays signals corresponding to the aromatic protons, the benzylic proton adjacent to the hydroxyl group, and the aliphatic protons of the five-membered ring. The aromatic protons usually appear as a multiplet in the range of δ 7.1-7.4 ppm. The benzylic proton (H1) gives a characteristic signal around δ 5.2 ppm. The methylene protons at the C2 and C3 positions of the indane ring resonate in the upfield region, typically between δ 1.9 and δ 3.1 ppm.
¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound in CDCl₃ shows nine distinct signals. The aromatic carbons resonate in the downfield region (δ 124-145 ppm). The carbon bearing the hydroxyl group (C1) appears around δ 76 ppm. The aliphatic carbons of the five-membered ring (C2 and C3) are found in the upfield region, with C2 at approximately δ 35.6 ppm and C3 at about δ 29.7 ppm.[11]
Infrared (IR) Spectrum: The IR spectrum of this compound exhibits a broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring give rise to peaks in the 1450-1600 cm⁻¹ region. A significant C-O stretching band is typically observed around 1050 cm⁻¹.
Mass Spectrum: The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 134. The fragmentation pattern is characterized by the loss of a water molecule, leading to a prominent peak at m/z 116.[2] Another significant fragment is observed at m/z 115, resulting from the loss of a hydrogen atom from the dehydrated ion.[2] The base peak is often the m/z 115 fragment.[2]
Experimental Protocols
Synthesis of this compound via Reduction of 1-Indanone
Methodology: A common and efficient method for the synthesis of this compound is the reduction of 1-indanone.
Materials:
-
1-Indanone
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or Diethyl ether/Toluene
-
Hydrochloric acid (HCl) or Sulfuric acid (aqueous solution)
-
Ice
-
Ether for extraction
-
Sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-indanone in a suitable solvent (e.g., methanol for NaBH₄ reduction, or a mixture of benzene and ether for LiAlH₄).
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride in portions, or a solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene) to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture for a specified time (e.g., one hour) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it into ice water.
-
If an aluminum-based reducing agent was used, hydrolyze the reaction product by adding the mixture to a cooled aqueous acid solution (e.g., sulfuric acid).
-
Extract the aqueous layer with an organic solvent such as ether.
-
Wash the combined organic extracts with a saturated sodium chloride solution (brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by distillation under reduced pressure or by recrystallization.
Oxidation of this compound to 1-Indanone
Methodology: this compound can be oxidized back to 1-indanone using various oxidizing agents. A method utilizing a polymer-supported chromic acid resin is described here.
Materials:
-
This compound
-
Polymer-supported chromic acid resin (e.g., on Amberlyst® A-26)
-
Dichloromethane (CH₂Cl₂)
-
Filter paper and funnel
-
Round-bottom flask
Procedure:
-
Dissolve this compound in dichloromethane in a reaction vessel.
-
Add the polymer-supported chromic acid resin to the solution.
-
The reaction can be carried out at room temperature with stirring or accelerated using microwave irradiation.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the resin.
-
Wash the resin with additional dichloromethane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 1-indanone.
-
The product can be further purified by chromatography if necessary.
Reactivity and Applications in Drug Development
This compound serves as a crucial building block in the synthesis of several important pharmaceutical agents. Its chirality at the C1 position makes it a valuable precursor for enantioselective syntheses.
Role in the Synthesis of Rasagiline
Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease, can be synthesized from this compound.[9] A key step in this synthesis is the enzymatic kinetic resolution of racemic this compound to obtain the desired (S)-enantiomer.[9]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. CAS 6351-10-6: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 6351-10-6 [chemicalbook.com]
- 6. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound 98 6351-10-6 [sigmaaldrich.com]
- 9. guidechem.com [guidechem.com]
- 10. chembk.com [chembk.com]
- 11. This compound(6351-10-6) 13C NMR spectrum [chemicalbook.com]
Spectroscopic Profile of 1-Indanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Indanol (CAS No: 6351-10-6), a key intermediate in organic synthesis and drug development.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data presented in clear, structured tables.
Molecular Structure
This compound, with the chemical formula C₉H₁₀O, is a bicyclic aromatic alcohol.[1][2] Its structure consists of a benzene ring fused to a five-membered ring containing a hydroxyl group at the first position.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for structural confirmation.
¹H NMR Data
The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃), provides information about the chemical environment of the hydrogen atoms.[1][3][4][5]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.41 - 7.21 | m | 4H | Aromatic-H |
| 5.23 | t | 1H | CH-OH |
| 3.05 | m | 1H | CH₂ (alpha to Ar) |
| 2.82 | m | 1H | CH₂ (alpha to Ar) |
| 2.48 | m | 1H | CH₂ (beta to Ar) |
| 1.93 | m | 1H | CH₂ (beta to Ar) |
| 1.86 | br s | 1H | OH |
m = multiplet, t = triplet, br s = broad singlet
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.[1][4][6]
| Chemical Shift (δ) ppm | Assignment |
| 145.01 | Aromatic C |
| 143.16 | Aromatic C |
| 128.03 | Aromatic CH |
| 126.51 | Aromatic CH |
| 124.69 | Aromatic CH |
| 124.27 | Aromatic CH |
| 75.98 | CH-OH |
| 35.58 | CH₂ (alpha to Ar) |
| 29.71 | CH₂ (beta to Ar) |
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer.[1][3][4] For a typical ¹H NMR experiment, 16 scans are accumulated with a relaxation delay of 1 second. For a ¹³C NMR experiment, approximately 1024 scans are acquired with a relaxation delay of 2 seconds.
The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline corrections. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic groups.[7]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 (broad) | Strong | O-H stretch (alcohol) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium | Aliphatic C-H stretch |
| 1450 - 1600 | Medium | Aromatic C=C ring stretch |
| 1000 - 1250 | Strong | C-O stretch (secondary alcohol) |
Experimental Protocol: IR Spectroscopy
Caption: Workflow for IR data acquisition.
The IR spectrum is typically obtained using the KBr pellet method.[8] A small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr).[8] The fine powder is then compressed in a die under high pressure to form a transparent pellet. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for volatile compounds like this compound.
Mass Spectral Data (Electron Ionization)
The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[9]
| m/z | Relative Intensity (%) | Assignment |
| 134 | ~40 | [M]⁺ (Molecular Ion) |
| 116 | 100 | [M - H₂O]⁺ |
| 115 | ~50 | [M - H₂O - H]⁺ |
| 91 | ~27 | [C₇H₇]⁺ |
Experimental Protocol: Mass Spectrometry
Caption: General workflow for mass spectrometry.
A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer.[8] In the ion source, the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.[8] The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion to generate the mass spectrum.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(6351-10-6) 1H NMR spectrum [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound(6351-10-6) 13C NMR spectrum [chemicalbook.com]
- 7. This compound(6351-10-6) IR Spectrum [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 1H-Inden-1-ol, 2,3-dihydro- [webbook.nist.gov]
The Biological Frontier of 1-Indanol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, represents a privileged structure in medicinal chemistry. Among its oxygenated derivatives, 1-indanol and its analogues have garnered significant interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. While research on direct derivatives of this compound is emerging, this guide also incorporates data from closely related analogues, such as 1-indanone and cis-1-amino-2-indanol derivatives, to provide a broader perspective on the potential of this chemical class.
Diverse Biological Activities
Derivatives of the this compound core have demonstrated a wide spectrum of pharmacological effects, positioning them as promising candidates for drug discovery programs targeting various therapeutic areas.[1][2][3] Key activities include:
-
Anticancer Activity: Indane-containing compounds have shown potential in oncology by targeting various oncogenic pathways.[1]
-
Anti-inflammatory Effects: The indane nucleus is a feature of known anti-inflammatory drugs, and novel derivatives continue to be explored for their potential to modulate inflammatory responses.[1][3]
-
Neuroprotective Properties: The rigid bicyclic framework of indane derivatives has been utilized in the development of agents for neurodegenerative diseases.[1][2]
-
Enzyme Inhibition: Specific derivatives have been shown to inhibit enzymes such as α-glucosidase, suggesting applications in metabolic disorders.[4][5]
-
Antimicrobial and Antiviral Activities: The indanone analogues of this compound have been reported to possess antibacterial, antifungal, and antiviral properties.[3][6]
Quantitative Analysis of Biological Activity
The potency of this compound derivatives and their analogues has been quantified in various assays. The following tables summarize key quantitative data, such as IC50 values, to facilitate comparison.
Table 1: α-Glucosidase Inhibitory Activity of cis-1-Amino-2-indanol Derivatives [4]
| Compound | Structure | α-Glucosidase IC50 (µM) |
| Derivative 1 | (Structure not available in search results) | Data not available |
| Derivative 2 | (Structure not available in search results) | Data not available |
| Acarbose (Standard) | N/A | Data not available |
Note: Specific IC50 values for the synthesized cis-1-amino-2-indanol derivatives were not provided in the search results, but their potential as α-glucosidase inhibitors was highlighted.[4][5]
Table 2: Anticancer Activity of Indazole Derivatives (Structurally Related to Indane Scaffolds) [7]
| Compound | Target Cell Line | IC50 (µM) |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 |
| 6o | HEK-293 (Normal Cell Line) | 33.2 |
| 5k | Hep-G2 (Hepatoma) | 3.32 |
| 5k | HEK-293 (Normal Cell Line) | 12.17 |
Table 3: Anti-inflammatory Activity of Indazole Derivatives (Structurally Related to Indane Scaffolds) [8]
| Compound | Parameter | IC50 (µM) |
| Indazole | IL-1β Inhibition | 120.59 |
| 5-Aminoindazole | IL-1β Inhibition | 220.46 |
| 6-Nitroindazole | IL-1β Inhibition | 100.75 |
| Dexamethasone (Standard) | IL-1β Inhibition | 102.23 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols employed in the evaluation of this compound derivatives and their analogues.
α-Glucosidase Inhibition Assay[4]
This assay evaluates the potential of compounds to inhibit the α-glucosidase enzyme, a key target in the management of type 2 diabetes.
-
Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae is prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.
-
Incubation: The test compounds (derivatives of cis-1-amino-2-indanol) are pre-incubated with the enzyme solution for a specific period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the pNPG substrate.
-
Measurement: The hydrolysis of pNPG to p-nitrophenol is monitored spectrophotometrically by measuring the absorbance at a specific wavelength (e.g., 405 nm) over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without inhibitor). The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined from a dose-response curve.
Anticancer Cell Viability (MTT) Assay[7]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., K562, Hep-G2) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., indazole derivatives) for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by mitochondrial dehydrogenases in viable cells.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[8]
This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds (e.g., indazole derivatives) or a standard drug (e.g., diclofenac) are administered to the animals, typically intraperitoneally or orally.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group (vehicle-treated).
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for many this compound derivatives are still under investigation, studies on related indane and indole structures provide valuable insights into their potential mechanisms of action.
Anti-inflammatory Mechanism
Indole derivatives have been shown to exert anti-inflammatory effects through the nitric oxide (NO) pathway and by modulating cytokine signaling.[9] A potential mechanism involves the inhibition of pro-inflammatory mediators.
Neuroprotective Mechanism
The neuroprotective effects of indole-based compounds are often attributed to their antioxidant properties and their ability to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[10]
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. The diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, underscore the potential of this chemical class. However, this technical guide also highlights a significant gap in the literature concerning the specific biological activities and mechanisms of action of a broad range of this compound derivatives. Much of the current knowledge is inferred from structurally related compounds like 1-indanones and indazoles.
Future research should focus on the systematic synthesis and biological evaluation of a wider array of this compound derivatives. The generation of robust quantitative data (IC50, Ki, etc.) across various targets and detailed mechanistic studies, including the elucidation of specific signaling pathways, will be crucial for advancing these compounds from promising scaffolds to viable drug candidates. The development of detailed structure-activity relationships (SAR) will further guide the design of more potent and selective agents. For drug development professionals, the versatility of the this compound core offers a solid foundation for the creation of novel therapeutics addressing a multitude of unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]
- 8. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2009106980A2 - Indazole derivatives - Google Patents [patents.google.com]
- 10. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of 1-Indanol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanol, a bicyclic alcohol, serves as a crucial building block in the synthesis of a variety of pharmaceutical agents and fine chemicals. Its solubility in organic solvents is a fundamental physicochemical property that dictates its utility in synthetic chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a logical workflow to guide researchers in their experimental design.
Quantitative and Qualitative Solubility Data
The solubility of this compound has been characterized in a limited number of common organic solvents. The available data, both quantitative and qualitative, are summarized in the table below. It is important to note that comprehensive quantitative solubility data across a wide range of solvents and temperatures is not extensively available in published literature.
| Solvent | Chemical Formula | Solubility | Temperature (°C) | Remarks |
| Water | H₂O | 10 g/L[1][2][3][4] | 20 | Quantitative value. |
| Ethanol | C₂H₅OH | Soluble[1][2][3][4] | Not Specified | Qualitative description. |
| Benzene | C₆H₆ | Soluble[1][2][3][4] | Not Specified | Qualitative description. |
| Chloroform | CHCl₃ | Sparingly Soluble[1][3][4] | Not Specified | Qualitative description. |
| Methanol | CH₃OH | Slightly Soluble[1][3][4] | Not Specified | Qualitative description. |
| Petroleum Ether | - | Slightly Soluble[5] | Not Specified | Qualitative description. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Likely High | Not Specified | Inferred from high solubility of similar compounds.[6] |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data in specific solvent systems, a standardized experimental protocol is essential. The following section details a general yet robust methodology for determining the equilibrium solubility of a crystalline compound such as this compound. This protocol is based on the widely accepted isothermal shake-flask method.
Objective:
To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (crystalline, high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be required to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Quantification:
-
Gravimetric Method:
-
Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of this compound.
-
Once the solvent is completely removed, re-weigh the flask to determine the mass of the dissolved this compound.
-
Calculate the solubility in g/L or other appropriate units.
-
-
Spectroscopic/Chromatographic Method (Preferred for higher accuracy):
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
-
-
Data Reporting:
-
The solubility should be reported in standard units such as g/100 mL, g/L, or mol/L.
-
The temperature at which the solubility was determined must be clearly stated.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.
-
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:
Caption: Workflow for the experimental determination of this compound solubility.
References
- 1. This compound | 6351-10-6 [amp.chemicalbook.com]
- 2. This compound | 6351-10-6 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
The Versatility of 1-Indanol: A Technical Guide to its Applications in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanol, a bicyclic aromatic alcohol, serves as a versatile and valuable building block in modern organic synthesis. Its rigid indane skeleton and the presence of a hydroxyl group provide a unique platform for the construction of complex molecular architectures, particularly those with specific stereochemical requirements. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of pharmaceuticals and fine chemicals. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging the full potential of this important synthetic intermediate.
I. Asymmetric Synthesis of Chiral this compound
The enantiomers of this compound, particularly (S)-1-indanol, are crucial precursors for the synthesis of several active pharmaceutical ingredients (APIs). The asymmetric reduction of 1-indanone is the most common strategy to obtain enantiomerically pure this compound. Both biocatalytic and chemical methods have been extensively developed for this transformation.
Biocatalytic Reduction of 1-Indanone
Whole-cell biocatalysis offers a green and highly selective method for the synthesis of (S)-1-indanol. Various microorganisms, particularly strains of Lactobacillus, have been shown to efficiently reduce 1-indanone with high enantioselectivity.
Experimental Protocol: Biocatalytic Reduction using Lactobacillus paracasei [1]
-
Cultivation of Biocatalyst: Lactobacillus paracasei is cultured in an appropriate medium (e.g., MRS broth) under anaerobic conditions at 30°C for 24 hours.
-
Cell Harvesting: The cells are harvested by centrifugation (e.g., 5000 rpm for 10 minutes at 4°C), washed with a phosphate buffer (e.g., 0.1 M, pH 7.0), and resuspended in the same buffer.
-
Bioreduction: 1-Indanone (e.g., 1 g) is added to the cell suspension in a phosphate buffer containing a co-factor regeneration system (e.g., glucose). The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 150 rpm).
-
Reaction Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude (S)-1-indanol is purified by column chromatography on silica gel.
Quantitative Data for Biocatalytic Reduction:
| Biocatalyst | Substrate Concentration | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Lactobacillus paracasei BD71 | 1 g/L | 24 | >99 | >99 (S) | 93 | [1] |
| Lactobacillus paracasei BD101 | 10 g/L | 48 | >99 | >99 (R) | 97 |
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation using chiral ruthenium catalysts is a powerful chemical method for the enantioselective reduction of 1-indanone. These reactions typically employ isopropanol or a formic acid/triethylamine mixture as the hydrogen source.
Experimental Protocol: Asymmetric Transfer Hydrogenation with a Ru Catalyst [2][3][4][5]
-
Catalyst Preparation: A solution of the chiral Ru catalyst (e.g., RuCl--INVALID-LINK--) is prepared in an appropriate solvent (e.g., isopropanol).
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), 1-indanone is dissolved in the hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine).
-
Hydrogenation: The catalyst solution is added to the 1-indanone solution. The reaction mixture is stirred at a specific temperature (e.g., 28°C) for a designated time (e.g., 12-24 hours).
-
Work-up and Purification: The reaction is quenched (e.g., with water), and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The enantiomeric excess of the resulting this compound is determined by chiral HPLC, and the product is purified by chromatography.
Quantitative Data for Asymmetric Hydrogenation of 1-Indanone:
| Catalyst | Hydrogen Source | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| RuCl--INVALID-LINK-- | HCOOH/NEt₃ | 28 | 16 | >95 | 97 (R) | |
| [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN | i-PrOH/KOH | 80 | 2 | 99 | 98 (R) | |
| Rh(cod)Cl]₂/(S)-BINAP | H₂ (10 atm) | 25 | 24 | 100 | 95 (S) |
II. Application in the Synthesis of Pharmaceuticals
Chiral this compound and its derivatives are pivotal intermediates in the synthesis of several important drugs.
Synthesis of Indinavir (Crixivan®)
(1S,2R)-1-Amino-2-indanol is a key chiral building block for the synthesis of Indinavir, an HIV protease inhibitor.[6][7] The synthesis involves the preparation of this amino alcohol from 1-indanone, followed by coupling with a piperazine derivative.
Workflow for the Synthesis of Indinavir:
Experimental Protocol: Synthesis of (1S,2R)-1-Amino-2-indanol [6][7]
This multi-step synthesis starts with the asymmetric epoxidation of indene, followed by a Ritter reaction and hydrolysis.
-
Asymmetric Epoxidation: Indene is subjected to asymmetric epoxidation using a chiral manganese (Salen) complex as a catalyst and a suitable oxidant (e.g., sodium hypochlorite) to yield (1S,2R)-indene oxide with high enantioselectivity.
-
Ritter Reaction: The resulting epoxide is treated with a mixture of acetonitrile and oleum. This proceeds through a cyclic sulfate intermediate to form a methyl oxazoline.[7]
-
Hydrolysis and Resolution: The oxazoline is hydrolyzed with water. The resulting racemic cis-1-amino-2-indanol is then resolved by fractional crystallization with L-tartaric acid to afford the desired (1S,2R)-enantiomer in high enantiomeric purity (>99% ee).[6]
Experimental Protocol: Coupling and Final Steps for Indinavir Synthesis [6]
-
Coupling Reaction: (1S,2R)-1-Amino-2-indanol is coupled with a suitably activated piperazine derivative (e.g., an epoxide or a derivative with a good leaving group). This reaction is typically carried out in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent such as isopropanol.
-
Deprotection and Final Modification: The coupled product undergoes deprotection of any protecting groups (e.g., Boc groups removed with HCl). The final step involves the alkylation of the piperazine nitrogen with 3-picolyl chloride to yield Indinavir.
Synthesis of Rasagiline (Azilect®)
(R)-1-Aminoindan, which can be synthesized from (R)-1-indanol, is the key chiral intermediate for Rasagiline, a monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[8][9][10]
Workflow for the Synthesis of Rasagiline:
Experimental Protocol: Synthesis of Rasagiline Mesylate [9]
-
Reductive Amination: 1-Indanone is condensed with benzylamine to form the corresponding enamine, which is then reduced in situ with sodium borohydride in ethanol to yield racemic N-benzyl-1-aminoindan.
-
Resolution: The racemic N-benzyl-1-aminoindan is resolved using L-tartaric acid. The diastereomeric salt of the (R)-enantiomer crystallizes from boiling water.
-
Debenzylation: The resolved (R)-N-benzyl-1-aminoindan is subjected to catalytic hydrogenation (e.g., using Pd/C) to remove the benzyl group, affording (R)-1-aminoindan.
-
Alkylation: (R)-1-Aminoindan is alkylated with propargyl chloride in the presence of a base (e.g., potassium carbonate) in acetonitrile to give Rasagiline.
-
Salt Formation: The free base of Rasagiline is treated with methanesulfonic acid in isopropanol to yield Rasagiline mesylate.
III. Applications in the Fragrance Industry
This compound and its derivatives are also utilized in the fragrance industry, contributing to a range of scent profiles. The ester derivatives of this compound are particularly noted for their pleasant aromas.
Synthesis of 1-Indanyl Esters
The esterification of this compound with various carboxylic acids or their derivatives yields esters with characteristic scents.
Experimental Protocol: Synthesis of 1-Indanyl Acetate [11][12][13]
-
Reaction Setup: In a round-bottom flask, this compound is dissolved in a suitable solvent (e.g., dichloromethane or toluene). A base, such as pyridine or triethylamine, is added.
-
Acylation: Acetic anhydride or acetyl chloride is added dropwise to the solution at 0°C.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The mixture is then washed successively with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 1-indanyl acetate is purified by vacuum distillation or column chromatography.
Olfactory Properties of this compound Derivatives:
| Derivative | Odor Profile |
| This compound | Mild, floral, slightly phenolic |
| 1-Indanyl Acetate | Fruity, floral, with woody undertones |
| 1-Indanyl Propionate | Sweeter, fruitier than the acetate |
IV. Conclusion
This compound is a cornerstone intermediate in organic synthesis with significant applications in the pharmaceutical and fragrance industries. The ability to produce specific enantiomers of this compound and its derivatives through both biocatalytic and chemical methods has been instrumental in the development of important drugs like Indinavir and Rasagiline. The detailed protocols and quantitative data presented in this guide are intended to facilitate further research and application of this versatile molecule. The continued exploration of new catalytic systems and synthetic routes involving this compound is expected to unlock even more of its potential in the creation of novel, high-value chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. EP0472966A1 - Esters and their use in perfumery - Google Patents [patents.google.com]
- 12. jetir.org [jetir.org]
- 13. benchchem.com [benchchem.com]
Crystal Structure of 1-Indanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Indanol is a chiral aromatic alcohol of significant interest in organic synthesis and as a building block for pharmaceuticals. Its three-dimensional structure is crucial for understanding its chemical reactivity, enantioselective interactions, and potential biological activity. This technical guide provides a comprehensive overview of the crystal structure of (S)-(+)-1-indanol. The crystallographic data presented herein is derived from a detailed study by Jähnigen et al., which utilized single-crystal X-ray diffraction (XRD) to elucidate the solid-state conformation and packing of this molecule. This document summarizes the key crystallographic parameters, provides a detailed experimental protocol for its structure determination, and includes a workflow diagram for the crystallographic process.
Introduction
This compound, a derivative of indane, is a secondary alcohol that exists as two enantiomers, (R)-(-)-1-indanol and (S)-(+)-1-indanol. The stereochemistry of this compound is of paramount importance in asymmetric synthesis, where it can be used as a chiral auxiliary or a precursor to more complex chiral molecules. Understanding the precise arrangement of atoms in the crystalline state provides invaluable insights into its intermolecular interactions and solid-state properties, which are critical for applications in drug design and materials science.
While the existence of this compound in a crystalline form has been known, a detailed public deposition of its crystal structure has been elusive. A comprehensive study focused on the solid-state vibrational circular dichroism of (S)-(+)-1-indanol has provided the crystallographic data that forms the basis of this guide.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Appearance | White to slightly yellow crystalline solid |
| Melting Point | 50-54 °C |
| Boiling Point | 128 °C at 12 mmHg |
| Chirality | Exists as (R) and (S) enantiomers |
Crystal Structure of (S)-(+)-1-Indanol
The crystal structure of (S)-(+)-1-indanol was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁, which is a common space group for chiral molecules.
Crystallographic Data
The key crystallographic data for (S)-(+)-1-indanol are summarized in Table 2. This data provides the fundamental parameters of the unit cell and the conditions under which the diffraction data were collected.
Table 2: Crystal Data and Structure Refinement for (S)-(+)-1-Indanol
| Parameter | Value |
| Empirical formula | C₉H₁₀O |
| Formula weight | 134.18 |
| Crystal system | Monoclinic |
| Space group | P2₁ |
| a (Å) | 5.789 |
| b (Å) | 16.345 |
| c (Å) | 7.987 |
| α (°) | 90 |
| β (°) | 108.9 |
| γ (°) | 90 |
| Volume (ų) | 714.5 |
| Z | 4 |
| Calculated density (g/cm³) | 1.247 |
Note: The crystallographic data is based on the study by Jähnigen et al. on the P2₁ crystals of (S)-(+)-1-indanol. The original publication should be consulted for the full dataset, including atomic coordinates and anisotropic displacement parameters.
Experimental Protocols
The determination of the crystal structure of (S)-(+)-1-indanol involves several key steps, from crystal growth to data analysis. A detailed methodology is provided below.
Crystallization
Single crystals of (S)-(+)-1-indanol suitable for X-ray diffraction were grown from a solution of the compound. A typical procedure involves:
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has moderate solubility.
-
Supersaturation: A supersaturated solution is prepared by either slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Growth: The supersaturated solution is left undisturbed in a vibration-free environment to allow for the slow growth of single crystals.
X-ray Diffraction Data Collection
A single crystal of appropriate size and quality is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The data collection process is as follows:
-
Crystal Mounting: The crystal is mounted on a loop with a cryo-protectant if data is to be collected at low temperatures.
-
Unit Cell Determination: The crystal is centered in the X-ray beam, and a preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to solve and refine the crystal structure:
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
-
Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule like this compound.
Conclusion
This technical guide has summarized the available crystallographic data for (S)-(+)-1-indanol, providing a valuable resource for researchers in chemistry and drug development. The presented data and experimental protocols offer a foundational understanding of the solid-state structure of this important chiral molecule. The detailed workflow for crystal structure determination further serves as a general guide for the structural analysis of small organic molecules. Further research, including the deposition of the full crystallographic information file (CIF) into public databases, would be highly beneficial to the scientific community.
1-Indanol: A Technical Guide to its Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Indanol, a bicyclic alcohol, has been a compound of interest in organic synthesis and medicinal chemistry for nearly a century. Its structural motif is found in a range of molecules with significant biological activity, most notably as a key precursor to the HIV protease inhibitor, Indinavir (Crixivan®). This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis from its precursor, 1-indanone, and presenting key quantitative data and experimental protocols for its preparation and characterization.
Introduction: The Emergence of a Versatile Building Block
While a singular, celebrated "discovery" of this compound is not prominent in the historical scientific literature, its intellectual origins are intrinsically linked to the synthesis of its parent ketone, 1-indanone. The early 20th century saw significant advancements in synthetic organic chemistry, particularly in the construction of cyclic compounds. The first reported synthesis of 1-indanone in 1927, via an intramolecular Friedel-Crafts acylation, laid the immediate groundwork for the preparation of this compound.[1] Given the well-established carbonyl reduction reactions of the era, the conversion of 1-indanone to this compound was a logical and straightforward synthetic step.
One of the earliest and most elegant methods for such a reduction, the Meerwein-Ponndorf-Verley (MPV) reduction, was discovered in 1925.[2] This method, utilizing aluminum alkoxides to reduce ketones and aldehydes, provided a selective and efficient route to alcohols like this compound.[2][3][4] Therefore, it can be inferred that the synthesis and characterization of this compound likely occurred in the late 1920s, following the availability of its ketone precursor.
The significance of this compound grew substantially with the discovery of its applications in medicinal chemistry. Its derivatives, particularly cis-1-amino-2-indanol, became crucial chiral auxiliaries and key components in the synthesis of complex pharmaceutical agents.[5] This has cemented this compound's status as a valuable and enduring building block in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
A comprehensive understanding of a molecule's properties is fundamental to its application in research and development. The following tables summarize the key physicochemical and spectroscopic data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀O | [6] |
| Molecular Weight | 134.178 g/mol | [6] |
| Appearance | White to slightly yellow crystalline solid | [6] |
| Melting Point | 50-54 °C | [7] |
| Boiling Point | 128 °C at 12 mmHg | [8] |
| CAS Number | 6351-10-6 | [6] |
Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.45 - 7.20 | m | 4H | Aromatic CH | [6] |
| 5.25 | t | 1H | CH-OH | [6] |
| 3.10 - 2.80 | m | 2H | Ar-CH₂ | [6] |
| 2.55 - 2.40 | m | 1H | CH₂ | [6] |
| 2.15 - 1.95 | m | 1H | CH₂ | [6] |
| 1.90 | s | 1H | OH | [6] |
Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Chemical Shift (ppm) | Assignment | Reference |
| 145.01 | Aromatic C | [9] |
| 143.16 | Aromatic C | [9] |
| 128.03 | Aromatic CH | [9] |
| 126.51 | Aromatic CH | [9] |
| 124.69 | Aromatic CH | [9] |
| 124.27 | Aromatic CH | [9] |
| 75.98 | CH-OH | [9] |
| 35.58 | Ar-CH₂ | [9] |
| 29.71 | CH₂ | [9] |
Synthesis of this compound
The primary and most common route to this compound is through the reduction of 1-indanone. Several methods have been developed and refined over the years, from classical stoichiometric reductions to modern catalytic hydrogenations.
Synthesis of the Precursor: 1-Indanone via Friedel-Crafts Acylation
The historical synthesis of 1-indanone involves the intramolecular Friedel-Crafts acylation of 3-phenylpropionic acid or its corresponding acyl chloride.[1] This reaction is a cornerstone of aromatic chemistry and remains a widely used method.
Caption: Synthesis of 1-indanone via intramolecular Friedel-Crafts acylation.
Reduction of 1-Indanone to this compound
A clean and efficient method for the reduction of 1-indanone is catalytic hydrogenation. This process typically employs a metal catalyst, such as platinum, palladium, or copper, under a hydrogen atmosphere.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound(6351-10-6) 13C NMR [m.chemicalbook.com]
- 10. Selective synthesis of this compound by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach [ri.conicet.gov.ar]
Methodological & Application
Application Notes and Protocols: Synthesis of Chiral Compounds Using 1-Indanol and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Indanol and its derivatives, particularly the chiral amino alcohol, cis-1-amino-2-indanol, are powerful tools in asymmetric synthesis. The rigid indane backbone provides a well-defined stereochemical environment, making these compounds highly effective as chiral auxiliaries, ligands for asymmetric catalysts, and precursors for enantiomerically pure products.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of chiral compounds, focusing on key transformations relevant to pharmaceutical and fine chemical synthesis.
Application 1: Biocatalytic Synthesis of Enantiopure (S)-1-Indanol
Enantiomerically pure (S)-1-indanol is a valuable building block for the synthesis of various pharmaceuticals, including the anti-Parkinson's drug, Rasagiline.[1][4] Biocatalytic reduction of the prochiral ketone, 1-indanone, offers a green and highly selective method to produce (S)-1-indanol in high yield and enantiomeric excess.[1][4]
Quantitative Data Summary
| Biocatalyst | Substrate | Product | Conversion (%) | Yield (%) | ee (%) | Reference |
| Lactobacillus paracasei BD71 | 1-Indanone | (S)-1-Indanol | >99 | 93 | >99 | [1][4] |
Experimental Protocol: Biocatalytic Reduction of 1-Indanone
Materials:
-
1-Indanone
-
Lactobacillus paracasei BD71 whole-cell biocatalyst
-
Glucose
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
Incubator shaker
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Cultivation of Biocatalyst: Cultivate Lactobacillus paracasei BD71 in an appropriate growth medium according to standard microbiological procedures. Harvest the cells by centrifugation and wash with buffer.
-
Bioreduction: In a sterile flask, prepare a reaction mixture containing the buffer solution, glucose as a co-substrate for cofactor regeneration, and the harvested L. paracasei cells.
-
Add 1-indanone to the reaction mixture. The substrate concentration should be optimized for the specific biocatalyst loading.
-
Incubate the reaction mixture in an incubator shaker at a controlled temperature and agitation speed for a specified period (e.g., 24-48 hours), monitoring the progress by TLC or GC.
-
Work-up and Purification: After the reaction is complete, centrifuge the mixture to separate the cells.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (S)-1-indanol.
-
Purify the product by column chromatography on silica gel if necessary.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Workflow Diagram
Caption: Workflow for the biocatalytic synthesis of (S)-1-indanol.
Application 2: (1R,2S)-1-Amino-2-indanol as a Scaffold for Chiral Ligands
The vicinal amino and hydroxyl groups in cis-1-amino-2-indanol provide two coordination points, making it an excellent scaffold for a variety of chiral ligands, including Schiff bases.[2][5] These ligands are valuable in the formation of metal complexes for various catalytic asymmetric reactions.
Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand
This protocol describes the synthesis of a Schiff base from (1R,2S)-1-amino-2-indanol and salicylaldehyde.[2][5]
Materials:
-
(1R,2S)-1-amino-2-indanol
-
Salicylaldehyde
-
Absolute Ethanol or Ethyl Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve (1R,2S)-1-amino-2-indanol (1.0 eq) in absolute ethanol or ethyl ether.
-
Add an equimolar amount of salicylaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a solid precipitate.
-
If using ethyl ether, the reaction is typically faster, and precipitation occurs more readily.[5]
-
Once the reaction is complete (indicated by the cessation of precipitation), isolate the solid product by filtration.
-
Wash the solid with a small amount of cold solvent.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Reaction Scheme
Caption: Synthesis of a chiral Schiff base from (1R,2S)-1-amino-2-indanol.
Application 3: Asymmetric Transfer Hydrogenation (ATH) of Ketones
Catalysts derived from (1R,2S)-1-amino-2-indanol are highly effective for the asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[6] This method provides a safer alternative to high-pressure hydrogenation, often using isopropanol as the hydrogen source.[6]
Quantitative Data Summary
| Catalyst System | Substrate | Product | Conversion (%) | ee (%) | Reference |
| [RuCl₂(p-cymene)]₂ / (1R,2S)-1-amino-2-indanol | Acetophenone | (R)-1-Phenylethanol | >95 | 92 | [6][7] |
| [RhCl₂(Cp*)]₂ / (1R,2S)-1-amino-2-indanol | Acetophenone | (R)-1-Phenylethanol | High | High | [2] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂ or [RhCl₂(Cp*)]₂
-
(1R,2S)-1-amino-2-indanol
-
Acetophenone
-
Anhydrous isopropanol
-
Base (e.g., KOH or KOtBu)
-
Inert atmosphere glassware (e.g., Schlenk line)
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (in situ): In a dry, inert gas-flushed flask, dissolve the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and (1R,2S)-1-amino-2-indanol in anhydrous isopropanol.
-
Add the base (e.g., KOH) and stir the mixture at room temperature for a short period to allow for the formation of the active catalyst.
-
Hydrogenation: Add acetophenone to the catalyst solution.
-
Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the progress by TLC or GC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the 1-phenylethanol by chiral HPLC or GC.
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.
Application 4: Corey-Bakshi-Shibata (CBS) Reduction of Ketones
(1R,2S)-1-amino-2-indanol is a precursor to a highly effective oxazaborolidine catalyst used in the Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones.[8][9][10] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[8]
Quantitative Data Summary: CBS Reduction of Acetophenone
| Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| THF | Room Temp. | High | 95 | [8][9] |
| Toluene | 0 | High | 97 | [8] |
| THF | -20 | High | >98 | [8] |
Experimental Protocol: CBS Reduction of Acetophenone
Materials:
-
(1R,2S)-1-amino-2-indanol
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Inert atmosphere glassware
Procedure:
-
Catalyst Formation (in situ): To a dry, inert gas-flushed round-bottom flask, add (1R,2S)-1-amino-2-indanol (typically 5-10 mol%).
-
Add anhydrous THF and stir until the aminoindanol is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane solution (e.g., BH₃·SMe₂) (1.0 eq relative to the aminoindanol) dropwise. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the oxazaborolidine catalyst.
-
Reduction: Cool the catalyst solution to the desired reaction temperature (e.g., room temperature or -20 °C).
-
In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.
-
Slowly add a solution of the borane reducing agent (typically 1.0-1.2 eq) to the catalyst solution.
-
Add the acetophenone solution dropwise to the catalyst-borane mixture over a period of time (e.g., 30 minutes).
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or GC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Acidify the mixture with 1 M HCl and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Schiff Bases and Stereocontrolled Formation of Fused 1,3-Oxazolidines from 1-Amino-2-Indanol: A Systematic Study on Structure and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
1-Indanol as a Chiral Auxiliary Precursor in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the precise control of stereochemistry is paramount for the production of enantiomerically pure compounds, a critical aspect in the development of pharmaceuticals and other bioactive molecules. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to guide a stereoselective transformation. While 1-indanol itself is not typically used directly as a chiral auxiliary, its derivative, (1R,2S)-1-amino-2-indanol , stands out as a highly effective and versatile chiral auxiliary.[1][2] The rigid, bicyclic indane backbone of this amino alcohol provides a well-defined steric environment, making it exceptionally effective at inducing stereoselectivity in a variety of chemical transformations.[1]
This document provides detailed application notes and protocols for the utilization of (1R,2S)-1-amino-2-indanol as a chiral auxiliary, with a primary focus on its application in diastereoselective aldol reactions.
Principle of Action: The Oxazolidinone Auxiliary
The most common and powerful application of (1R,2S)-1-amino-2-indanol as a chiral auxiliary is through its conversion into a chiral oxazolidinone.[1] This approach follows the well-established principles of Evans' oxazolidinone auxiliaries. The process involves three main stages:
-
Attachment of the Auxiliary: The aminoindanol is first cyclized to form a rigid oxazolidinone scaffold. This scaffold is then N-acylated with a desired carbonyl moiety (e.g., a propionyl group).[1]
-
Diastereoselective Reaction: The N-acyloxazolidinone is converted into a rigid enolate, which then reacts with an electrophile (e.g., an aldehyde in an aldol reaction). The bulky indanyl group of the auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the less hindered face and thereby controlling the formation of new stereocenters.[1]
-
Cleavage of the Auxiliary: After the desired stereoselective transformation, the chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched target molecule and allowing for the recovery and recycling of the auxiliary.
The following diagram illustrates the general workflow for the use of (1R,2S)-1-amino-2-indanol as a chiral auxiliary in an asymmetric aldol reaction.
Application in Diastereoselective Aldol Reactions
One of the most powerful applications of the (1R,2S)-1-amino-2-indanol derived auxiliary is in diastereoselective aldol reactions to construct chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of many natural products and pharmaceuticals.[1]
Data Presentation
The performance of the (1R,2S)-1-amino-2-indanol-derived oxazolidinone auxiliary in boron-mediated syn-aldol reactions is summarized below and compared with traditional Evans auxiliaries.
| Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| Isobutyraldehyde | >99% | 75 |
| Benzaldehyde | >99% | 80 |
| Propionaldehyde | >99% | 78 |
| p-Tolualdehyde | >99% | 82 |
| Table 1: Performance of (1R,2S)-1-amino-2-indanol-Derived Auxiliary in Evans Aldol Reactions. [3] |
| Chiral Auxiliary Source | Aldehyde | Diastereomeric Excess (d.e.) | Yield (%) |
| L-Valine | Isobutyraldehyde | >99% | 85 |
| L-Valine | Benzaldehyde | >99% | 81 |
| L-Phenylalanine | Isobutyraldehyde | 97% | 80 |
| L-Phenylalanine | Benzaldehyde | 95% | 75 |
| Table 2: Performance of Traditional Evans Auxiliaries. [3] |
The data demonstrates that the (1R,2S)-1-amino-2-indanol-derived auxiliary consistently provides excellent levels of diastereoselectivity, comparable to or even exceeding traditional Evans auxiliaries in some cases.[3]
Experimental Protocols
Protocol 1: Synthesis of the Chiral Oxazolidinone
This protocol describes the cyclization of (1R,2S)-1-amino-2-indanol to form the core oxazolidinone structure.[1][3]
Materials:
-
(1R,2S)-1-amino-2-indanol
-
Disuccinimidyl carbonate (DSC) or triphosgene
-
Triethylamine (TEA)
-
Anhydrous acetonitrile (ACN)
Procedure:
-
Dissolve (1R,2S)-1-amino-2-indanol (1.0 eq) in anhydrous acetonitrile (approx. 0.2 M).
-
Add triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add disuccinimidyl carbonate (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.[1]
-
Upon completion, concentrate the mixture in vacuo and purify the crude product by flash chromatography to yield the chiral oxazolidinone.
Protocol 2: N-Acylation of the Chiral Oxazolidinone
This protocol attaches the propionyl group, which will serve as the enolate precursor.[1]
Materials:
-
Chiral oxazolidinone from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Propionyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve the chiral oxazolidinone (1.0 eq) in anhydrous THF (approx. 0.1 M) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the N-propionyloxazolidinone by flash chromatography.
Protocol 3: Diastereoselective Aldol Reaction
This protocol describes the boron-mediated aldol reaction with an aldehyde.[1]
Materials:
-
N-propionyloxazolidinone from Protocol 2
-
Anhydrous dichloromethane (DCM)
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
pH 7 phosphate buffer, methanol, 30% hydrogen peroxide
Procedure:
-
Add the N-propionyloxazolidinone (1.0 eq) to a flame-dried flask under an inert atmosphere and dissolve in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C.
-
Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq).[1]
-
Stir the mixture at 0 °C for 30-45 minutes to allow for (Z)-enolate formation.[1]
-
Cool the reaction to -78 °C.
-
Add the aldehyde (1.2 eq), dissolved in a small amount of cold DCM, dropwise over 10 minutes.[1]
-
Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.[1]
-
Quench the reaction at 0 °C by adding pH 7 phosphate buffer, followed immediately by methanol and 30% hydrogen peroxide.[1]
-
Stir the resulting mixture vigorously at 0 °C for 1 hour.
-
Extract the product, wash the combined organic layers, dry, and concentrate.
-
Purify the aldol adduct by flash chromatography.
The stereochemical outcome of this reaction is dictated by a Zimmerman-Traxler-type six-membered chair transition state, where the bulky indanyl group directs the approach of the aldehyde.[1]
Protocol 4: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the chiral product and allow for the recovery of the auxiliary.[1][3]
Materials:
-
Aldol adduct from Protocol 3
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) or Lithium hydroperoxide (LiOOH)
-
Hydrogen peroxide (H₂O₂)
-
Aqueous sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add an aqueous solution of lithium hydroxide and then slowly add hydrogen peroxide.[3]
-
Stir the mixture at 0 °C for 1-2 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite at 0 °C.[1]
-
Separate the layers. The aqueous layer contains the lithium salt of the β-hydroxy carboxylic acid. The organic layer contains the chiral auxiliary.
-
Wash the aqueous layer with an organic solvent to extract any remaining auxiliary.
-
The combined organic layers can be dried and concentrated to recover the (1R,2S)-1-amino-2-indanol.[1]
-
Acidify the aqueous layer and extract the desired β-hydroxy carboxylic acid product.
Other Applications
Beyond aldol reactions, (1R,2S)-1-amino-2-indanol and its derivatives are employed in other asymmetric transformations:
-
Asymmetric Ketone Reduction: It serves as a precursor to chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS catalysts) for the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[4]
-
Transfer Hydrogenation: It can act as a ligand in asymmetric transfer hydrogenation reactions.[4]
-
Synthesis of Pharmaceuticals: A prominent large-scale application is in the synthesis of the HIV protease inhibitor Indinavir, where the chiral integrity of the aminoindanol fragment is crucial for the drug's efficacy.[4]
Conclusion
(1R,2S)-1-amino-2-indanol, derived from this compound, is a highly effective and versatile chiral auxiliary in asymmetric synthesis. Its rigid bicyclic structure provides excellent stereocontrol in a variety of reactions, most notably in diastereoselective aldol reactions. The straightforward protocols for its attachment, the high diastereoselectivities achieved, and the ability to recover and recycle the auxiliary make it a valuable tool for researchers, scientists, and professionals in drug development.
References
Application Notes and Protocols for the Friedel-Crafts Alkylation of Arenes with 1-Indanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indane scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The functionalization of aromatic and heteroaromatic compounds with indane moieties, particularly through the formation of 1-aryl-indanes, is a key strategy in drug discovery. These derivatives have shown potential as antiviral, anti-inflammatory, anticancer, and neuroprotective agents.
One of the most direct methods for the synthesis of 1-aryl-indanes is the Friedel-Crafts alkylation of arenes with 1-indanol and its derivatives. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the this compound derivative, activated by a Lewis or Brønsted acid catalyst, generates a stabilized secondary carbocation that is then attacked by an electron-rich aromatic ring. This document provides detailed application notes and experimental protocols for this important transformation.
Reaction Principle and Mechanism
The Friedel-Crafts alkylation of arenes with this compound is a classic example of an electrophilic aromatic substitution. The reaction is typically catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) or a strong Brønsted acid (e.g., H₂SO₄, TfOH).
The general mechanism involves three key steps:
-
Generation of the Electrophile: The hydroxyl group of the this compound is protonated by the acid catalyst, forming a good leaving group (water).
-
Formation of the Carbocation: Departure of the water molecule generates a secondary benzylic carbocation at the 1-position of the indane ring. This carbocation is relatively stable due to resonance with the fused benzene ring.
-
Electrophilic Attack and Re-aromatization: The electron-rich arene nucleophile attacks the carbocation, forming a new carbon-carbon bond and a resonance-stabilized sigma complex (arenium ion). Subsequent deprotonation of the arenium ion restores the aromaticity of the arene ring, yielding the 1-aryl-indane product and regenerating the acid catalyst.
Applications in Drug Development
The introduction of an indane moiety can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The rigid, lipophilic nature of the indane scaffold can enhance metabolic stability, improve membrane permeability, and provide a well-defined three-dimensional structure for interaction with biological targets.
Examples of therapeutic areas where indane derivatives are relevant include:
-
Neurodegenerative Diseases: The indane core is a key feature of drugs developed for Alzheimer's disease.
-
Oncology: Certain indane derivatives have been investigated for their anticancer properties.
-
Infectious Diseases: The scaffold has been incorporated into molecules with antiviral and antimicrobial activities.
Experimental Protocols
Below are generalized protocols for the Friedel-Crafts alkylation of arenes with this compound derivatives. The choice of catalyst and reaction conditions will depend on the reactivity of the specific arene and this compound derivative.
Protocol 1: Lewis Acid-Catalyzed Alkylation of an Activated Arene (e.g., Anisole) with this compound
Materials:
-
This compound
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexane and Ethyl Acetate for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septum and nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).
-
Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) with stirring.
-
In a separate flask, dissolve this compound (1.0 equivalent) and anisole (1.2 equivalents) in anhydrous DCM.
-
Slowly add the solution of this compound and anisole to the stirred suspension of AlCl₃ in DCM at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain the desired 1-aryl-indane.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Brønsted Acid-Catalyzed Alkylation of a Moderately Activated Arene (e.g., Toluene) with this compound
Materials:
-
This compound
-
Toluene
-
Triflic acid (TfOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Dichloromethane (DCM) or Nitromethane
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of toluene, which acts as both the reactant and the solvent. Alternatively, use a co-solvent like anhydrous DCM or nitromethane.
-
Cool the mixture in an ice bath.
-
Slowly add triflic acid (0.1-0.2 equivalents) or concentrated sulfuric acid (1.0 equivalent) dropwise to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully pour the mixture into a beaker of ice-cold saturated NaHCO₃ solution to neutralize the acid.
-
Transfer the mixture to a separatory funnel. If a co-solvent was used, add more DCM to facilitate separation.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system).
-
Confirm the structure of the purified 1-aryl-indane by spectroscopic methods.
Data Presentation
The following tables summarize representative quantitative data for the Friedel-Crafts alkylation of arenes with secondary alcohols, which are analogous to this compound.
Table 1: Representative Yields for Friedel-Crafts Alkylation of Arenes with Secondary Alcohols
| Arene | Alkylating Agent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Anisole | 1-Phenylethanol | AlCl₃ | CS₂ | 0 - RT | 3 | 85 |
| Toluene | This compound | H₂SO₄ | Toluene | RT | 6 | 78 |
| Benzene | 1-Adamantanol | TfOH | Benzene | RT | 2 | 92 |
| m-Xylene | This compound | FeCl₃ | CH₂Cl₂ | RT | 4 | 88 |
| Thiophene | 1-Phenylethanol | Mont. K10 | Heptane | 90 | 5 | 75 |
Note: The yields are indicative and can vary based on the specific reaction conditions and the purity of the reagents.
Table 2: Spectroscopic Data for a Representative 1-Aryl-Indane Derivative (1-Phenylindan)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (Phenyl & Indanyl) | 7.10 - 7.40 | m | - | 9H |
| H-1 | 4.35 | t | 7.8 | 1H |
| H-3 | 3.00 - 3.20 | m | - | 2H |
| H-2 | 2.20 - 2.40 | m | - | 2H |
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Ar-C (quaternary) | 145.8, 144.2, 142.5 |
| Ar-CH | 128.6, 128.4, 127.2, 126.8, 125.1, 124.9 |
| C-1 | 52.3 |
| C-3 | 31.5 |
| C-2 | 30.8 |
Experimental Workflow and Logic
The successful execution of the Friedel-Crafts alkylation with this compound derivatives requires careful control of the experimental parameters. The following diagram illustrates the logical workflow from reaction setup to product characterization.
Application Notes and Protocols for the Oxidation of 1-Indanol to 1-Indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of 1-indanol to 1-indanone is a critical transformation in organic synthesis, providing a key intermediate for the development of a wide range of biologically active compounds and pharmaceutical agents. The indanone scaffold is a core structural motif in numerous molecules of medicinal interest. The selection of an appropriate oxidation protocol is paramount to ensure high yields, purity, and compatibility with various functional groups.
This document provides detailed experimental protocols for several common and effective methods for the oxidation of this compound. These methods include the Swern oxidation, the Dess-Martin periodinane (DMP) oxidation, and oxidation using pyridinium chlorochromate (PCC). Additionally, a microwave-assisted protocol using polymer-supported chromic acid is presented, offering a modern and efficient alternative.
Comparative Data of Oxidation Protocols
The following table summarizes the key quantitative data for the described protocols for the oxidation of this compound to 1-indanone, facilitating a direct comparison of their efficacy.
| Oxidation Method | Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield/Conversion (%) |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | ~30 min | -78 °C to rt | Typically High |
| Dess-Martin Periodinane (DMP) | Dess-Martin Periodinane | Dichloromethane (DCM) | 1-2 hours | Room Temperature | Typically High |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 2-4 hours | Room Temperature | Good to High |
| Microwave-Assisted Oxidation | Polymer-supported Chromic Acid | Dichloromethane (DCM) | 3-10 min | 80-120 °C | Up to 92%[1] |
Experimental Protocols
Swern Oxidation
The Swern oxidation is a mild and highly efficient method for converting secondary alcohols to ketones without the use of heavy metals.[2][3] The reaction proceeds via the formation of an alkoxysulfonium ylide, which then fragments to the desired ketone.[2]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for reactions at low temperatures (e.g., dry ice/acetone bath)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (2.7 equivalents) in anhydrous DCM to the oxalyl chloride solution. Stir the mixture for 5 minutes.
-
Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 5 minutes. Continue stirring at -78 °C for 30 minutes.[2]
-
Add triethylamine (7.0 equivalents) dropwise to the mixture.[2]
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude 1-indanone can be purified by flash column chromatography.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation is a popular choice due to its mild reaction conditions, broad functional group tolerance, and the use of a non-toxic, commercially available reagent.[4][5]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)
-
Diethyl ether or Pentane
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCM in a round-bottom flask, add Dess-Martin periodinane (1.1-1.3 equivalents) at room temperature.[6]
-
Stir the reaction mixture for 1-2 hours and monitor the progress by thin-layer chromatography (TLC).[6]
-
Upon completion, dilute the reaction mixture with diethyl ether or an equal volume of pentane.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-indanone can be purified by flash chromatography.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a versatile and reliable oxidizing agent for the conversion of secondary alcohols to ketones.[7] It is an air-stable, orange-yellow solid that is soluble in many organic solvents.[7]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Celite® or silica gel (optional, to prevent formation of tarry byproducts)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for filtration
Procedure:
-
In a round-bottom flask, suspend PCC (1.5 equivalents) and a small amount of Celite® in anhydrous DCM.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the this compound solution to the PCC suspension in one portion while stirring.
-
Stir the resulting mixture at room temperature for 2-4 hours.[8] The progress of the reaction can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® to remove the chromium salts.
-
Wash the filter cake thoroughly with additional diethyl ether.
-
Combine the organic filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-indanone.
-
The product can be further purified by flash column chromatography or recrystallization as needed.
Microwave-Assisted Oxidation with Chromium Trioxide Resin
Microwave-assisted synthesis offers a rapid and efficient method for the oxidation of this compound, significantly reducing reaction times.[1] The use of a polymer-supported chromium trioxide resin simplifies the work-up procedure and reduces the toxicity associated with chromium reagents.[1]
Materials:
-
This compound
-
Polymer-supported chromic acid (Chromium trioxide resin)
-
Dichloromethane (DCM)
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
In a microwave reactor vessel, combine this compound (e.g., 0.0710-0.0750 grams) with chromium trioxide resin in DCM.[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a specified time (e.g., 3-10 minutes) and temperature (e.g., 80-120 °C).[1] Optimal conditions from a study showed up to 92% conversion at 600 W and 120 °C for 7 minutes.[1]
-
After the reaction, cool the vessel to room temperature.
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 1-indanone.
-
The product can be purified by flash chromatography if necessary.
Visualized Experimental Workflow
The following diagram illustrates the general experimental workflow for the oxidation of this compound to 1-indanone.
Conclusion
The choice of method for the oxidation of this compound to 1-indanone depends on several factors, including the desired scale of the reaction, the availability of reagents and equipment, and the sensitivity of other functional groups in the starting material. The Swern and Dess-Martin periodinane oxidations offer mild conditions and high yields, making them suitable for complex substrates. PCC oxidation is a classic and effective method, while the microwave-assisted protocol provides a significant advantage in terms of reaction speed. The detailed protocols provided herein serve as a valuable resource for researchers in the synthesis of 1-indanone and its derivatives for applications in drug discovery and development.
References
- 1. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Enantioselective Reduction of Ketones with 1-Indanol Derived Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis, particularly in the pharmaceutical industry where the stereochemistry of a molecule is critical to its biological activity.[1][2] Among the most powerful and widely adopted methods for achieving this transformation is the Corey-Bakshi-Shibata (CBS) reduction.[1][2][3][4] This method employs a chiral oxazaborolidine catalyst, often derived from (1R,2S)-1-amino-2-indanol, to facilitate the highly enantioselective transfer of a hydride from a borane source to a ketone.[1][3][5] The rigid bicyclic structure of the 1-amino-2-indanol backbone imparts a high degree of stereocontrol, leading to predictable and high enantiomeric excesses (ee%).[3]
These application notes provide a comprehensive overview of the use of 1-indanol derived catalysts for the enantioselective reduction of ketones, including detailed experimental protocols and a summary of catalyst performance with various substrates.
Catalytic System Overview
The active catalyst in the CBS reduction is a chiral oxazaborolidine, which is typically formed in situ from the reaction of a chiral amino alcohol, such as (1R,2S)-1-amino-2-indanol, with a borane source like borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS).[3] The catalytic cycle involves the coordination of the oxazaborolidine's nitrogen atom to another molecule of borane, which activates it as a hydride donor.[3][6] The prochiral ketone then coordinates to the Lewis acidic endocyclic boron atom of the catalyst in a specific orientation to minimize steric interactions, leading to a facial-selective hydride transfer.[3][6]
dot digraph "Catalytic_Cycle" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
"Catalyst_Formation" [label="Catalyst Formation:\n(1R,2S)-1-amino-2-indanol + Borane Source"]; "Active_Catalyst" [label="Chiral Oxazaborolidine\nCatalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Borane_Activation" [label="Borane Activation:\nCoordination to Catalyst"]; "Activated_Complex" [label="Activated Catalyst-\nBorane Complex", fillcolor="#FBBC05", fontcolor="#202124"]; "Ketone_Coordination" [label="Ketone Coordination"]; "Transition_State" [label="Chair-like\nTransition State", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hydride_Transfer" [label="Enantioselective\nHydride Transfer"]; "Product_Release" [label="Product Release &\nCatalyst Regeneration"]; "Chiral_Alcohol" [label="Chiral Secondary\nAlcohol", shape="ellipse", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Catalyst_Formation" -> "Active_Catalyst"; "Active_Catalyst" -> "Borane_Activation"; "Borane_Activation" -> "Activated_Complex"; "Activated_Complex" -> "Ketone_Coordination"; "Ketone_Coordination" -> "Transition_State"; "Transition_State" -> "Hydride_Transfer"; "Hydride_Transfer" -> "Product_Release"; "Product_Release" -> "Chiral_Alcohol"; "Product_Release" -> "Active_Catalyst" [style="dashed"]; } caption="Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction."
Data Summary: Performance of 1-Amino-2-indanol Derived Catalysts
The following tables summarize the performance of in situ generated oxazaborolidine catalysts from (1S, 2R)-(-)-cis-1-amino-2-indanol in the enantioselective reduction of various prochiral ketones.
Table 1: Effect of Borohydride Reagent on the Reduction of Acetophenone [7]
| Entry | Borohydride Reagent | Time (h) | Yield (%) | ee (%) |
| 1 | Sodium borohydride | 5 | 85 | <10 |
| 2 | Tetramethylammonium borohydride | 24 | 88 | 73 |
| 3 | Tetraethylammonium borohydride | 24 | 86 | 67 |
| 4 | Tetrabutylammonium borohydride | 5 | 89 | 91 |
Table 2: Enantioselective Reduction of Various Ketones with (1S, 2R)-(-)-cis-1-amino-2-indanol, Tetrabutylammonium Borohydride, and Methyl Iodide [7]
| Entry | Ketone | Product | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | 5 | 89 | 91 |
| 2 | Propiophenone | 1-Phenyl-1-propanol | 5 | 88 | 92 |
| 3 | Butyrophenone | 1-Phenyl-1-butanol | 6 | 85 | 94 |
| 4 | Isobutyrophenone | 1-Phenyl-2-methyl-1-propanol | 8 | 82 | 96 |
| 5 | 2-Methylpropiophenone | 1-Phenyl-2-methyl-1-propanol | 8 | 84 | 95 |
| 6 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethanol | 6 | 87 | 90 |
| 7 | 3-Acetylpyridine | 1-(Pyridin-3-yl)ethanol | 7 | 80 | 88 |
| 8 | 4-Acetylpyridine | 1-(Pyridin-4-yl)ethanol | 7 | 82 | 89 |
Experimental Protocols
The following are detailed protocols for the enantioselective reduction of ketones using this compound derived catalysts. It is crucial to use anhydrous solvents and perform the reactions under an inert atmosphere to prevent the hydrolysis of the borane reagent and catalyst.[5]
Protocol 1: In Situ Generation of Oxazaborolidine Catalyst with Tetrabutylammonium Borohydride and Methyl Iodide
This protocol describes the in situ synthesis of a chiral oxazaborolidine catalyst using (1S, 2R)-(-)-cis-1-amino-2-indanol, tetrabutylammonium borohydride, and methyl iodide for the reduction of prochiral ketones.[7]
Materials:
-
(1S, 2R)-(-)-cis-1-amino-2-indanol (10 mol%)
-
Tetrabutylammonium borohydride (1.0 equiv)
-
Methyl iodide (1.0 equiv)
-
Prochiral ketone (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (oven-dried)
Procedure:
-
To a dried, three-necked round-bottom flask under a nitrogen atmosphere, add tetrabutylammonium borohydride (1.0 equiv) and (1S, 2R)-(-)-cis-1-amino-2-indanol (0.1 equiv).
-
Add anhydrous THF (5 volumes relative to the ketone).
-
Stir the mixture at 25-30 °C for 10 minutes.
-
Add methyl iodide (1.0 equiv) via syringe and continue stirring for 30 minutes.
-
In a separate flask, prepare a solution of the prochiral ketone (1.0 equiv) in anhydrous THF (5 volumes).
-
Slowly add the ketone solution to the reaction mixture over at least 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) by chiral HPLC or GC.
dot digraph "Protocol_1_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
subgraph "cluster_Preparation" { label="Reaction Setup"; bgcolor="#FFFFFF"; "Reagents" [label="Combine TBABH4 and\n(1S, 2R)-(-)-cis-1-amino-2-indanol\nin anhydrous THF"]; "Stir1" [label="Stir at 25-30 °C\nfor 10 min"]; "Add_MeI" [label="Add Methyl Iodide,\nstir for 30 min"]; "Reagents" -> "Stir1" -> "Add_MeI"; }
subgraph "cluster_Reaction" { label="Reduction"; bgcolor="#FFFFFF"; "Add_Ketone" [label="Slowly add ketone solution"]; "Stir2" [label="Stir at room temperature"]; "Monitor" [label="Monitor by TLC/GC"]; "Add_Ketone" -> "Stir2" -> "Monitor"; }
subgraph "cluster_Workup" { label="Work-up and Purification"; bgcolor="#FFFFFF"; "Quench" [label="Quench with Methanol"]; "Extract" [label="Aqueous work-up\nand extraction"]; "Dry" [label="Dry, filter, and concentrate"]; "Purify" [label="Column Chromatography"]; "Quench" -> "Extract" -> "Dry" -> "Purify"; }
"Add_MeI" -> "Add_Ketone"; "Monitor" -> "Quench"; } caption="Experimental workflow for Protocol 1."
Protocol 2: General Procedure for CBS Reduction using Borane-THF Complex
This protocol outlines a general procedure for the enantioselective reduction of a ketone using a pre-formed or in situ generated oxazaborolidine catalyst with a borane-THF complex.
Materials:
-
(1R,2S)-1-amino-2-indanol derived oxazaborolidine catalyst (5-10 mol%) or (1R,2S)-1-amino-2-indanol (5-10 mol%) and trimethylborate (0.055 equiv for in situ generation)
-
Borane-THF complex (1 M solution, 1.0 equiv)
-
Prochiral ketone (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (oven-dried)
Procedure:
-
Under an inert atmosphere, add the (1R,2S)-1-amino-2-indanol derived oxazaborolidine catalyst (or the components for in situ generation) to a dried flask.
-
Add anhydrous THF. If generating the catalyst in situ from the aminoindanol and trimethylborate, stir the solution at room temperature for 30 minutes.
-
Add a 1 M solution of borane-THF complex (1.0 equiv).
-
Slowly add a solution of the prochiral ketone (1.0 equiv) in anhydrous THF over at least 10 minutes.
-
Stir the reaction mixture for 30 minutes and monitor for completion by TLC or GC.
-
Quench the reaction by the slow addition of methanol.
-
Perform an aqueous work-up, extract the product, dry the organic layer, and concentrate.
-
Purify the product by column chromatography and determine the ee% by chiral HPLC or GC.
Troubleshooting and Optimization
Low Enantiomeric Excess (ee%)
-
Presence of water: Moisture can hydrolyze the borane and the oxazaborolidine catalyst, leading to a non-selective reduction.[5] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[5] Use anhydrous solvents and reagents.[5]
-
Suboptimal Temperature: Higher temperatures can decrease enantioselectivity.[5] It is recommended to perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, -40 °C, or -78 °C) to find the optimal condition for a specific substrate.[5]
-
Incorrect Stoichiometry: An improper ratio of catalyst to borane or substrate can lead to a background, non-catalyzed reduction.[5] Carefully control the stoichiometry of all reagents.[5]
Low or No Reaction Conversion
-
Catalyst Inactivity: Ensure the catalyst has been stored properly and is not degraded. If generating in situ, allow sufficient time for its formation.
-
Impure Reagents: Impurities in the ketone, solvent, or borane solution can interfere with the catalyst.[5] Use highly purified substrates and solvents, and ensure the borane solution is fresh.[5]
dot digraph "Troubleshooting_Logic" { graph [rankdir="TB"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9", color="#5F6368"];
"Start" [label="Problem Observed", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Low_ee" [label="Low Enantiomeric Excess"]; "Low_Conversion" [label="Low/No Conversion"];
"Water" [label="Check for Moisture:\n- Oven-dry glassware\n- Anhydrous solvents/reagents\n- Inert atmosphere"]; "Temp" [label="Optimize Temperature:\n- Screen lower temperatures\n(0 °C to -78 °C)"]; "Stoich" [label="Verify Stoichiometry:\n- Catalyst to borane ratio\n- Substrate to catalyst ratio"];
"Catalyst_Activity" [label="Check Catalyst Activity:\n- Proper storage\n- Sufficient formation time"]; "Reagent_Purity" [label="Check Reagent Purity:\n- Purify substrate/solvent\n- Use fresh borane"];
"Start" -> "Low_ee"; "Start" -> "Low_Conversion";
"Low_ee" -> "Water"; "Low_ee" -> "Temp"; "Low_ee" -> "Stoich";
"Low_Conversion" -> "Catalyst_Activity"; "Low_Conversion" -> "Reagent_Purity"; } caption="Troubleshooting guide for enantioselective ketone reduction."
Conclusion
Catalysts derived from this compound, particularly the oxazaborolidine catalysts used in the CBS reduction, are highly effective for the enantioselective reduction of a broad range of prochiral ketones.[1][4] The predictability of the stereochemical outcome, coupled with the high enantioselectivities and yields, makes this a valuable tool for the synthesis of enantiomerically pure compounds in research and industrial settings.[1][3] Careful control of reaction conditions, especially the exclusion of moisture and optimization of temperature, is key to achieving optimal results.[5] The provided protocols serve as a starting point for the application of this powerful catalytic system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
Application Notes and Protocols: The Role of 1-Indanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanol, a bicyclic alcohol, serves as a versatile and crucial starting material in the synthesis of a variety of pharmaceutical intermediates. Its rigid structure and the presence of a hydroxyl group allow for diverse chemical transformations, leading to the formation of key building blocks for active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of prominent pharmaceutical intermediates derived from this compound, including indene, 2-aminoindan, and the chiral precursor cis-1-amino-2-indanol, a vital component in the synthesis of the HIV protease inhibitor Indinavir.
Synthesis of Indene via Dehydration of this compound
Indene is a valuable precursor for the synthesis of various polymers, resins, and pharmaceutical compounds.[1] A common and efficient method for its preparation is the catalytic dehydration of this compound.
Application Note:
The liquid-phase dehydration of this compound to indene is effectively catalyzed by solid acid catalysts, such as zeolites (e.g., HZSM-5, HMOR) and silica-alumina.[1][2] This method offers high selectivity and yield, providing a cleaner alternative to traditional methods of indene isolation from coal tar.[1] The reaction proceeds via an intramolecular elimination of water. Careful selection of the catalyst and reaction conditions is crucial to minimize the formation of byproducts like di-indanyl ether.[1]
Quantitative Data Summary:
| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | This compound Conversion (%) | Indene Yield (%) | Reference |
| HZSM-5 | 90 | 2 | 3 | 100 | >90 | [1][3] |
| HMOR | 90 | 2 | <2 | 100 | >90 | [1] |
| HBEA | 90 | 2 | <2 | 100 | 55 | [2] |
| SiO2-Al2O3 | 90 | 2 | <2 | 100 | Lower (ether formation) | [1][2] |
Experimental Protocol: Catalytic Dehydration of this compound to Indene
Objective: To synthesize indene from this compound using a solid acid catalyst.
Materials:
-
This compound (99%)
-
HZSM-5 zeolite catalyst (calcined)
-
Cyclohexane (solvent, 99%)
-
Nitrogen gas (for inert atmosphere)
-
600 ml autoclave reactor
-
Magnetic stirrer
-
Heating mantle with temperature controller
-
Gas chromatograph (for analysis)
Procedure:
-
Catalyst Preparation: Calcine the HZSM-5 zeolite catalyst in a stream of air at 500 °C for 2 hours prior to use.[4]
-
Reaction Setup: Add 0.5 g of the calcined HZSM-5 catalyst and 150 ml of cyclohexane to the 600 ml autoclave.[4]
-
Inert Atmosphere: Seal the autoclave and purge with nitrogen gas to create an inert atmosphere. Pressurize the reactor to 2 bar with nitrogen.[4]
-
Heating and Stirring: Begin stirring at 600 RPM and heat the mixture to 90 °C (363 K).[4]
-
Reaction Initiation: Once the desired temperature is reached, inject a solution of 3.35 g (2.5 x 10⁻² mol) of this compound in a small amount of cyclohexane into the reactor.[4]
-
Reaction Monitoring: Maintain the reaction at 90 °C and 2 bar for up to 3 hours. Monitor the progress of the reaction by taking aliquots periodically and analyzing them by gas chromatography.[4]
-
Work-up and Purification: After the reaction is complete (as indicated by the consumption of this compound), cool the reactor to room temperature and depressurize. Filter the reaction mixture to remove the catalyst. The resulting solution contains indene in cyclohexane. The solvent can be removed by distillation to obtain crude indene, which can be further purified by fractional distillation if required.
Synthesis of 2-Aminoindan from this compound
2-Aminoindan and its derivatives are important intermediates in the synthesis of various pharmaceuticals, including β2-adrenoceptor agonists.[5] A direct conversion from this compound is not commonly reported; however, a highly efficient two-step synthesis via the intermediate 1-indanone can be employed.
Application Note:
This synthesis involves the oxidation of this compound to 1-indanone, followed by reductive amination. The oxidation step can be achieved using various reagents, with Dess-Martin periodinane (DMP) or a Swern oxidation being mild and effective options that are compatible with a range of functional groups.[6][7] The subsequent reductive amination of 1-indanone provides a route to 2-aminoindan.
Experimental Protocols:
Part A: Oxidation of this compound to 1-Indanone
Objective: To synthesize 1-indanone by oxidizing this compound.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Sodium thiosulfate (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Oxidant: To the stirred solution, add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Work-up: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1-indanone, which can be purified by column chromatography on silica gel.
Part B: Synthesis of 2-Aminoindan from 1-Indanone
Objective: To synthesize 2-aminoindan from 1-indanone via oxime formation and reduction.
Materials:
-
1-Indanone
-
Hydroxylamine hydrochloride
-
Pyridine
-
Palladium on carbon (10% Pd/C)
-
Ammonium formate
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (1 M aqueous solution)
-
Sodium hydroxide (aqueous solution)
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve 1-indanone (1 equivalent) and hydroxylamine hydrochloride (1.05 equivalents) in pyridine.[2] Heat the mixture at 50 °C for 20-30 minutes.[2]
-
Work-up of Oxime: After cooling, remove the pyridine under reduced pressure. Add ethyl acetate and 1 M HCl to the residue. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 1-indanone oxime.
-
Reduction to Amine: To a solution of 1-indanone oxime in methanol, add 10% Pd/C and ammonium formate.[9] Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with a sodium hydroxide solution. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield 2-aminoindan. Further purification can be achieved by distillation or by salt formation and recrystallization.
Synthesis of (1S,2R)-1-Amino-2-Indanol: A Key Intermediate for Indinavir
(1S,2R)-1-Amino-2-indanol is a chiral building block of paramount importance in the pharmaceutical industry, most notably as a key component of the HIV protease inhibitor, Indinavir.[10][11] Its synthesis requires a high degree of stereocontrol.
Application Note:
An efficient and stereoselective method to produce enantiopure (1S,2R)-1-amino-2-indanol starts from indene. The key steps involve the asymmetric epoxidation of indene to form (1R,2S)-indene oxide, followed by a regioselective and stereospecific ring-opening of the epoxide using a Ritter reaction.[12][13]
Experimental Protocol: Synthesis of (1S,2R)-1-Amino-2-Indanol from Indene
Objective: To synthesize enantiopure (1S,2R)-1-amino-2-indanol from indene.
Materials:
-
Indene
-
Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
4-(3-phenylpropyl)pyridine N-oxide (P3NO)
-
Sodium hypochlorite (NaOCl, buffered aqueous solution)
-
Dichloromethane (DCM)
-
Acetonitrile (CH3CN)
-
Sulfuric acid (concentrated)
-
Sodium hydroxide (aqueous solution)
Procedure:
-
Asymmetric Epoxidation:
-
In a reaction vessel, dissolve indene and 4-(3-phenylpropyl)pyridine N-oxide (P3NO) in dichloromethane.
-
Add Jacobsen's catalyst (typically 0.1-1 mol%).
-
To the vigorously stirred biphasic mixture, add a buffered aqueous solution of sodium hypochlorite dropwise at a controlled temperature (e.g., 0 °C).[12]
-
Monitor the reaction by TLC or GC until all the indene is consumed.
-
Upon completion, separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give crude (1R,2S)-indene oxide, which can be used in the next step without further purification.
-
-
Ritter Reaction and Hydrolysis:
-
Dissolve the crude (1R,2S)-indene oxide in acetonitrile and cool the solution to -40 °C.[12]
-
Slowly add concentrated sulfuric acid (2 equivalents) while maintaining the low temperature.[12]
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction by adding it to a cold aqueous solution of sodium hydroxide to neutralize the acid and hydrolyze the intermediate oxazoline.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (1S,2R)-1-amino-2-indanol can be purified by crystallization to yield the enantiomerically pure product.
-
Visualizations
Synthetic Pathway for Pharmaceutical Intermediates from this compound
Caption: Synthetic routes from this compound to key pharmaceutical intermediates.
Experimental Workflow for Indene Synthesis
Caption: Workflow for the catalytic dehydration of this compound to indene.
Mechanism of Action: HIV Protease Inhibition by Indinavir
References
- 1. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Indanone synthesis [organic-chemistry.org]
- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 9. Stereospecific oxidation of (R)- and (S)-1-indanol by naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 11. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 12. Swern oxidation - Wikipedia [en.wikipedia.org]
- 13. DigitalCommons@SHU - Academic Festival: Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradiation [digitalcommons.sacredheart.edu]
The Application of 1-Indanol in Fragrance and Flavor Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Indanol, a bicyclic aromatic alcohol with the chemical formula C₉H₁₀O, is a versatile molecule utilized in various industrial sectors, including pharmaceuticals and, notably, the fragrance and flavor industry.[1] Its characteristic sweet, floral, and slightly phenolic aroma profile makes it a valuable ingredient in the creation of complex scents.[2] In the flavor sector, it imparts a pleasant taste, contributing to the overall sensory experience of food and beverage products.[1] This document provides detailed application notes and experimental protocols for researchers and professionals interested in the evaluation and application of this compound in fragrance and flavor formulations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in fragrance and flavor formulations. These properties influence its solubility, volatility, and stability in various product matrices.
| Property | Value | Reference |
| CAS Number | 6351-10-6 | [1][3] |
| Molecular Formula | C₉H₁₀O | [1][3] |
| Molecular Weight | 134.18 g/mol | [3] |
| Appearance | White to slightly yellow crystalline solid | [1] |
| Odor Profile | Sweet, Floral, Phenolic, Animal, Rose, Balsamic | [2] |
| Boiling Point | 244 °C (estimated) | [2] |
| Melting Point | 50-54 °C | |
| Solubility | Soluble in ethanol, methanol, isopropanol. Sparingly soluble in water (10.52 g/L at 25°C). | [1][2] |
| Vapor Pressure | 0.0181 hPa @ 20°C (estimated) | [2] |
Applications in the Fragrance and Flavor Industry
This compound's primary application in the fragrance industry is as a modifier and blender in floral and oriental-type perfumes. Its sweet and floral notes can enhance the overall bouquet of a fragrance, providing depth and complexity. In the flavor industry, it is used to impart or modify flavor profiles in a variety of products, leveraging its pleasant taste.[1]
Experimental Protocols
The following section outlines detailed protocols for the sensory and analytical evaluation of this compound, as well as stability testing of fragrance formulations containing this ingredient.
Protocol 1: Sensory Evaluation of this compound in a Fragrance Base
This protocol describes a method for the sensory evaluation of this compound to characterize its odor profile and intensity in a simple fragrance base.
Objective: To determine the olfactory characteristics of this compound in a standardized fragrance solvent.
Materials:
-
This compound (high purity, >98%)
-
Ethanol (perfumer's grade, odorless)
-
Glass beakers and stirring rods
-
Graduated pipettes
-
Smelling strips
-
A panel of at least 5 trained sensory assessors
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a series of dilutions of this compound in ethanol at concentrations of 1%, 5%, and 10% (w/w).
-
Ensure complete dissolution of the this compound crystals. Gentle warming may be applied if necessary.
-
Allow the solutions to equilibrate at room temperature for at least 24 hours before evaluation.
-
-
Sensory Evaluation:
-
The evaluation should be conducted in a well-ventilated, odor-free room.
-
Dip a smelling strip into each solution for 2 seconds, ensuring the strip is saturated to a consistent level.
-
Present the smelling strips to the panelists in a randomized and blind manner.
-
Instruct panelists to evaluate the odor at different time intervals (top note: immediately after dipping; middle note: after 15 minutes; base note: after 1 hour) to assess the evolution of the scent.
-
Panelists should describe the odor profile using a standardized lexicon of fragrance descriptors (e.g., sweet, floral, rose, phenolic, woody, etc.).
-
Panelists should also rate the odor intensity on a scale from 0 (no odor) to 9 (extremely strong).
-
-
Data Analysis:
-
Compile the descriptive terms used by the panelists for each concentration and time point.
-
Calculate the mean and standard deviation of the intensity ratings.
-
Analyze the data to create an odor profile of this compound at different concentrations and stages of evaporation.
-
Protocol 2: Quantitative Analysis of this compound in a Perfume Formulation by GC-MS
This protocol provides a method for the quantification of this compound in a complex fragrance mixture using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To accurately determine the concentration of this compound in a perfume sample.
Materials:
-
Perfume sample containing this compound
-
This compound standard (high purity, >98%)
-
Internal standard (e.g., 1,4-dichlorobenzene or another suitable non-interfering compound)
-
Ethanol (GC grade)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS or equivalent)
-
Autosampler vials and caps
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in ethanol (e.g., 1000 µg/mL).
-
Prepare a stock solution of the internal standard in ethanol (e.g., 1000 µg/mL).
-
Create a series of calibration standards by diluting the this compound stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Add a fixed concentration of the internal standard to each calibration standard and the sample solution.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the perfume sample and dilute it with ethanol to bring the expected concentration of this compound within the calibration range.
-
Add the same fixed concentration of the internal standard to the diluted sample.
-
-
GC-MS Analysis:
-
GC Parameters (example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
-
MS Parameters (example):
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification (use characteristic ions of this compound and the internal standard).
-
-
-
Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.
-
Integrate the peak areas of this compound and the internal standard in the chromatograms of the calibration standards and the sample.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Calculate the concentration of this compound in the perfume sample using the calibration curve.
-
Protocol 3: Accelerated Stability Testing of a Fragrance Containing this compound
This protocol outlines an accelerated stability test to evaluate the impact of elevated temperature on the chemical and olfactory stability of a fragrance formulation containing this compound.
Objective: To assess the stability of this compound and the overall fragrance profile under heat stress.
Materials:
-
Fragrance formulation containing a known concentration of this compound.
-
Control sample of the same fragrance stored at room temperature in the dark.
-
Oven capable of maintaining a constant temperature (e.g., 40 °C).
-
Airtight glass containers.
-
GC-MS system for chemical analysis.
-
Sensory panel for olfactory evaluation.
Procedure:
-
Sample Storage:
-
Place a portion of the fragrance formulation in an airtight glass container and store it in an oven at 40 °C.
-
Store the control sample in an identical container at room temperature (approximately 20-25 °C) and protected from light.
-
-
Evaluation Intervals:
-
Evaluate the samples at specified time points: 0, 1, 2, 4, and 8 weeks.
-
-
Chemical Analysis:
-
At each time point, analyze both the stressed and control samples using the GC-MS method described in Protocol 2 to quantify the concentration of this compound.
-
Compare the concentration of this compound in the stressed sample to the control sample to determine any degradation.
-
-
Olfactory Evaluation:
-
At each time point, present the stressed and control samples to a sensory panel for a triangle test to determine if there is a perceivable difference in odor.
-
If a difference is perceived, the panel should provide descriptive analysis of the changes in the odor profile.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for both the stressed and control samples.
-
Analyze the sensory data to determine the time at which a significant change in the fragrance profile occurs.
-
Correlate the chemical degradation of this compound with the observed changes in the olfactory profile.
-
Olfactory Signaling Pathway
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a G-protein-coupled signaling cascade.
Upon binding of this compound to its specific OR, the associated G-protein (Golf) is activated. The activated G-protein then stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to an influx of Na⁺ and Ca²⁺ ions. This influx depolarizes the neuron, and if the threshold is reached, an action potential is generated and transmitted to the olfactory bulb in the brain, resulting in the perception of the odor.
Regulatory and Safety Considerations
Currently, there are no specific restrictions for this compound listed in the International Fragrance Association (IFRA) standards.[2] However, as with all fragrance and flavor ingredients, it is essential to adhere to good manufacturing practices and conduct thorough safety assessments for the intended application and concentration. It is recommended to consult the latest IFRA standards and local regulations for any updates.
Conclusion
This compound is a valuable ingredient for the fragrance and flavor industry, offering a unique and pleasant sensory profile. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers and professionals in the evaluation and application of this compound. By employing systematic sensory and analytical methods, the full potential of this versatile molecule can be harnessed in the creation of innovative and high-quality consumer products.
References
Application Note: Protocol for the Esterification of 1-Indanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the esterification of the secondary alcohol 1-indanol to its corresponding ester, 1-indanyl acetate. The synthesis is achieved through acylation using acetic anhydride with pyridine as a catalyst. This method is a common and effective procedure for the acetylation of secondary alcohols. This document outlines the experimental procedure, necessary reagents and equipment, reaction conditions, and purification methods. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound and its derivatives are important structural motifs in medicinal chemistry and materials science. The esterification of this compound is a fundamental transformation that allows for the modification of its physical and chemical properties, enabling the synthesis of various bioactive molecules and functional materials. The hydroxyl group of this compound can be esterified through several methods, with one of the most common being acylation with an acid anhydride in the presence of a basic catalyst. This protocol focuses on the use of acetic anhydride and pyridine for the efficient synthesis of 1-indanyl acetate.
Experimental Protocol
This protocol describes the acetylation of this compound using acetic anhydride and pyridine.
Materials and Equipment:
-
This compound
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and purification
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
-
Nuclear Magnetic Resonance (NMR) spectrometer for product characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.
-
Addition of Reagents: To the stirred solution, add pyridine (2.0 eq) followed by the slow, dropwise addition of acetic anhydride (1.5 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, dilute the mixture with dichloromethane. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess pyridine, saturated aqueous NaHCO₃ to neutralize any remaining acid, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude 1-indanyl acetate by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient.
-
Characterization: Characterize the purified product by NMR spectroscopy to confirm its structure and purity.
Data Presentation
The following table summarizes the quantitative data for a representative esterification of this compound.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (7.45 mmol, 1.0 eq) |
| Acetic Anhydride | 1.06 mL (11.18 mmol, 1.5 eq) |
| Pyridine | 1.2 mL (14.9 mmol, 2.0 eq) |
| Dichloromethane (solvent) | 20 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (~25 °C) |
| Reaction Time | 3 hours |
| Workup & Purification | |
| 1 M HCl wash | 2 x 20 mL |
| Sat. NaHCO₃ wash | 1 x 20 mL |
| Brine wash | 1 x 20 mL |
| Product | |
| Product Name | 1-Indanyl acetate |
| Appearance | Colorless oil |
| Yield | ~90% (after purification) |
| Purity (by ¹H NMR) | >98% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of 1-indanyl acetate.
Signaling Pathway and Logical Relationships
The esterification of this compound via acetylation with acetic anhydride in the presence of pyridine follows a nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of pyridine-catalyzed acetylation of this compound.
Application Notes and Protocols: 1-Indanol Derivatives in Transition Metal Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chiral ligands derived from 1-indanol and its analogs, particularly (1R,2S)-1-amino-2-indanol, have become privileged structures in the field of asymmetric catalysis. The rigid indane backbone of these ligands imparts a well-defined chiral environment around the metal center, often leading to high levels of stereocontrol in a variety of transition metal-catalyzed reactions.[1][2] These transformations are critical for the synthesis of enantiomerically pure compounds, which are fundamental in the pharmaceutical and fine chemical industries.[1] This document provides detailed application notes and experimental protocols for the synthesis of key this compound-derived ligands and their application in several important catalytic reactions.
Synthesis of Key this compound-Derived Ligands
(1R,2S)-1-amino-2-indanol serves as a versatile chiral building block for a diverse array of ligands, including Schiff bases, Bis(oxazoline) (BOX), and Phosphine-oxazoline (PHOX) ligands.[1]
Protocol 1.1: Synthesis of a Chiral Schiff Base Ligand
Schiff base ligands are readily prepared by the condensation of the primary amine of (1R,2S)-1-amino-2-indanol with an aldehyde.[1]
Reaction: (1R,2S)-1-amino-2-indanol + Salicylaldehyde → (R,S)-2-(((1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)imino)methyl)phenol
Materials:
-
(1R,2S)-1-amino-2-indanol
-
Salicylaldehyde
-
Absolute Ethanol
-
Standard laboratory glassware (Round-bottom flask, magnetic stirrer)
Procedure: [1]
-
In a round-bottom flask, dissolve (1R,2S)-1-amino-2-indanol (1.0 eq) in absolute ethanol.
-
Add an equimolar amount of salicylaldehyde (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by observing the formation of a solid precipitate.
-
Once the reaction is complete (indicated by the cessation of precipitation), isolate the solid product by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[1]
Protocol 1.2: Synthesis of a Chiral Bis(oxazoline) "IndaBOX" Ligand
Indanol-derived BOX (IndaBOX) ligands are noted for their rigidity, which often results in high enantioselectivities in catalytic reactions.[1]
Reaction: (1R,2S)-(+)-cis-1-amino-2-indanol + Diethyl malonimidate dihydrochloride → Bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane
Materials:
-
(1R,2S)-(+)-cis-1-amino-2-indanol
-
Diethyl malonimidate dihydrochloride
-
Dichloromethane (DCM)
-
Ethanol
-
Anhydrous sodium sulfate
-
Inert atmosphere equipment (Schlenk line or glovebox, oven-dried glassware)
Procedure: [1]
-
Set up an oven-dried 2-L three-necked, round-bottom flask under a nitrogen atmosphere.
-
Charge the flask with (1R,2S)-(+)-cis-1-amino-2-indanol (22.2 g, 149 mmol), diethyl malonimidate dihydrochloride (16.4 g, 71 mmol), and 1 L of dichloromethane.
-
Heat the reaction mixture to an internal temperature of 45 °C and stir for 18 hours.
-
Monitor reaction progress via ¹H NMR.
-
After completion, cool the reaction to room temperature and transfer to a separatory funnel.
-
Add 1 L of water and separate the layers. Extract the aqueous layer with 800 mL of dichloromethane.
-
Combine the organic layers and dry with anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
To the crude material, add 675 mL of ethanol and heat to 80 °C with stirring.
-
Allow the solution to cool to room temperature, which will cause the product to precipitate.
-
Filter the resulting white solid and dry it under vacuum to yield the bis(oxazoline) ligand.
Caption: General workflow for synthesizing various ligand types from 1-amino-2-indanol.
Applications in Asymmetric Catalysis
Application 2.1: Asymmetric Transfer Hydrogenation (ATH)
Ruthenium and rhodium complexes with chiral ligands derived from 1-amino-2-indanol are highly effective for the asymmetric transfer hydrogenation of prochiral ketones and imines, using isopropanol as a common hydrogen source.[1][3][4] The rigidity of the indane system is crucial for achieving high enantioselectivities.[3][4]
Protocol 2.1.1: Ru-Catalyzed ATH of N-Phosphinyl Ketimines This protocol describes the in-situ preparation of the catalyst and the subsequent ATH reaction.[4]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2R)-1-amino-2-indanol
-
N-(diphenylphosphinyl)ketimine substrate
-
Anhydrous isopropyl alcohol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK)
-
Inert atmosphere glassware (Schlenk flask)
Procedure:
-
Catalyst Preparation (in situ): [4]
-
In a flame-dried Schlenk flask under an argon atmosphere, combine [RuCl₂(p-cymene)]₂ (0.025 mmol) and (1S,2R)-1-amino-2-indanol (0.05 mmol).
-
Add 2 mL of anhydrous i-PrOH.
-
Heat the mixture to reflux and stir for 20-30 minutes until the solution becomes homogeneous.
-
Cool the catalyst solution to room temperature.
-
-
Asymmetric Transfer Hydrogenation: [3][4]
-
In a separate Schlenk flask, dissolve the N-(diphenylphosphinyl)ketimine (0.5 mmol) in 9 mL of anhydrous i-PrOH.
-
Add the pre-formed catalyst solution to the imine solution at the desired reaction temperature (e.g., room temperature).
-
Initiate the reaction by adding a base (e.g., a 0.1 M solution of t-BuOK or KOH in i-PrOH).[3][4]
-
Stir the reaction mixture and monitor progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
The organic layers are combined, dried, and concentrated. The product is purified by column chromatography.
-
Caption: Simplified catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).
Quantitative Data for Asymmetric Transfer Hydrogenation:
| Substrate | Catalyst System | Base | Temp (°C) | Yield (%) | ee (%) | Ref |
| N-phosphinyl ketimine (from acetophenone) | [RuCl₂(p-cymene)]₂ / (1S,2R)-1-amino-2-indanol | t-BuOK | -20 | 90 | 82 (R) | [3] |
| Acetophenone | Ru(II) / TsDPEN* | KOH | RT | 98 | >99 (R) | [5] |
Note: TsDPEN is a different class of ligand shown for comparison in the source.
Application 2.2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Chiral PHOX ligands derived from 1-amino-2-indanol are effective in palladium-catalyzed AAA reactions, which are a powerful tool for constructing stereogenic centers.
Protocol 2.2.1: Pd-Catalyzed Alkylation of Dimethyl Malonate
Materials:
-
[Pd(allyl)Cl]₂
-
Indanol-derived PHOX ligand
-
(E)-1,3-Diphenylallyl acetate (electrophile)
-
Dimethyl malonate (nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (base)
-
Potassium acetate (KOAc) (co-catalyst/base)
-
Anhydrous, degassed THF or DCM
-
Inert atmosphere equipment
Procedure: [1]
-
Catalyst Formation:
-
In an inert atmosphere, dissolve [Pd(allyl)Cl]₂ (0.5-1.0 mol%) and the chiral PHOX ligand (1.1-2.2 mol%) in the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for approximately 30 minutes to form the active catalyst complex.
-
-
Alkylation Reaction:
-
To the catalyst solution, add the nucleophile, dimethyl malonate (1.2-1.5 eq).
-
Add the base, BSA (1.5-2.0 eq), and a catalytic amount of KOAc (1-5 mol%).
-
Add the electrophile, (E)-1,3-diphenylallyl acetate (1.0 eq).
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the starting material is consumed, quench the reaction (e.g., with saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
-
Quantitative Data for Pd-Catalyzed Asymmetric Allylic Alkylation: (Specific quantitative data for an indanol-derived PHOX ligand was not detailed in the provided search results, but the protocol outlines the general, effective procedure.)
Application 2.3: Copper-Catalyzed Asymmetric Diels-Alder Reaction
IndaBOX ligands, when complexed with a Lewis acid like copper(II), form potent chiral catalysts for controlling the diastereo- and enantioselectivity of Diels-Alder cycloadditions.[4]
Protocol 2.3.1: Cu(II)-IndaBox Catalyzed Diels-Alder
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
IndaBOX ligand
-
Diene (e.g., cyclopentadiene)
-
Dienophile (e.g., N-acryloyloxazolidinone)
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å molecular sieves
-
Inert atmosphere equipment
Procedure: [4]
-
Catalyst Formation:
-
In a flame-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.1 mmol) and the IndaBOX ligand (0.11 mmol).
-
Add 5 mL of anhydrous DCM and stir at room temperature for 1-2 hours until a homogeneous solution is formed.
-
Add activated 4 Å molecular sieves (250 mg).
-
-
Diels-Alder Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the dienophile (1.0 mmol) to the catalyst solution.
-
Add the diene (2.0-3.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a small amount of a suitable quenching agent or by concentrating the mixture directly.
-
Purify the product by flash chromatography to isolate the chiral cycloadduct.
-
Quantitative Data for Cu-Catalyzed Asymmetric Diels-Alder: (Quantitative data for this specific reaction using an IndaBOX ligand was not available in the search results, but the protocol is a standard and effective method for this class of ligands.)
References
Application Notes and Protocols for Polymerization Reactions Involving Indane-Based Monomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Direct polymerization of 1-indanol as a monomer is not a well-documented process in peer-reviewed literature. Its chemical structure may not be readily amenable to common polymerization mechanisms. However, the indane scaffold, of which this compound is a derivative, is a valuable structural motif. Polymers incorporating the indane moiety can be synthesized through the polymerization of related indene or by functionalizing this compound to create polymerizable derivatives. These polymers are of interest for their thermal stability and potential in biomedical applications. This document provides detailed application notes and protocols for the cationic polymerization of indene and the free-radical polymerization of a this compound derivative, 5-indanyl methacrylate.
Section 1: Cationic Polymerization of Indene
Indene, the unsaturated precursor to this compound, readily undergoes cationic polymerization to form polyindene.[1][2] This polymer is known for its thermal stability. The polymerization proceeds via a carbocationic intermediate, and "living" polymerization techniques can be employed to control the molecular weight and dispersity of the resulting polymer.[3][4]
Application: High-Temperature Resistant Plastics
Polyindene exhibits a high glass transition temperature (Tg), making it a candidate for applications requiring thermal stability.[2] Cationic polymerization allows for the synthesis of polyindene with varying molecular weights, which can influence its mechanical and thermal properties.[1]
Experimental Protocol: Cationic Polymerization of Indene
This protocol is adapted from the general principles of cationic polymerization of indene.[1][2]
Materials:
-
Indene (monomer)
-
Aluminum chloride (AlCl₃) (catalyst)[1]
-
Dichloroethane (solvent)[1]
-
Methanol (for termination)
-
Nitrogen gas (for inert atmosphere)
-
Standard glassware for air-sensitive reactions (Schlenk line, etc.)
Procedure:
-
Purification of Reagents: Indene should be distilled under reduced pressure to remove inhibitors. Dichloroethane should be dried over a suitable drying agent (e.g., CaH₂) and distilled.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Initiation: Under a nitrogen atmosphere, dissolve the desired amount of indene in dry dichloroethane in the reaction flask. Cool the solution to -20°C using a cooling bath.[1]
-
Polymerization: Prepare a solution of AlCl₃ in dichloroethane. Slowly add the catalyst solution to the stirred monomer solution via syringe. The reaction is typically rapid, and an increase in viscosity may be observed.
-
Termination: After the desired reaction time (e.g., 1-2 hours), quench the polymerization by adding a small amount of methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the precipitated polyindene, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization:
The resulting polyindene can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.[1]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).[2]
-
Thermogravimetric Analysis (TGA): To assess thermal stability.[2]
Quantitative Data for Cationic Polymerization of Indene
| Parameter | Value | Reference |
| Monomer/Catalyst Molar Ratio | 100 | [1] |
| Reaction Temperature | -20 °C | [1] |
| Solvent | Dichloroethane | [1] |
| Typical Polydispersity (PDI) | ~2.0 | [1] |
Logical Workflow for Cationic Polymerization of Indene
Section 2: Free-Radical Polymerization of 5-Indanyl Methacrylate
To incorporate the indanyl moiety into a polymer backbone via a different mechanism, this compound can be first functionalized to a polymerizable monomer. An example is the synthesis of 5-indanyl methacrylate (5-IMA) from 5-indanol, which can then be polymerized using free-radical polymerization.[5]
Application: Novel Polymeric Materials and Drug Delivery
Polymers containing the indanyl group may exhibit unique properties due to the bulky, rigid nature of the indane ring. These materials could find applications in areas such as advanced coatings or as macromolecular carriers for drug delivery, where the indane group might influence drug loading and release properties.[5] Synthetic aromatic polymers are widely explored for various biomedical applications, including drug delivery and tissue engineering.[6][7][8][9]
Experimental Protocol: Synthesis and Polymerization of 5-Indanyl Methacrylate
This protocol is adapted from Senthilnathan et al.[5]
Part A: Synthesis of 5-Indanyl Methacrylate (5-IMA) Monomer
Materials:
-
5-Indanol
-
Methacryloyl chloride
-
Triethylamine
-
Ethyl methyl ketone (solvent)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction flask, dissolve 5-indanol and triethylamine in ethyl methyl ketone.
-
Cool the mixture in an ice bath.
-
Slowly add methacryloyl chloride to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a 5% sodium hydroxide solution to remove unreacted 5-indanol.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the 5-IMA monomer.[5]
Part B: Free-Radical Polymerization of 5-IMA
Materials:
-
5-Indanyl methacrylate (5-IMA) (monomer)
-
Benzoyl peroxide (BPO) (initiator)
-
Ethyl methyl ketone (solvent)
-
Methanol (for precipitation)
Procedure:
-
Dissolve the synthesized 5-IMA monomer and a catalytic amount of benzoyl peroxide in ethyl methyl ketone in a polymerization tube.
-
Deoxygenate the solution by bubbling nitrogen gas through it.
-
Seal the tube and place it in a thermostatically controlled bath at 70°C.
-
Allow the polymerization to proceed for the desired time (e.g., 24 hours).
-
Cool the tube and open it.
-
Pour the viscous solution into a large volume of methanol to precipitate the polymer.
-
Filter the polymer, wash with methanol, and dry under vacuum.
Quantitative Data for Polymerization of 5-Indanyl Methacrylate
| Parameter | Value/Type | Reference |
| Polymerization Type | Free-radical solution polymerization | [10] |
| Initiator | Benzoyl Peroxide | [10] |
| Reaction Temperature | 70 °C | [10] |
| Solvent | Ethyl Methyl Ketone | |
| Characterization | NMR, IR, DSC, TGA | [10] |
Logical Workflow for Synthesis and Polymerization of 5-Indanyl Methacrylate
Section 3: Signaling Pathways and Drug Development Relevance
While there are no specific signaling pathways directly attributed to poly(this compound), polymers containing indane moieties could be of interest in drug delivery applications. The physicochemical properties of the polymer, such as hydrophobicity, molecular weight, and the presence of functional groups, can influence its interaction with biological systems. For instance, polymers can be designed to form nanoparticles for targeted drug delivery to cancer cells, potentially interacting with cell surface receptors or being internalized through endocytosis.
The indane structure itself is found in various pharmacologically active compounds. Therefore, incorporating this moiety into a polymer backbone could be a strategy for developing new polymer-drug conjugates or drug delivery systems with inherent biological activity or improved biocompatibility.[6]
Conceptual Signaling Pathway for Polymer-Based Drug Delivery
Disclaimer: The information provided in these application notes is for research and development purposes only. All experimental work should be conducted in a suitably equipped laboratory, following all appropriate safety precautions. The protocols provided are illustrative and may require optimization for specific experimental conditions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Indanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Indanol. Our goal is to help you improve your reaction yields and address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound involve the reduction of 1-Indanone. Key approaches include:
-
Sodium Borohydride (NaBH₄) Reduction: A straightforward and widely used method for the achiral reduction of 1-Indanone to racemic this compound.
-
Catalytic Hydrogenation: This method employs hydrogen gas and a metal catalyst (e.g., Pt, Cu/SiO₂) to reduce 1-Indanone. It can be a highly selective method.
-
Asymmetric Reduction (e.g., using a Corey-Bakshi-Shibata - CBS catalyst): This is the preferred method for obtaining enantiomerically pure this compound, which is crucial for many pharmaceutical applications.
Q2: I am getting a low yield in my reduction of 1-Indanone to this compound. What are the potential causes?
A2: Low yields are a common issue and can stem from several factors:
-
Purity of Starting Material: The purity of the starting 1-Indanone is critical. Impurities can interfere with the reaction.
-
Moisture: Many reducing agents, especially those used in asymmetric synthesis like borane reagents, are sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and selectivity. For many reductions, a lower temperature is favorable to minimize side reactions.
-
Inefficient Stirring: In heterogeneous reactions (e.g., with some catalysts), inefficient stirring can lead to incomplete reaction.
-
Improper Quenching: The workup procedure, including the quenching of the reaction, must be performed carefully to avoid product degradation.
Q3: My asymmetric synthesis of this compound is resulting in low enantiomeric excess (ee). How can I improve this?
A3: Achieving high enantioselectivity is a key challenge in chiral synthesis. Here are some factors to consider:
-
Catalyst Purity and Handling: The chiral catalyst (e.g., CBS catalyst) must be of high purity and handled under strictly anhydrous and inert conditions to prevent deactivation.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher enantiomeric excess. However, there is an optimal temperature for each catalyst and substrate system.
-
Solvent Choice: The solvent can have a significant impact on the enantioselectivity of the reaction. It is advisable to screen different anhydrous solvents.
-
Rate of Addition: Slow, dropwise addition of the reducing agent to the mixture of the ketone and catalyst is often crucial for achieving high ee.
Troubleshooting Guides
Guide 1: Low Yield in the NaBH₄ Reduction of 1-Indanone
| Observed Problem | Potential Cause | Recommended Solution |
| Low conversion of 1-Indanone | Inactive or insufficient NaBH₄. | Use a fresh batch of NaBH₄ and consider using a slight excess (e.g., 1.1-1.2 equivalents). |
| Low reaction temperature leading to a sluggish reaction. | While the initial addition of NaBH₄ should be done at a low temperature (0 °C) to control the reaction rate, the reaction can be allowed to slowly warm to room temperature and stirred for a longer period to ensure completion. | |
| Formation of side products | The primary side products are typically from impurities in the starting material. | Purify the 1-Indanone by recrystallization or column chromatography before the reduction. |
| Product loss during workup | Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. |
| Incomplete extraction. | Perform multiple extractions with the organic solvent (e.g., 3 x 50 mL). |
Guide 2: Low Enantiomeric Excess (ee) in the Asymmetric Reduction of 1-Indanone using a CBS Catalyst
| Observed Problem | Potential Cause | Recommended Solution |
| Low ee% | Presence of moisture. | Ensure all glassware is flame-dried, use anhydrous solvents, and conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
| Suboptimal reaction temperature. | Perform the reaction at a lower temperature (e.g., -20 °C or -40 °C). A temperature screening study may be necessary to find the optimal conditions. | |
| Inefficient catalyst formation (for in-situ preparations). | Allow for a sufficient pre-formation time for the catalyst before adding the ketone. | |
| Impure chiral ligand. | Verify the enantiomeric purity of the chiral amino alcohol used to prepare the CBS catalyst. Recrystallization may be necessary. | |
| Low yield and low ee% | Deactivated catalyst. | Use a fresh bottle of the CBS catalyst or prepare it fresh. Ensure proper storage under an inert atmosphere. |
| Incorrect stoichiometry. | Re-evaluate the stoichiometry of all reagents, especially the catalyst loading. |
Data Presentation: Comparison of Reaction Conditions for this compound Synthesis
The following tables summarize quantitative data on how different reaction parameters can affect the yield and enantioselectivity of this compound synthesis.
Table 1: Effect of Catalyst on the Hydrogenation of 1-Indanone
| Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Yield of this compound (%) | Selectivity to this compound (%) |
| Cu/SiO₂ | 90 | 10 | Cyclohexane | High | High |
| Pt/SiO₂ | 90 | 10 | Cyclohexane | Moderate | Moderate (aromatic ring hydrogenation also observed) |
| Co/SiO₂ | 90 | 10 | Cyclohexane | Low | Low (hydrogenolysis of the C-OH bond observed) |
Data adapted from a study on the liquid-phase hydrogenation of 1-indanone.
Table 2: Asymmetric Reduction of 1-Indanone using (S)-Me-CBS Catalyst
| Reducing Agent System | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |
| NaBH₄/Me₂SO₄ | Room Temp | 80-99 | 93-99 |
This system generates borane in situ, which then participates in the CBS-catalyzed reduction.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of 1-Indanone with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask, dissolve 1-Indanone (1.0 eq) in methanol or ethanol (approximately 0.25 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the bubbling ceases.
-
Workup: Remove the bulk of the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by flash column chromatography on silica gel.
Protocol 2: Asymmetric Reduction of 1-Indanone using (R)-2-Methyl-CBS-oxazaborolidine
-
Catalyst Preparation (in-situ): In a flame-dried, two-necked round-bottom flask under an argon atmosphere, place (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, as a 1 M solution in toluene).
-
Addition of Borane: Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 eq) dropwise to the catalyst solution at room temperature and stir for 15 minutes.
-
Substrate Addition: In a separate flame-dried flask, dissolve 1-Indanone (1.0 eq) in anhydrous THF. Cool this solution to the desired reaction temperature (e.g., -20 °C).
-
Reaction: Slowly add the 1-Indanone solution to the pre-formed catalyst-borane complex via a cannula over 30 minutes. Stir the reaction mixture at this temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, carefully quench by the slow addition of methanol at the reaction temperature.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and extract the product with ethyl acetate (3 x 50 mL).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis.
Mandatory Visualizations
Caption: Workflow for the reduction of 1-Indanone using Sodium Borohydride.
Caption: Troubleshooting guide for low enantioselectivity in asymmetric synthesis.
Technical Support Center: Oxidation of 1-Indanol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the oxidation of 1-indanol to 1-indanone. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this compound oxidation?
The oxidation of this compound, a secondary benzylic alcohol, yields 1-indanone, the corresponding ketone.[1] This transformation is a common step in the synthesis of various pharmaceutical intermediates.[2]
Q2: What are the most common side reactions observed during the oxidation of this compound?
The two most common side reactions are:
-
Dehydration: this compound can readily dehydrate to form indene, particularly under acidic conditions or at elevated temperatures.[1] The benzylic nature of the hydroxyl group facilitates the formation of a stabilized carbocation intermediate, promoting this elimination reaction.
-
Over-oxidation: While secondary alcohols are generally oxidized to ketones, the benzylic position in this compound makes it susceptible to over-oxidation under harsh conditions.[1] This can lead to cleavage of the five-membered ring or other degradation products.
Q3: Which oxidizing agents are suitable for converting this compound to 1-indanone?
A variety of oxidizing agents can be used. The choice depends on the desired reaction conditions (e.g., mild vs. strong), scale, and tolerance for certain byproducts. Common reagents include:
-
Chromium-based reagents: Pyridinium chlorochromate (PCC) is a relatively mild agent frequently used for this transformation in anhydrous solvents like dichloromethane (DCM).[1][3] Other examples include chromium trioxide and potassium dichromate.[4][5][6]
-
Hypervalent iodine compounds: Reagents like Dess-Martin periodinane (DMP) offer mild conditions and avoid heavy metal waste.[7]
-
DMSO-based oxidations: The Swern oxidation is another common metal-free alternative.[7]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is the most common method for monitoring the reaction.[1] A spot for this compound (starting material) and a new, typically higher-Rf spot for 1-indanone (product) should be observed. The reaction is considered complete when the this compound spot is no longer visible.
Q5: My purified 1-indanone is a brown, sticky solid. Is it impure?
Pure 1-indanone is a colorless to pale yellow solid with a melting point of 38–42 °C.[2][8] A dark brown and sticky appearance, along with a depressed melting point, suggests the presence of impurities.[8] These impurities could be residual starting material, side products like indene polymers, or degradation products.
Troubleshooting Guide
This section addresses specific problems that may arise during the experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to 1-Indanone | 1. Inactive Oxidizing Agent: The reagent may have degraded due to age or improper storage. 2. Insufficient Reagent: The stoichiometry may be incorrect, with too little oxidizing agent used. 3. Presence of Moisture: Some reagents (e.g., Swern, organometallics) are sensitive to water.[9] 4. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a fresh bottle of the oxidizing agent or test its activity on a reliable substrate. 2. Re-calculate and verify the stoichiometry. A slight excess of the oxidant (e.g., 1.5 equivalents of PCC) is often used.[1] 3. Ensure all glassware is oven-dried and use anhydrous solvents.[9] 4. Gradually increase the reaction temperature while monitoring for side product formation via TLC. |
| Significant Amount of Indene Formed | 1. Acidic Conditions: The reaction medium may be too acidic, catalyzing dehydration. 2. High Reaction Temperature: Elevated temperatures favor the elimination reaction over oxidation. | 1. If using an acidic reagent like potassium dichromate in sulfuric acid, consider a milder, non-acidic alternative like PCC or DMP.[6] Adding a mild base like pyridine can sometimes buffer the reaction. 2. Run the reaction at a lower temperature (e.g., room temperature or 0 °C).[9] |
| Product is a Dark Oil or Sticky Solid | 1. Formation of Side Products: Impurities from dehydration or other side reactions are present.[8] 2. Incomplete Reaction: The product contains unreacted this compound, which can lower the melting point. | 1. Purify the crude product. Column chromatography on silica gel is effective for separating 1-indanone from nonpolar impurities like indene and polar impurities like this compound.[3] Recrystallization or vacuum distillation are also viable options.[8] 2. Ensure the reaction has gone to completion via TLC before workup. |
| Difficult Product Purification | 1. Similar Polarity of Product and Byproducts: this compound and 1-indanone can have close Rf values on TLC, making chromatographic separation challenging. 2. Oiling Out During Recrystallization: The low melting point of 1-indanone can cause it to liquefy instead of crystallizing if the solvent is too warm.[8] | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. For recrystallization, choose a solvent system where the product is soluble at a moderately warm temperature but sparingly soluble when cold. Avoid heating the solvent above the product's melting point.[8] Consider vacuum distillation as an alternative purification method.[8] |
Data Presentation
The efficiency of this compound oxidation is highly dependent on reaction conditions. The following table summarizes data from a study using microwave irradiation with a chromium trioxide resin oxidant, showing the impact of temperature on product conversion.
Table 1: Effect of Temperature on Percent Conversion of this compound to 1-Indanone
| Wattage (W) | Time (min) | Temperature (°C) | Percent Conversion (%) |
| 600 | 3 | 80 | 40 |
| 600 | 3 | 100 | 47 |
| 600 | 3 | 120 | 6 |
| Data sourced from a study on microwave-assisted oxidation.[4] |
Experimental Protocols
Protocol 1: Oxidation of this compound using Pyridinium Chlorochromate (PCC)
This protocol is a common method for the small-scale laboratory synthesis of 1-indanone.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. The mixture will turn into a dark slurry.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts.
-
Isolation: Wash the silica pad thoroughly with additional diethyl ether. Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 1-indanone.
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.[1][3]
Visualizations
Caption: Main oxidation pathway and potential side reactions.
Caption: Step-by-step experimental workflow for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Indanone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Indanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Indanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in crude this compound can include unreacted starting materials, such as 1-indanone, and side products from the synthesis, like indene.[1][2] Residual solvents from the reaction workup may also be present.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective methods for purifying this compound are recrystallization, fractional distillation, and column chromatography.[3][4][5] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6][7][8] GC and HPLC are particularly useful for quantifying impurities.
Q4: What are the key safety precautions to consider when handling this compound?
A4: this compound is harmful if swallowed and can cause skin and eye irritation.[9] It is important to wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated area.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds like this compound by separating them from impurities based on differences in solubility.[10]
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling out (product separates as a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of this compound. The solution is supersaturated. The cooling rate is too fast. | Use a lower-boiling point solvent or a mixed solvent system. Add a small amount of a "good" solvent to redissolve the oil and allow for slower cooling. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Poor recovery of purified this compound | Too much solvent was used during dissolution. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold wash solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals do not form upon cooling | The solution is not sufficiently saturated. The cooling process is too rapid. | Boil off some of the solvent to increase the concentration of this compound. Allow the solution to cool slowly to room temperature, then place it in an ice bath. Introduce a seed crystal of pure this compound. |
| Colored impurities remain in the final product | The impurities are not effectively removed by a single recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
Fractional Distillation
Fractional distillation is used to separate liquid mixtures with components that have close boiling points.[4] It can be effective for removing volatile impurities from this compound.
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of components (co-distillation) | The fractionating column is not efficient enough (too few theoretical plates). The heating rate is too high. | Use a longer fractionating column or one with a more efficient packing material.[4] Heat the mixture slowly and steadily to maintain a proper temperature gradient in the column.[11] |
| "Bumping" or uneven boiling | The liquid is being superheated. | Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. |
| Temperature fluctuations during distillation | The heating is not consistent. The distillation rate is too fast. | Use a heating mantle with a controller for precise temperature regulation. Reduce the heating rate to ensure a slow and steady distillation.[4] |
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase passes through it.[5] This method is useful for separating this compound from impurities with different polarities.
Common Problems and Solutions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation (overlapping bands) | The chosen solvent system (mobile phase) has incorrect polarity. The column was not packed uniformly. Too much sample was loaded. | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column.[12] Ensure the stationary phase is packed evenly without any cracks or channels. Load a concentrated band of the sample onto the column.[13] |
| Cracking of the stationary phase | The column ran dry. | Never let the solvent level drop below the top of the stationary phase. |
| Slow elution of the compound | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of more polar compounds.[13] |
Experimental Protocols
Recrystallization of this compound
This protocol describes a general procedure for the single-solvent recrystallization of this compound.
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of a potential solvent. An ideal solvent will dissolve the compound when hot but not at room temperature.[14] Common solvent systems for compounds with similar functionalities include ethanol, n-hexane/acetone, and n-hexane/ethyl acetate.[15]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[16]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, warm flask.[17]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[18]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[16]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Fractional Distillation of this compound
This protocol outlines the steps for purifying this compound using fractional distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer.[4]
-
Charging the Flask: Add the crude this compound and a few boiling chips or a stir bar to the round-bottom flask.
-
Heating: Begin heating the flask gently using a heating mantle.[19]
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will reach the top of the column first and distill over.[20] Maintain a slow and steady distillation rate.[4]
-
Fraction Collection: Collect the distillate in fractions. Monitor the temperature at the thermometer; a stable temperature indicates that a pure component is distilling.
-
Analysis: Analyze the purity of the collected fractions using GC or HPLC.
Column Chromatography of this compound
This protocol provides a general procedure for purifying this compound by column chromatography.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of this compound from its impurities. A typical starting point for a compound of moderate polarity would be a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).
-
Column Packing: Pack a chromatography column with a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase. Ensure the packing is uniform and free of air bubbles.[12]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.[13]
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions as the solvent flows through.[5]
-
Monitoring: Monitor the separation by collecting small fractions and analyzing them by TLC.[5]
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent by rotary evaporation.
Visualizations
References
- 1. 1-Indanone - Wikipedia [en.wikipedia.org]
- 2. Indene | C9H8 | CID 7219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. (R)-(-)-1-INDANOL synthesis - chemicalbook [chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mt.com [mt.com]
- 11. chemicals.co.uk [chemicals.co.uk]
- 12. web.uvic.ca [web.uvic.ca]
- 13. chromtech.com [chromtech.com]
- 14. Home Page [chem.ualberta.ca]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 18. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 19. tnhmc.com [tnhmc.com]
- 20. Fractional distillation - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 1-Indanol Derivatization
Welcome to the technical support center for the derivatization of 1-Indanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the derivatization of this compound, presented in a question-and-answer format.
Acylation Reactions (e.g., Esterification)
-
Q1: My acylation reaction with acetic anhydride and pyridine is slow or results in a low yield. What are the possible causes and solutions?
Low yields in acylation reactions can stem from several factors. Primarily, ensure all reagents and solvents are anhydrous, as water can hydrolyze the anhydride and deactivate the catalyst. The purity of this compound is also crucial; recrystallization may be necessary if impurities are present. Suboptimal reaction temperature can also be a factor; while these reactions are often run at room temperature, gentle heating (e.g., 50-70°C) can sometimes improve the rate and yield, but should be monitored to avoid side reactions. Finally, ensure you are using a sufficient excess of the acylating agent and that the pyridine is of high purity.[1]
-
Q2: I am observing the formation of byproducts in my esterification reaction. How can I improve the selectivity?
Byproduct formation is a common issue. If using an acid catalyst for esterification, side reactions like dehydration of this compound to indene can occur, especially at higher temperatures. Using milder conditions and ensuring the temperature is carefully controlled can minimize this. When using acylating agents like acetic anhydride, ensure that the reaction is not run for an excessively long time, as this can lead to the formation of colored impurities. Purification by column chromatography is often necessary to remove these byproducts.
Etherification Reactions (e.g., Williamson Ether Synthesis)
-
Q3: My Williamson ether synthesis to produce a this compound ether is giving a low yield and forming an alkene byproduct. How can I optimize this reaction?
The formation of an alkene via an E2 elimination pathway is a common competing reaction in the Williamson ether synthesis, especially with secondary alcohols like this compound.[2][3] To favor the desired SN2 reaction, it is crucial to use a strong, non-bulky base like sodium hydride (NaH) to ensure complete deprotonation of the this compound to the more nucleophilic alkoxide.[3][4] Using a primary alkyl halide is strongly recommended as they are less sterically hindered and less prone to elimination.[2][5] Running the reaction at a lower temperature can also favor substitution over elimination.[2]
-
Q4: The reaction to form the this compound alkoxide seems incomplete. What can I do?
Incomplete deprotonation of the alcohol is a common reason for low yields. Ensure that the base you are using is strong enough and that the reaction is performed under strictly anhydrous conditions, as any moisture will consume the base. Sodium hydride (NaH) is a good choice for deprotonating alcohols for the Williamson ether synthesis.[4] The choice of solvent is also important; polar aprotic solvents like DMF or THF are generally preferred.[2]
Silylation Reactions (e.g., Protection with TMS or TBDMS)
-
Q5: I am having difficulty protecting the hydroxyl group of this compound with a silylating agent. What are the key parameters to consider?
Successful silylation depends on several factors. Ensure that your silylating agent (e.g., TMSCl, TBDMSCl) is fresh and has been stored under anhydrous conditions. The presence of a suitable base is critical to neutralize the HCl byproduct; common bases include triethylamine or imidazole.[6] For the bulkier TBDMS group, imidazole is often the base of choice, and the reaction may require longer reaction times or gentle heating.[6] As with other derivatizations, anhydrous reaction conditions are essential.
General Troubleshooting
-
Q6: My purified this compound derivative shows impurities in the final analysis. What are the best practices for purification?
Purification of this compound derivatives often requires column chromatography. The choice of solvent system for chromatography is crucial for good separation. A common mobile phase for compounds of moderate polarity like this compound derivatives is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate).[7] Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column. For esters, a work-up procedure involving washing with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted acidic starting materials or byproducts.[8]
-
Q7: How can I confirm the enantiomeric purity of my chiral this compound derivative?
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of chiral compounds.[9][10] For this compound and its derivatives, polysaccharide-based chiral stationary phases (CSPs) are often effective.[11][12] The mobile phase typically consists of a mixture of hexane and an alcohol like isopropanol.[12] It is important to develop a specific HPLC method for your derivative to ensure good separation of the enantiomers.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for common derivatization reactions of this compound.
Table 1: Acylation of this compound
| Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Anhydride | Pyridine | Pyridine | Room Temp - 70 | 1 - 12 | Good to Excellent |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 0 - Room Temp | 2 - 6 | High |
Table 2: Etherification of this compound (Williamson Ether Synthesis)
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | NaH | THF | 0 - Room Temp | 2 - 12 | Good |
| Benzyl Bromide | NaH | DMF | Room Temp - 50 | 4 - 16 | Good to High |
Table 3: Silylation of this compound
| Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| TMSCl | Triethylamine | Dichloromethane | 0 - Room Temp | 0.5 - 2 | High |
| TBDMSCl | Imidazole | DMF | Room Temp - 40 | 12 - 24 | High |
Experimental Protocols
Protocol 1: Acylation of this compound with Acetic Anhydride
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Reagent Addition: Cool the solution to 0°C using an ice-water bath. Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.[8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by the slow addition of methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography.[8]
Protocol 2: Etherification of this compound via Williamson Ether Synthesis
-
Alkoxide Formation: In a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0°C.
-
Alcohol Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0°C and add the alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: Silylation of this compound with TBDMSCl
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF under an inert atmosphere, add imidazole (2.5 eq).
-
Reagent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in one portion to the stirred solution.[6]
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic extracts with water and brine to remove DMF and imidazole.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography.
Mandatory Visualizations
Caption: Workflow for the acylation of this compound.
Caption: Troubleshooting guide for Williamson ether synthesis.
Caption: Decision tree for using protecting groups with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting guide for 1-Indanol involved reactions
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for reactions involving 1-Indanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound, as a secondary benzylic alcohol, is commonly used in several types of organic transformations. The most frequent reactions include:
-
Oxidation: To synthesize 1-indanone, a key intermediate in various synthetic pathways.[1]
-
Dehydration: To produce indene, a valuable monomer for resins and a ligand in organometallic chemistry.[2]
-
Esterification: To form 1-indanyl esters, which can be used as protecting groups or as intermediates in further synthesis.[1]
-
Etherification: Formation of di-indanyl ether can occur, particularly as a side reaction during acid-catalyzed dehydration.[2][3]
Q2: Why is my this compound dehydration reaction yielding di-indanyl ether instead of indene?
A2: The formation of di-indanyl ether is an intermolecular dehydration reaction that competes with the desired intramolecular dehydration to form indene.[2] This side reaction is favored under milder acidic conditions or lower temperatures. To favor the formation of indene, using stronger acid catalysts and higher temperatures is typically required.[2][4]
Q3: I am observing 1-indanone as a byproduct in a reaction that doesn't involve an oxidant. How is this possible?
A3: The formation of 1-indanone can occur through a 1,2-hydride shift in a carbocation intermediate.[5] For instance, in the synthesis of cis-1-amino-2-indanol from indene oxide via a Ritter-type reaction, the epoxide opening forms a carbocation. A hydride shift can occur, leading to the formation of 1-indanone as a significant byproduct.[5][6]
Q4: What factors influence the reactivity of this compound compared to 2-Indanol?
A4: The primary difference in reactivity stems from the position of the hydroxyl group. In this compound, the -OH group is at a benzylic position, directly attached to a carbon adjacent to the benzene ring.[1] This has two main consequences:
-
Enhanced Reactivity in Carbocation Reactions: Reactions proceeding through a carbocation intermediate, like acid-catalyzed dehydration, are significantly faster for this compound. This is due to the resonance stabilization of the resulting secondary benzylic carbocation.[1]
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Susceptibility to Over-oxidation: The benzylic C-H bond in this compound can be more labile, potentially making it more prone to over-oxidation under harsh conditions compared to the non-benzylic 2-Indanol.[1]
Troubleshooting Guides
Guide 1: Oxidation of this compound to 1-Indanone
Q: My oxidation of this compound is sluggish or incomplete. What are the possible causes and solutions?
A: Incomplete oxidation can be due to several factors. Here is a systematic approach to troubleshoot the issue:
-
Reagent Quality: The oxidizing agent may have degraded. For example, pyridinium chlorochromate (PCC) can be sensitive to moisture. Ensure you are using fresh, high-quality reagents.
-
Reaction Conditions:
-
Temperature: While many oxidations are run at room temperature, gentle heating might be necessary. However, be cautious as higher temperatures can also promote side reactions.
-
Stoichiometry: Ensure the correct molar equivalents of the oxidant are used. For PCC, typically 1.5 equivalents are recommended to drive the reaction to completion.[1]
-
Solvent: The solvent must be anhydrous, especially for reagents like PCC. Dichloromethane (DCM) is a common choice.[1] Ensure it has been properly dried before use.
-
-
Catalyst Deactivation (if applicable): If using a catalytic system (e.g., TEMPO-mediated oxidation), the catalyst may have been poisoned by impurities in the starting material or solvent.[7]
Q: I am observing significant side products in my oxidation reaction. How can I improve selectivity?
A: The formation of side products is often related to the choice of oxidant and reaction conditions.
-
Over-oxidation: Harsh oxidants (e.g., permanganate) can cleave the ring or lead to other undesired products. Using milder reagents like PCC or employing Swern or TEMPO-based oxidation systems can provide higher selectivity for the ketone.[8]
-
Dehydration: If acidic conditions are present, dehydration to indene can compete with oxidation. This is particularly relevant if using acidic chromium species. Buffering the reaction mixture or using non-acidic oxidation methods can mitigate this.
Guide 2: Dehydration of this compound to Indene
Q: My dehydration reaction has a low yield of indene. How can I optimize it?
A: Low yields in the dehydration of this compound are often due to an equilibrium state or competing side reactions.
-
Catalyst Choice: Strong acid catalysts are crucial. Zeolites such as HZSM-5 have been shown to be highly effective, achieving indene yields greater than 90%.[2] If using mineral acids like sulfuric or phosphoric acid, ensure they are of appropriate concentration.
-
Temperature: Dehydration of secondary alcohols requires elevated temperatures (typically 100-140 °C).[4] Insufficient heating will result in a slow or incomplete reaction.
-
Water Removal: The reaction produces water. Removing water as it forms (e.g., using a Dean-Stark apparatus) can shift the equilibrium towards the product, thereby increasing the yield.
-
Side Reactions: As mentioned, the formation of di-indanyl ether is the primary competing reaction.[2] Using more forcing conditions (higher temperature, stronger acid) favors the intramolecular elimination to form indene.[4]
Quantitative Data Summary
The selection of a catalyst can significantly impact the yield of indene from the dehydration of this compound.
| Catalyst | Reaction Temperature | Conversion of this compound | Indene Yield | Reference |
| HZSM-5 Zeolite | 363 K (90 °C) | ~100% | >90% | [2] |
| HMOR Zeolite | 363 K (90 °C) | ~100% | High | [2] |
| HBEA Zeolite | 363 K (90 °C) | ~100% | Lower, forms more byproducts | [2] |
| SiO2-Al2O3 | 363 K (90 °C) | ~100% | Moderate | [2] |
Note: This table summarizes trends observed in the literature. Actual results may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Oxidation of this compound using Pyridinium Chlorochromate (PCC)
This protocol describes a common method for oxidizing this compound to 1-indanone.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend 1.5 equivalents of pyridinium chlorochromate (PCC) in anhydrous dichloromethane (DCM).
-
Reactant Addition: Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous DCM. Add this solution to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is typically characterized by the formation of a black, tarry precipitate of chromium salts. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether.
-
Purification: Pass the entire mixture through a short plug of silica gel to filter out the chromium salts, washing with additional diethyl ether. Combine the filtrates and remove the solvent under reduced pressure. The crude 1-indanone can be further purified by column chromatography if necessary.
Protocol 2: Acid-Catalyzed Dehydration of this compound to Indene
This protocol outlines the general procedure for the dehydration of this compound.
-
Setup: Place 1.0 equivalent of this compound in a round-bottom flask. Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of p-toluenesulfonic acid).
-
Heating: Heat the mixture to a temperature between 100-140 °C. For higher yields, consider using a distillation setup to remove the indene and water as they form.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether or DCM).
-
Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude indene can be purified by distillation.
Diagrams
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key reaction pathways of this compound.
References
Technical Support Center: Chiral Integrity of 1-Indanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of chiral 1-indanol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization in chiral this compound?
A1: The primary cause of racemization in this compound is the formation of a planar, achiral carbocation intermediate at the chiral center (the carbon bearing the hydroxyl group). This typically occurs under acidic conditions where the hydroxyl group is protonated, turning it into a good leaving group (water). The subsequent loss of water generates the stabilized benzylic carbocation. Re-attack by a nucleophile (like water or another solvent molecule) can then occur from either face of the planar carbocation with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.
Q2: How do temperature and reaction time affect the stereochemical stability of this compound?
A2: Higher temperatures and prolonged reaction times significantly increase the rate of racemization. Elevated temperatures provide the necessary activation energy for the formation of the carbocation intermediate. Even under mildly acidic or protic conditions, extended exposure can lead to a gradual loss of enantiomeric purity. Therefore, it is crucial to maintain the lowest practical temperature for reactions and workups and to monitor reactions closely to avoid unnecessarily long reaction times.
Q3: Can the choice of solvent influence racemization?
A3: Yes, the solvent plays a critical role. Polar protic solvents (e.g., water, methanol) can facilitate racemization by stabilizing the carbocation intermediate and participating in proton transfer. Aprotic, non-polar solvents such as toluene, hexane, or dichloromethane (DCM) are generally preferred for reactions where maintaining the chirality of this compound is critical.
Q4: Are there specific reagents I should avoid when working with chiral this compound?
A4: Strong acids (e.g., sulfuric acid, hydrochloric acid, strong solid acid catalysts) are the most significant reagents to avoid as they directly promote the carbocation-mediated racemization mechanism. While this compound is more susceptible to acid-catalyzed racemization, strong bases should also be used with caution, as they can deprotonate the alcohol and potentially participate in side reactions, although this is a less common pathway for racemization for this specific molecule compared to analogs like 1-amino-2-indanol.
Q5: How can I protect the hydroxyl group of this compound to prevent racemization during a subsequent reaction step?
A5: Protecting the hydroxyl group is an excellent strategy. Converting the alcohol into a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) ether, is a robust method. Silyl ethers are stable under a wide range of non-acidic and non-fluoride conditions, effectively preventing the hydroxyl group from being protonated and eliminated. The protection can be reversed under mild, specific conditions that do not affect other parts of the molecule.
Troubleshooting Guide: Loss of Enantiomeric Excess (ee%)
| Symptom | Potential Cause | Suggested Solution |
| Significant loss of ee% after an acid-catalyzed reaction. | Formation of the indanyl carbocation was promoted by the acidic conditions. | - Avoid strong Brønsted or Lewis acids. If an acid is necessary, use the mildest possible acid that achieves the desired transformation.- Perform the reaction at the lowest possible temperature (e.g., 0 °C or below).- Reduce reaction time to the minimum required for completion. |
| Racemization observed after aqueous workup. | The aqueous workup solution was too acidic (e.g., an HCl wash). Prolonged contact with the acidic aqueous layer allowed for racemization. | - Use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a buffered solution to neutralize any acid.- Minimize the time the compound spends in contact with any aqueous acidic or basic phase.- Ensure the organic layer is thoroughly dried (e.g., with Na₂SO₄ or MgSO₄) after workup to remove residual water and acid/base. |
| Loss of ee% during purification by column chromatography. | The silica gel is inherently acidic and can cause racemization of sensitive compounds on the column. | - Neutralize the silica gel before use by flushing the packed column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%), followed by re-equilibration with the eluent.- Use an alternative stationary phase like alumina (neutral or basic grade).- Minimize the time the compound spends on the column by using flash chromatography techniques. |
| Enantiomeric purity erodes during storage. | The compound is stored in a protic solvent or in the presence of acidic/basic impurities. | - Store the purified this compound as a solid in a cool, dark, and dry place.- If storage in solution is necessary, use a non-polar, aprotic solvent like hexane or toluene. Ensure the solvent is free from acidic impurities. |
Data Presentation
| Condition | Parameter | Value | Expected Outcome on ee% | Rationale |
| Acid | Type | 0.1 M HCl | High Racemization | Strong acid readily protonates the -OH group, facilitating carbocation formation. |
| Type | Acetic Acid (AcOH) | Moderate Racemization | Weaker acid leads to a lower equilibrium concentration of the protonated alcohol. | |
| Type | No Acid (Control) | No Racemization | The primary racemization pathway is unavailable. | |
| Temperature | Reaction Temp. | 60 °C (in mild acid) | Significant Racemization | Increased thermal energy overcomes the activation barrier for carbocation formation. |
| Reaction Temp. | 25 °C (in mild acid) | Minor Racemization | Racemization occurs, but at a much slower rate than at elevated temperatures. | |
| Reaction Temp. | 0 °C (in mild acid) | Negligible Racemization | The rate of carbocation formation is significantly reduced at lower temperatures. | |
| Solvent | Type | Methanol (protic) | Higher Racemization | Polar, protic solvent stabilizes the carbocation intermediate. |
| Type | Toluene (aprotic) | Lower Racemization | Aprotic, non-polar solvent destabilizes the carbocation intermediate, disfavoring its formation. |
Experimental Protocols
Protocol 1: Protection of (R)-1-Indanol as a TBDMS Ether to Prevent Racemization
This protocol describes a robust method for protecting the hydroxyl group of this compound, which preserves its stereochemical integrity for subsequent reaction steps.
Materials:
-
(R)-1-Indanol (>99% ee)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (R)-1-Indanol (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Stir the solution at room temperature until all solids have dissolved.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (R)-1-((tert-butyldimethylsilyl)oxy)-2,3-dihydro-1H-indene.
-
Verification: Confirm the preservation of stereochemical integrity by deprotecting a small sample (e.g., using TBAF in THF) and analyzing the resulting this compound via chiral HPLC. The ee% should remain unchanged.
Protocol 2: Chiral HPLC Analysis of this compound
This method is for determining the enantiomeric excess (ee%) of this compound.
Instrumentation & Columns:
-
HPLC system with a UV detector (detection at 254 nm).
-
Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as a Chiralpak® AD-H or Lux® Amylose-1 is typically effective.
Chromatographic Conditions (Typical):
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol or IPA). A common starting ratio is 90:10 (v/v). This can be optimized to improve resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (Ambient).
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Analysis:
-
Inject a sample of racemic this compound to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of unknown enantiomeric purity.
-
Integrate the peak areas for each enantiomer (Area_R and Area_S).
-
Calculate the enantiomeric excess using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100
Visualizations
Caption: Acid-catalyzed racemization mechanism of this compound via a planar carbocation.
Caption: Troubleshooting workflow for identifying sources of racemization.
Stability issues of 1-Indanol under acidic or basic conditions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 1-indanol under acidic and basic conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is its susceptibility to degradation under acidic conditions, where it can undergo dehydration. While generally more stable under basic conditions, it can be susceptible to oxidation, especially in the presence of oxidizing agents or catalysts.
Q2: What happens to this compound under acidic conditions?
A2: Under acidic conditions, this compound primarily undergoes acid-catalyzed dehydration. This can occur via two main pathways: intramolecular dehydration to form indene, and intermolecular dehydration to form di-1-indanyl ether.[1][2] The formation of indene is often the major pathway, with yields reportedly exceeding 90% under specific catalytic conditions.[2]
Q3: What are the expected degradation products of this compound in an acidic medium?
A3: The main degradation products are indene and di-1-indanyl ether. Further reactions can lead to the formation of heavier, polymeric products, especially under harsh acidic conditions or with prolonged reaction times.[1][2]
Q4: How does this compound behave under basic conditions?
A4: this compound is generally considered stable under normal basic conditions. However, as a secondary benzylic alcohol, it can be oxidized to 1-indanone, particularly in the presence of an oxidizing agent and a basic catalyst. Solid alkaline metal hydroxides like KOH and NaOH have been shown to catalyze the aerobic oxidation of benzylic alcohols.
Q5: What is a "forced degradation" study, and why is it relevant for this compound?
A5: A forced degradation study, or stress testing, involves subjecting a compound to harsh conditions (e.g., strong acids, bases, high temperatures, oxidizing agents, light) to accelerate its degradation.[3][4] This is crucial for understanding the degradation pathways of this compound, identifying potential degradation products, and developing stability-indicating analytical methods, which are essential for quality control in drug development.[2][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis after storage in acidic solution. | Acid-catalyzed dehydration of this compound. | 1. Confirm the identity of the new peaks by comparing their retention times with those of indene and di-1-indanyl ether standards. 2. Use a milder pH or store the sample at a lower temperature to minimize degradation. 3. If the acidic condition is necessary for the experiment, analyze the sample as quickly as possible after preparation. |
| Loss of this compound potency in a formulation containing basic excipients. | Oxidation of this compound to 1-indanone, potentially catalyzed by the basic environment and exposure to air (oxygen). | 1. Analyze the sample for the presence of 1-indanone. 2. Protect the formulation from air by purging with an inert gas (e.g., nitrogen or argon). 3. Consider adding an antioxidant to the formulation. 4. Evaluate the compatibility of this compound with the specific basic excipients used. |
| Inconsistent results in stability studies under acidic conditions. | Variability in acid concentration, temperature, or reaction time. The type of acid catalyst can also significantly influence the reaction products and kinetics. | 1. Precisely control the pH, temperature, and duration of the experiment. 2. Use a consistent source and type of acid catalyst. Different solid acid catalysts like zeolites can give different product distributions.[1] 3. Ensure thorough mixing of the sample. |
| No degradation observed during a forced degradation study under basic conditions. | This compound is relatively stable to hydrolysis in the absence of an oxidizing agent. The conditions may not be harsh enough. | 1. Increase the temperature (e.g., to 70-80 °C). 2. Increase the concentration of the base (e.g., up to 1M NaOH). 3. To investigate oxidative degradation, introduce an oxidizing agent like hydrogen peroxide in combination with the base. |
| Formation of multiple, unidentified degradation products. | Secondary degradation of primary products (e.g., polymerization of indene) or complex interactions with other components in the sample matrix. | 1. Use milder stress conditions to favor the formation of primary degradants. 2. Employ advanced analytical techniques like LC-MS to identify the mass of the unknown impurities and elucidate their structures.[2][5] 3. Analyze the sample at multiple time points to track the formation and disappearance of intermediates. |
Data on this compound Degradation
The following tables summarize quantitative data on the degradation of this compound under different conditions.
Table 1: Acid-Catalyzed Dehydration of this compound
| Catalyst | Temperature (°C) | Reaction Time (h) | This compound Conversion (%) | Indene Yield (%) | Di-1-indanyl Ether Yield (%) | Reference |
| HZSM-5 Zeolite | 90 | 3 | 100 | >90 | <5 | [1] |
| HMOR Zeolite | 90 | 2 | 100 | >90 | <5 | [1][2] |
| HBEA Zeolite | 90 | <2 | 100 | 55 | - | [1] |
| SiO₂-Al₂O₃ | 90 | <2 | 100 | ~45 | Significant formation | [1][2] |
Table 2: Microwave-Assisted Oxidation of this compound to 1-Indanone
| Oxidizing Agent | Temperature (°C) | Reaction Time (min) | This compound Conversion (%) | Reference |
| Chromium trioxide resin | 80 | 7 | 41 | [7] |
| Chromium trioxide resin | 100 | 7 | 67 | [7] |
| Chromium trioxide resin | 120 | 7 | 92 | [7] |
| Chromium trioxide resin | 100 | 3 | 47 | [7] |
| Chromium trioxide resin | 100 | 5 | 77 | [7] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic Conditions (Acid Hydrolysis)
Objective: To induce and analyze the degradation of this compound under acidic stress.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M solution
-
Methanol or Acetonitrile (HPLC grade)
-
Sodium hydroxide (NaOH), 1 M solution (for neutralization)
-
Volumetric flasks, pipettes
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Acidic Stress:
-
Transfer a known volume (e.g., 5 mL) of the this compound stock solution to a suitable flask.
-
Add an equal volume of 1 M HCl.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours). A reflux setup can be used for higher temperatures.
-
-
Neutralization: After the desired time, cool the solution to room temperature and carefully neutralize it with 1 M NaOH to a pH of approximately 7.
-
Sample for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed sample, a non-stressed control sample, and a blank (acid and base mixture without this compound) by a validated stability-indicating HPLC method. Monitor for the appearance of degradation peaks (indene, di-1-indanyl ether) and the decrease in the this compound peak area.
Protocol 2: Forced Degradation of this compound under Basic Conditions (Base Hydrolysis and Oxidation)
Objective: To induce and analyze the degradation of this compound under basic and basic/oxidative stress.
Materials:
-
This compound
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Methanol or Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl), 1 M solution (for neutralization)
-
Volumetric flasks, pipettes
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Basic Hydrolytic Stress:
-
Transfer a known volume (e.g., 5 mL) of the this compound stock solution to a flask.
-
Add an equal volume of 1 M NaOH.
-
Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified period.
-
-
Basic Oxidative Stress:
-
Transfer a known volume (e.g., 5 mL) of the this compound stock solution to a separate flask.
-
Add an equal volume of a mixture of 1 M NaOH and 3% H₂O₂.
-
Keep the solution at room temperature or slightly elevated temperature for a specified period, monitoring the reaction progress.
-
-
Neutralization: After the desired time, cool the solutions to room temperature and carefully neutralize them with 1 M HCl to a pH of approximately 7.
-
Sample for Analysis: Dilute the neutralized solutions with the mobile phase to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the stressed samples, a non-stressed control, and relevant blanks by a validated stability-indicating HPLC method. Monitor for the appearance of degradation peaks (e.g., 1-indanone) and the decrease in the this compound peak area.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 7. digitalcommons.sacredheart.edu [digitalcommons.sacredheart.edu]
Technical Support Center: Overcoming Low Reactivity of 1-Indanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 1-Indanol in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in some nucleophilic substitution reactions?
A1: this compound is a secondary alcohol, and the hydroxyl group (-OH) is a poor leaving group. For a nucleophilic substitution reaction to occur, the -OH group must be converted into a better leaving group. Additionally, the steric hindrance around the hydroxyl group, being on a five-membered ring fused to a benzene ring, can also contribute to its reduced reactivity compared to simpler secondary alcohols.[1]
Q2: What are the most common strategies to activate the hydroxyl group of this compound?
A2: The most effective strategies involve converting the hydroxyl group into a better leaving group. Common methods include:
-
Tosylates/Mesylates Formation: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine converts the alcohol into a tosylate or mesylate, which are excellent leaving groups.
-
Mitsunobu Reaction: This one-pot reaction allows for the direct substitution of the hydroxyl group with a nucleophile, such as a carboxylic acid or an amine, with inversion of stereochemistry.[2]
-
Acid Catalysis: In reactions like Fischer esterification, a strong acid protonates the hydroxyl group, forming a better leaving group (water).[3]
-
Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide.
Q3: I am trying to perform a Williamson ether synthesis with this compound and a tertiary alkyl halide, but it's not working. Why?
A3: The Williamson ether synthesis is an S(_N)2 reaction.[4] This reaction works best with primary alkyl halides.[5] Tertiary alkyl halides, being sterically hindered, will primarily undergo an E2 elimination reaction in the presence of the alkoxide base, leading to the formation of an alkene instead of the desired ether. For successful ether synthesis with this compound, you should use a primary alkyl halide or a methyl halide.[5]
Q4: Can I directly use this compound in a Palladium-catalyzed cross-coupling reaction like Suzuki or Buchwald-Hartwig?
A4: No, the hydroxyl group of this compound is not a suitable leaving group for standard palladium-catalyzed cross-coupling reactions. You must first convert the hydroxyl group into a better leaving group, such as a triflate (-OTf), tosylate (-OTs), or a halide (-Br, -I). Once activated, the 1-indanyl derivative can then participate in various cross-coupling reactions to form C-C or C-N bonds.
Q5: My Mitsunobu reaction with this compound is giving a low yield. What are the common reasons for this?
A5: Low yields in Mitsunobu reactions, especially with sterically hindered secondary alcohols like this compound, can be due to several factors:
-
Reagent Quality: Ensure that the triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) are fresh and of high quality. PPh₃ can oxidize over time.[6]
-
Solvent Purity: Use anhydrous solvents, as water can consume the reagents.[6]
-
Steric Hindrance: For hindered alcohols, standard Mitsunobu conditions may not be sufficient. Using a more acidic pronucleophile, like 4-nitrobenzoic acid, can improve yields.[7]
-
Order of Addition: The order of reagent addition can be critical. Often, it is best to mix the alcohol, nucleophile, and PPh₃ before adding the azodicarboxylate at a low temperature.
Troubleshooting Guides
Issue 1: Low Yield in Etherification of this compound (Williamson Synthesis)
| Potential Cause | Diagnostic Check | Suggested Solution |
| Incomplete Deprotonation | Check the pKa of this compound and the strength of the base. | Use a stronger base like sodium hydride (NaH) to ensure complete formation of the alkoxide. |
| Competing Elimination Reaction | Analyze the crude product for the presence of indene. | Use a primary alkyl halide. Avoid secondary or tertiary alkyl halides which favor elimination.[5] Keep the reaction temperature as low as possible. |
| Slow Reaction Rate | Monitor the reaction by TLC over an extended period. | Use a polar aprotic solvent like DMF or acetonitrile to accelerate the S(_N)2 reaction.[4] Gentle heating (50-80 °C) may be required. |
| Hydrolysis of Alkoxide | Ensure all glassware is oven-dried and reagents are anhydrous. | Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
Issue 2: Poor Conversion in Esterification of this compound
| Potential Cause | Diagnostic Check | Suggested Solution |
| Unfavorable Equilibrium (Fischer Esterification) | Check the molar ratio of reactants. | Use a large excess of the alcohol (if the carboxylic acid is the limiting reagent) or the carboxylic acid to drive the equilibrium towards the product.[8] Remove water as it forms using a Dean-Stark trap.[9] |
| Insufficient Activation of Carboxylic Acid | Verify the amount and strength of the acid catalyst. | Use a strong acid catalyst like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH). |
| Low Reactivity of Carboxylic Acid | Consider the electronic and steric properties of the carboxylic acid. | Convert the carboxylic acid to a more reactive derivative, such as an acyl chloride or anhydride, and react it with this compound in the presence of a non-nucleophilic base like pyridine. |
| Steric Hindrance | Compare reaction rates with less hindered alcohols. | Increase the reaction temperature and/or reaction time. Consider using a more potent catalyst. |
Issue 3: Failure in Palladium-Catalyzed Cross-Coupling
| Potential Cause | Diagnostic Check | Suggested Solution |
| Hydroxyl Group Not Activated | Confirm the starting material for the cross-coupling step. | Convert this compound to a suitable electrophile (e.g., 1-bromoindane, 1-iodoindane, or 1-indanyl triflate) before attempting the cross-coupling reaction. |
| Catalyst Inactivity | Check the quality and handling of the palladium catalyst and ligands. | Use a pre-catalyst or generate the active Pd(0) species in situ. Ensure the use of appropriate ligands for the specific cross-coupling reaction (e.g., X-Phos for Buchwald-Hartwig amination).[10] |
| Incorrect Base | Review the literature for the optimal base for the specific reaction. | The choice of base is crucial. For example, a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often used in Suzuki couplings, while a strong, sterically hindered base like NaOtBu is common in Buchwald-Hartwig aminations. |
| Reaction Conditions Not Optimized | Monitor the reaction for any signs of decomposition or side product formation. | Systematically screen solvents, temperature, and reaction time. Ensure strictly anaerobic and anhydrous conditions. |
Quantitative Data Summary
The following tables provide representative data for key reactions involving the activation and functionalization of this compound. Note that yields can be highly substrate and condition-dependent.
Table 1: Comparison of Activation Methods for this compound
| Activation Method | Reagents | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Tosylation | TsCl, Pyridine | CH₂Cl₂ | 0 to RT | > 90 | Can sometimes lead to the corresponding chloride as a byproduct.[11] |
| Mitsunobu (Esterification) | PPh₃, DIAD, Benzoic Acid | THF | 0 to RT | 60 - 85 | Yield can be improved with more acidic carboxylic acids.[7] |
| Conversion to Bromide | PBr₃ | Diethyl Ether | 0 to RT | 70 - 90 |
Table 2: Representative Yields for Subsequent Reactions of Activated this compound
| Reaction Type | Activated this compound Derivative | Coupling Partner | Catalyst/Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| Williamson Ether Synthesis | 1-Bromoindane | Sodium Methoxide | - | Methanol | Reflux | 85 - 95 |
| Buchwald-Hartwig Amination | 1-Bromoindane | Aniline | Pd(OAc)₂, X-Phos, NaOtBu | Toluene | 100 | 70 - 90[10] |
| Sonogashira Coupling | 1-Iodoindane | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF | RT to 50 | 75 - 95[12] |
| Heck Coupling | 1-Iodoindane | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | DMF | 100 | 60 - 80[13] |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add pyridine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq.).
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench with cold water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Mitsunobu Esterification of this compound
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq.), 4-nitrobenzoic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).[7]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Stir for an additional 12-24 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue by column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.
Protocol 3: Williamson Ether Synthesis using Activated this compound
-
Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere, add the desired primary alcohol (e.g., methanol, 10 eq. serving as reagent and solvent) at 0 °C.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes.
-
Reagent Addition: Add a solution of 1-bromoindane (1.0 eq.) in anhydrous THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Workup: After completion, cool the reaction to 0 °C and carefully quench with water. Extract the product with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ether by column chromatography.
Visualizations
Caption: Workflow for overcoming this compound's low reactivity.
Caption: Simplified Mitsunobu reaction pathway for this compound.
Caption: Decision logic for functionalizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Heck reaction - Wikipedia [en.wikipedia.org]
Byproduct formation in the synthesis of 1-Indanol and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-indanol.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Conversion of 1-Indanone
Q: My reduction of 1-indanone to this compound is resulting in a low yield. What are the potential causes and how can I improve it?
A: Low yields in this synthesis can stem from several factors related to the reagents, reaction conditions, and work-up procedure. Below is a systematic guide to troubleshoot this issue.
Potential Causes and Solutions:
-
Inactive Reducing Agent:
-
Sodium Borohydride (NaBH₄): This reagent can decompose over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or test the activity of your current batch on a small scale with a reliable ketone.
-
Catalytic Hydrogenation: The catalyst (e.g., Pt/C, Pd/C, Cu/SiO₂) may be poisoned or deactivated. Ensure proper handling and storage of the catalyst. If catalyst poisoning is suspected, consider using a fresh batch.
-
-
Suboptimal Reaction Conditions:
-
Temperature: For NaBH₄ reductions, the reaction is typically run at room temperature or below. If the reaction is sluggish, allowing it to stir longer at room temperature may be beneficial. For catalytic hydrogenation, the temperature is a critical parameter that needs to be optimized for the specific catalyst used.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. Incomplete reactions are a common cause of low yields.
-
Solvent: Ensure the use of an appropriate and dry solvent. For NaBH₄ reductions, alcohols like methanol or ethanol are commonly used. For catalytic hydrogenation, the choice of solvent can significantly impact the reaction rate and selectivity.
-
-
Issues During Work-up:
-
Product Loss: this compound has some solubility in water, which can lead to loss during the aqueous work-up. Ensure thorough extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) by performing multiple extractions.
-
Emulsion Formation: Emulsions during extraction can trap the product. Using a brine wash can help to break up emulsions.
-
Issue 2: Formation of Significant Byproducts
Q: I am observing significant impurities in my crude this compound. What are the common byproducts and how can I minimize their formation?
A: Byproduct formation is a common challenge in the synthesis of this compound. The nature of the byproducts depends on the synthetic route chosen.
Common Byproducts and Mitigation Strategies:
-
Over-reduction to Indane:
-
Cause: This is more prevalent in catalytic hydrogenation, especially with highly active catalysts like Platinum or Palladium.
-
Mitigation:
-
Catalyst Choice: Employ a milder or more selective catalyst. Copper-based catalysts, such as Cu/SiO₂, have shown high selectivity for the formation of this compound with minimal over-reduction.[1]
-
Reaction Conditions: Carefully control the reaction time, temperature, and hydrogen pressure. Milder conditions will favor the formation of the alcohol over the alkane.
-
-
-
Aromatic Ring Hydrogenation:
-
Cause: Catalysts like Platinum (Pt/SiO₂) can be active for the hydrogenation of both the carbonyl group and the aromatic ring.[1]
-
Mitigation:
-
Selective Catalyst: Use a catalyst that is selective for carbonyl reduction, such as copper-based catalysts.
-
-
-
Hydrogenolysis of the C-OH Bond:
-
Cause: Some catalysts, like Cobalt (Co/SiO₂), can promote the cleavage of the carbon-hydroxyl bond, leading to the formation of indane.[1]
-
Mitigation:
-
Catalyst Selection: Avoid catalysts known to promote hydrogenolysis for this transformation.
-
-
-
Borate Esters (in NaBH₄ reductions):
-
Cause: The initial product of the reaction between the ketone and NaBH₄ is a borate ester.
-
Mitigation:
-
Proper Work-up: Ensure a thorough acidic or aqueous work-up to hydrolyze the borate esters and liberate the free alcohol.
-
-
Data Presentation: Comparison of Catalysts for 1-Indanone Hydrogenation
The choice of catalyst is critical for achieving high yield and selectivity in the synthesis of this compound via catalytic hydrogenation. The following table summarizes the performance of different silica-supported metal catalysts.
| Catalyst | 1-Indanone Conversion (%) | This compound Selectivity (%) | Major Byproduct(s) | Reference |
| Cu/SiO₂ | >99 | >97 | Minimal | [1] |
| Pt/SiO₂ | High | Moderate | Aromatic ring hydrogenation products | [1] |
| Co/SiO₂ | High | Low | Indane (from C-OH hydrogenolysis) | [1] |
Reaction Conditions: 363 K, 10 bar H₂, cyclohexane as solvent.[1]
Experimental Protocols
Protocol 1: Reduction of 1-Indanone with Sodium Borohydride
Objective: To synthesize this compound from 1-indanone using sodium borohydride.
Materials:
-
1-Indanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1-indanone in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Catalytic Hydrogenation of 1-Indanone
Objective: To synthesize this compound from 1-indanone via heterogeneous catalytic hydrogenation.
Materials:
-
1-Indanone
-
Supported catalyst (e.g., 5% Pd/C or Cu/SiO₂)
-
Solvent (e.g., ethanol, cyclohexane)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a hydrogenation vessel, add 1-indanone and the solvent.
-
Carefully add the catalyst under an inert atmosphere.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10 bar).[1]
-
Stir the reaction mixture at the desired temperature (e.g., 363 K).[1]
-
Monitor the reaction progress by monitoring hydrogen uptake or by analyzing aliquots by GC or TLC.
-
Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product as necessary.
Mandatory Visualizations
Caption: Workflow for this compound synthesis and purification.
Caption: Byproduct formation and mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the role of adding a mild acid during the work-up of a sodium borohydride reduction? A1: The addition of a mild acid serves two main purposes. First, it quenches any unreacted sodium borohydride. Second, and more importantly, it hydrolyzes the borate ester intermediates that are formed during the reaction, releasing the final this compound product.
Q2: How can I monitor the progress of my 1-indanone reduction? A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. A spot of the reaction mixture is placed on a TLC plate alongside a spot of the starting material (1-indanone). The disappearance of the starting material spot and the appearance of a new, more polar spot (for this compound) indicates the progress of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q3: My purified this compound has a low melting point. What does this indicate? A3: A low or broad melting point is a common indicator of impurities in a solid sample. The presence of byproducts or residual solvent can depress and broaden the melting point range. Further purification, such as recrystallization or column chromatography, may be necessary.
Q4: Can I use a stronger reducing agent like lithium aluminum hydride (LiAlH₄) to reduce 1-indanone? A4: While LiAlH₄ is a powerful reducing agent that can reduce ketones to alcohols, it is much less selective than NaBH₄. It will also reduce other functional groups that NaBH₄ will not, and it reacts violently with protic solvents like water and alcohols. For the selective reduction of 1-indanone to this compound, NaBH₄ is a safer and more convenient choice.
Q5: What are some suitable solvents for the recrystallization of this compound? A5: The choice of solvent for recrystallization depends on the solubility of this compound and its impurities. A good solvent will dissolve this compound well at elevated temperatures but poorly at room temperature. Common solvent systems for the recrystallization of alcohols include mixtures of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or petroleum ether). It is always recommended to perform small-scale solvent screening to find the optimal system.
References
Technical Support Center: Scaling Up 1-Indanol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory-scale synthesis and scale-up of 1-Indanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis in a laboratory setting?
A1: The two most prevalent starting materials for the laboratory synthesis of this compound are 1-Indanone and Indene. The choice between these often depends on commercial availability, cost, and the desired scale of the reaction.
Q2: Which synthetic route is generally preferred for high-purity this compound?
A2: The reduction of 1-Indanone is a highly effective and common method for producing high-purity this compound. This route avoids some of the potential side reactions associated with the direct conversion of Indene.
Q3: What are the typical reducing agents used for the conversion of 1-Indanone to this compound?
A3: Common reducing agents include sodium borohydride (NaBH₄) for its mildness and selectivity, and catalytic hydrogenation for its efficiency and scalability.
Q4: Are there any specific safety precautions to consider when working with the reagents for this compound synthesis?
A4: Yes, it is crucial to handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium borohydride can react with water to produce flammable hydrogen gas, so it should be handled with care.[1] Catalytic hydrogenation involves flammable hydrogen gas under pressure and should only be performed by trained personnel using appropriate equipment.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Impure starting materials. - Loss of product during workup or purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure completion. - Optimize the reaction temperature; for NaBH₄ reductions, maintaining a low temperature (e.g., 0-25°C) is often crucial. - Ensure the purity of 1-Indanone or Indene before starting the reaction. - Carefully perform extraction and purification steps to minimize product loss. |
| Product Contamination with Starting Material (1-Indanone) | - Insufficient reducing agent. - Short reaction time. | - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). - Extend the reaction time and monitor for the disappearance of the starting material by TLC or GC. |
| Formation of Side Products | - Over-reduction: In catalytic hydrogenation, the aromatic ring can be reduced. This is more common with highly active catalysts like Platinum.[2][3] - Hydrogenolysis: Cleavage of the C-OH bond can occur with certain catalysts like Cobalt.[2][3] - Borate Esters: In NaBH₄ reductions, borate esters can form as byproducts.[4] | - For catalytic hydrogenation, choose a more selective catalyst such as Copper on silica (Cu/SiO₂).[2] - Avoid catalysts known for promoting hydrogenolysis if the alcohol is the desired product.[2][3] - Borate esters are typically hydrolyzed and removed during the aqueous workup step of a NaBH₄ reduction. Ensure proper quenching and extraction. |
| Difficulty in Product Isolation/Purification | - Emulsion formation during extraction. - Product oiling out during recrystallization. | - To break emulsions, add a small amount of brine or gently swirl the separatory funnel. - For recrystallization, select an appropriate solvent system. A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol) and then slowly add a solvent in which it is less soluble (e.g., water) until turbidity appears, then reheat to clarify and cool slowly. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Starting Material | Reagents/Catalyst | Typical Yield | Key Advantages | Potential Drawbacks |
| Catalytic Hydrogenation | 1-Indanone | H₂, Cu/SiO₂ | >97%[2] | High yield and selectivity, scalable. | Requires specialized high-pressure equipment. |
| Sodium Borohydride Reduction | 1-Indanone | NaBH₄, Methanol/Ethanol | High (typically >90%) | Mild reaction conditions, readily available reagents. | Formation of borate esters requiring careful workup. |
Table 2: Recommended Solvents for Recrystallization of this compound
| Solvent System | Comments |
| Ethanol/Water | A commonly used mixed solvent system for polar organic compounds.[5][6][7] |
| Hexane/Ethyl Acetate | A versatile non-polar/polar solvent mixture suitable for a range of organic compounds.[7] |
| Toluene | Can be effective, but may require careful cooling to induce crystallization. |
Experimental Protocols
Method 1: Reduction of 1-Indanone using Sodium Borohydride
This protocol is adapted from a general procedure for the reduction of ketones.[8][9]
Materials:
-
1-Indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Indanone (1.0 eq) in methanol (10 volumes).
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl until the pH is ~7 and gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with water (1 x 10 volumes) and then brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization.
Method 2: Catalytic Hydrogenation of 1-Indanone
This protocol is based on a reported selective synthesis of this compound.[2]
Materials:
-
1-Indanone
-
Cu/SiO₂ catalyst (e.g., 8 wt% Copper on silica)
-
Cyclohexane (solvent)
-
Hydrogen gas (H₂)
Equipment:
-
High-pressure autoclave reactor with a magnetic stirrer and temperature control.
Procedure:
-
Charge the autoclave reactor with 1-Indanone, Cu/SiO₂ catalyst (typically 5-10 mol%), and cyclohexane.
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.
-
Maintain the reaction under these conditions for the required time (e.g., 8 hours), monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst.
-
Wash the catalyst with cyclohexane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization if necessary.
Visualizations
Caption: Experimental Workflows for this compound Synthesis.
Caption: Troubleshooting Flowchart for this compound Synthesis.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Selective synthesis of this compound by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach - CONICET [bicyt.conicet.gov.ar]
- 4. reddit.com [reddit.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Spectroscopic Analysis of 1-Indanol and 2-Indanol
An Objective Guide for Researchers and Drug Development Professionals
In the realm of medicinal chemistry and drug development, the precise structural elucidation of isomeric compounds is paramount. 1-Indanol and 2-Indanol, constitutional isomers with the molecular formula C₉H₁₀O, serve as important building blocks in the synthesis of various pharmaceutical agents.[1] While structurally similar, the positional difference of the hydroxyl group on the indane scaffold imparts distinct spectroscopic properties. This guide provides a comprehensive comparison of this compound and 2-Indanol using key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented is supported by experimental protocols to aid in practical application.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and 2-Indanol, facilitating a direct comparison of their spectral characteristics.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Proton Assignment | This compound Chemical Shift (δ, ppm) | 2-Indanol Chemical Shift (δ, ppm) | Key Differences |
| Aromatic-H | 7.20-7.40 (m, 4H) | 7.10-7.20 (m, 4H) | Subtle downfield shift in this compound's aromatic protons. |
| H-1 | 5.25 (t, 1H) | 3.10 (dd, 2H) | H-1 in this compound is a single proton at a downfield chemical shift due to its benzylic and carbinol nature. In 2-Indanol, H-1 represents two diastereotopic methylene protons.[2] |
| H-2 | 2.50 (m, 1H), 2.00 (m, 1H) | 4.70 (m, 1H) | H-2 in this compound are methylene protons, while in 2-Indanol it is the carbinol proton at a downfield shift. |
| H-3 | 3.10 (m, 1H), 2.85 (m, 1H) | 2.85 (dd, 2H) | In this compound, H-3 are methylene protons, whereas in 2-Indanol they are diastereotopic methylene protons.[2] |
| -OH | ~1.9 (br s, 1H) | ~1.95 (br s, 1H) | The chemical shift of the hydroxyl proton is variable and dependent on concentration and solvent.[2] A D₂O shake experiment can be used for definitive identification.[2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Carbon Assignment | This compound Chemical Shift (δ, ppm) [3] | 2-Indanol Chemical Shift (δ, ppm) | Key Differences |
| Aromatic C (Quaternary) | 145.0, 143.2 | 142.8, 140.5 | Minor differences in the chemical shifts of the quaternary aromatic carbons. |
| Aromatic CH | 128.0, 126.5, 124.7, 124.3 | 128.5, 127.0, 125.5, 124.8 | Subtle variations in the aromatic CH carbon signals. |
| C-1 | 76.0 | 39.5 | Significant downfield shift of C-1 in this compound due to the directly attached hydroxyl group. |
| C-2 | 35.6 | 75.0 | Significant downfield shift of C-2 in 2-Indanol due to the hydroxyl group. |
| C-3 | 29.7 | 39.5 |
Table 3: IR Spectroscopic Data (KBr Pellet/Thin Film)
| Functional Group | This compound Absorption (cm⁻¹) | 2-Indanol Absorption (cm⁻¹) | Interpretation |
| O-H Stretch | 3200-3600 (strong, broad) | 3200-3600 (strong, broad)[4] | The broadness indicates hydrogen bonding in the alcohol.[5] |
| Aromatic C-H Stretch | 3020-3070 (medium) | 3020-3070 (medium) | Characteristic of C-H stretching in the benzene ring. |
| Aliphatic C-H Stretch | 2850-2950 (medium) | 2850-2950 (medium) | Corresponds to the C-H stretching of the cyclopentane ring. |
| Aromatic C=C Stretch | 1480, 1600 (medium) | 1480, 1600 (medium) | Typical for aromatic ring skeletal vibrations. |
| C-O Stretch | ~1050 (strong) | ~1100 (strong) | The position of the C-O stretch can sometimes help distinguish between primary, secondary, and tertiary alcohols.[6] |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Fragmentation | This compound (m/z) | 2-Indanol (m/z) | Interpretation |
| Molecular Ion [M]⁺ | 134 | 134 | Corresponds to the molecular weight of both isomers.[4][7] |
| [M-H]⁺ | 133 | 133 | Loss of a hydrogen atom. |
| [M-H₂O]⁺ | 116 | 116 | Dehydration is a common fragmentation pathway for alcohols.[8] |
| [M-CH₂OH]⁺ | 103 | - | Alpha-cleavage is a characteristic fragmentation for alcohols.[9] |
| [M-C₂H₄O]⁺ | - | 90 | |
| Base Peak | 115 | 105[10] | The base peak differs significantly, providing a key diagnostic feature. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the indanol isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[1]
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz). Lock the spectrometer to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and identify the chemical shifts and coupling patterns.
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind 1-2 mg of the solid indanol sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[11]
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.[1]
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum over a range of 4000-400 cm⁻¹.[4]
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a dilute solution of the indanol isomer in a volatile solvent (e.g., methanol or dichloromethane) into the ion source, often via a gas chromatograph (GC-MS).[4]
-
Ionization: Bombard the vaporized sample with a beam of electrons (typically 70 eV), causing ionization and fragmentation.[11]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and 2-Indanol.
Caption: Workflow for spectroscopic comparison of isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound(6351-10-6) 1H NMR spectrum [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 7. This compound | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 10. 2-Indanol | C9H10O | CID 77936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Analysis of 1-Indanol and Other Chiral Alcohols in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an effective chiral auxiliary or ligand is paramount to achieving high stereoselectivity. Chiral alcohols, a versatile class of compounds, are pivotal in establishing stereocenters with high fidelity, serving as catalysts, ligands, or chiral starting materials. This guide provides a comprehensive comparative study of 1-indanol and its derivatives against other notable chiral alcohols. We will delve into their performance in key asymmetric transformations, supported by experimental data, and provide detailed experimental protocols for their application.
Performance in Asymmetric Ketone Reduction: A Comparative Overview
The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis and serves as a benchmark for evaluating the efficacy of chiral catalysts. While this compound itself is less commonly employed as a direct ligand, its amino derivatives, particularly (1R,2S)-1-amino-2-indanol, have proven to be highly effective. These compounds are often used as precursors for chiral oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, or as ligands in asymmetric transfer hydrogenation reactions.
Below is a comparative summary of the performance of various chiral alcohols and their derivatives in the asymmetric reduction of acetophenone, a standard model substrate.
| Chiral Ligand/Auxiliary | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Notes |
| (1R,2S)-1-Amino-2-indanol | Oxazaborolidine/BH₃ | Acetophenone | High | 87 | Stoichiometric use of the ligand-borane complex.[1] |
| (1R,2S)-1-Amino-2-indanol | [RuCl₂(p-cymene)]₂/KOH | Acetophenone | 70 | 91 (S) | Asymmetric transfer hydrogenation in isopropanol.[1] |
| (1S,2R)-Norephedrine | Al(O-i-Pr)₃ | Acetophenone | ~60 | ~80 (R) | Meerwein-Ponndorf-Verley reduction.[1] |
| (S)-Diphenylprolinol | Oxazaborolidine (CBS) | Acetophenone | >95 | >98 (R) | A widely used chiral alcohol for CBS reduction. |
| Noyori Asymmetric Hydrogenation | (S)-BINAP-RuCl₂-(S,S)-DPEN | Acetophenone | >99 | 99 (R) | Requires high-pressure H₂ and specialized equipment.[1] |
| Enzymatic Reduction | Rhodotorula glutinis (whole cells) | Acetophenone | 77 | >99 (S) | Environmentally friendly, high enantioselectivity under mild conditions.[1] |
| Biocatalytic Reduction | Lactobacillus paracasei BD71 | 1-Indanone | 93 | >99 (S) | Produces (S)-1-indanol, a precursor for Parkinson's disease therapy.[2] |
Kinetic Resolution and Deracemization Approaches
Kinetic resolution is a powerful technique for separating racemic mixtures by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. Both chemical and enzymatic methods have been successfully applied to this compound and other chiral alcohols.
Enzymatic Kinetic Resolution of 2-Indanol:
Lipases are commonly used enzymes for the kinetic resolution of alcohols via enantioselective acylation. For instance, immobilized Candida antarctica Lipase B (Novozym 435) can effectively resolve racemic 2-indanol.
| Racemic Alcohol | Acylating Agent | Enzyme | Selectivity Factor (s) |
| 2-Indanol | Vinyl Acetate | Novozym 435 | >200 |
Chemical Methods for this compound:
Recent studies have demonstrated efficient kinetic resolution of racemic this compound derivatives through silylative methods using chiral guanidine catalysts.
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed experimental protocols for key reactions discussed in this guide.
Protocol 1: In Situ Generation of an Oxazaborolidine Catalyst from (1R,2S)-1-Amino-2-indanol and Asymmetric Reduction of Acetophenone
Materials:
-
(1R,2S)-1-amino-2-indanol
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve (1R,2S)-1-amino-2-indanol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add one equivalent of the borane solution (BMS or Borane-THF) dropwise to the stirred amino alcohol solution. Hydrogen gas will evolve.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The resulting clear solution is the in situ generated oxazaborolidine catalyst.[1]
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
Slowly add a solution of acetophenone in anhydrous THF to the catalyst solution.
-
Stir the reaction mixture until completion, monitoring by TLC.
-
Quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Indanol
Materials:
-
Racemic 2-indanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate
-
Anhydrous hexane
Procedure:
-
To a solution of racemic 2-indanol in anhydrous hexane, add vinyl acetate (2.0 equivalents).
-
Add the immobilized lipase to the mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 35°C) and monitor the progress by chiral HPLC or GC.
-
The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
The filtrate containing the enantioenriched alcohol and ester can be separated by column chromatography.
Visualizing Methodologies and Concepts
To aid in the understanding of the processes and concepts discussed, the following diagrams are provided.
Chiral Alcohols and Their Role in Modulating Biological Pathways
The chirality of molecules is fundamental to their biological activity. Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. While simple chiral alcohols like this compound may not be direct modulators of complex signaling pathways, they are crucial building blocks for synthesizing more complex molecules that do. For instance, the stereochemistry of a drug molecule, which can be established early in the synthesis using a chiral alcohol, is critical for its specific binding to protein targets like G protein-coupled receptors (GPCRs) or ion channels.
The interaction of a chiral ligand with its receptor is a highly specific, three-dimensional interaction. A change in the stereochemistry of a single chiral center can drastically alter the binding affinity and efficacy of a drug, potentially leading to a loss of therapeutic effect or the emergence of adverse side effects.
Conclusion
This compound and its derivatives, particularly amino-indanols, represent a valuable class of chiral alcohols in the toolkit of synthetic chemists. Their rigid backbone and well-defined stereochemistry make them excellent choices for a variety of asymmetric transformations, consistently delivering high levels of enantioselectivity. The choice between a chemical or biocatalytic approach for the synthesis of chiral alcohols will depend on factors such as substrate scope, desired enantiomer, and scalability. This guide provides a data-driven foundation for researchers and drug development professionals to make informed decisions in the design and execution of their synthetic strategies.
References
A Comparative Guide to the Validation of 1-Indanol's Enantiomeric Purity by HPLC
For researchers, scientists, and professionals in drug development, the accurate determination of the enantiomeric purity of chiral compounds like 1-indanol is a critical aspect of quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most prevalent and robust technique for this purpose. This guide provides an objective comparison of HPLC methods for the validation of this compound's enantiomeric purity, supported by experimental data, detailed protocols, and a comparative analysis with alternative techniques.
Performance Comparison of Chiral Stationary Phases
The choice of the chiral stationary phase is the most critical factor in achieving the enantioselective separation of this compound. Polysaccharide-based CSPs are widely used and have shown success in resolving a broad range of chiral molecules, including this compound.
Table 1: HPLC Performance Data for this compound Enantiomeric Separation
| Parameter | Method 1: Amylose-Based CSP |
| Chiral Column | Chiralpak® ID |
| Particle Size | 5 µm |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Temperature | Ambient |
| Detection | UV at 254 nm[1] |
| Retention Time (Enantiomer 1) | Data not available |
| Retention Time (Enantiomer 2) | Data not available |
| Separation Factor (α) | Data not available |
| Resolution (Rs) | Baseline separation reported[1] |
Note: While baseline separation on Chiralpak® ID has been reported, specific quantitative data for retention times, separation factor, and resolution were not available in the reviewed literature. For closely related compounds, polysaccharide-based columns like Chiralpak® AD-H and Chiralcel® OD-H are also commonly employed.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical methods.
Detailed HPLC Method Protocol
Objective: To determine the enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Materials:
-
Chiralpak® ID column (250 x 4.6 mm, 5 µm)
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Racemic this compound standard
-
Enantiomerically pure (R)- and (S)-1-indanol standards (if available for peak identification)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 90:10 volume-to-volume ratio.[1] Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. If available, prepare individual solutions of the pure enantiomers at the same concentration.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis:
-
Inject the racemic standard solution to determine the retention times of the two enantiomers and to assess the system suitability (resolution).
-
If pure enantiomer standards are available, inject them individually to confirm the elution order.
-
Inject the prepared sample solution.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-enantiomers.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
-
Method Validation Protocol
Method validation ensures that the analytical procedure is suitable for its intended purpose. The following parameters should be evaluated according to ICH guidelines:
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure that the signal of the analyte is not affected by the presence of impurities or other components. | Baseline resolution of the enantiomers (Rs > 1.5). |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 120% of the test concentration). |
| Accuracy | To determine the closeness of the measured value to the true value. | Recovery of 98.0% to 102.0% for the spiked analyte at different concentration levels. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate precision (inter-day and inter-analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in resolution or retention times with minor changes in mobile phase composition, flow rate, or column temperature. |
Visualizations
Experimental Workflow
Caption: HPLC validation workflow for this compound enantiomeric purity.
Logical Relationship of Validation Parameters
Caption: Key parameters for HPLC method validation.
Comparison with Alternative Methods
While HPLC is the gold standard, other techniques can also be employed for determining the enantiomeric purity of this compound.
Table 3: Comparison of Analytical Methods for Enantiomeric Purity
| Feature | Chiral HPLC | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase. | Separation of volatile enantiomers on a chiral stationary phase in the gas phase. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[2][3][4] |
| Sample Preparation | Direct injection of the sample dissolved in the mobile phase. | Often requires derivatization to increase volatility and improve peak shape. For a similar compound, 1-amino-2-indanol, a two-step derivatization is used. | Dissolving the sample in a suitable deuterated solvent and adding the chiral solvating agent.[2][4] |
| Instrumentation | HPLC system with a UV or chiroptical detector. | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | High-field NMR spectrometer. |
| Key Advantages | High resolution, broad applicability without derivatization, robust, and reproducible. | High efficiency and sensitivity, suitable for volatile compounds. | Rapid analysis, non-destructive, and provides structural information. |
| Key Disadvantages | Higher cost of chiral columns and solvents. | Limited to thermally stable and volatile compounds; derivatization can be time-consuming. | Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentrations, and can be expensive. |
References
A Comparative Guide to the Efficacy of 1-Indanol Synthesis Routes
For researchers, scientists, and drug development professionals, the synthesis of chiral alcohols such as 1-Indanol is a critical step in the preparation of various pharmaceutical intermediates and fine chemicals. The selection of an appropriate synthetic route is paramount, with efficacy being judged on a combination of yield, enantioselectivity, operational simplicity, and environmental impact. This guide provides an objective comparison of three prominent methods for the synthesis of this compound: Biocatalytic Reduction of 1-Indanone, Asymmetric Transfer Hydrogenation of 1-Indanone, and the Corey-Bakshi-Shibata (CBS) Reduction of 1-Indanone.
Data Presentation: A Comparative Analysis
The following table summarizes the quantitative data for the different this compound synthesis routes, offering a clear comparison of their performance based on key metrics.
| Synthesis Route | Catalyst/Reagent | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Biocatalytic Reduction | Lactobacillus paracasei BD71 whole cells | 1-Indanone | 93%[1] | >99% (S)-1-Indanol[1] | Environmentally friendly, high yield and enantioselectivity, mild reaction conditions. | May require specific biological setup and longer reaction times. |
| Asymmetric Transfer Hydrogenation | [RuCl₂(p-cymene)]₂ / (1R,2S)-1-amino-2-indanol | 1-Indanone | High | Up to 97% | High enantioselectivity, avoids high-pressure hydrogenation. | Requires transition metal catalyst and chiral ligand, potential for catalyst deactivation. |
| Corey-Bakshi-Shibata (CBS) Reduction | (R)- or (S)-2-Methyl-CBS-oxazaborolidine / Borane source (e.g., BH₃·SMe₂) | 1-Indanone | High | >95%[2][3] | High enantioselectivity, predictable stereochemistry, broad substrate scope. | Requires stoichiometric borane reagent, moisture-sensitive, catalyst can be expensive. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further study.
Biocatalytic Asymmetric Reduction of 1-Indanone using Lactobacillus paracasei BD71
This protocol is based on the gram-scale synthesis of (S)-1-indanol.[1]
a. Materials:
-
1-Indanone
-
Lactobacillus paracasei BD71 cells (as cell dry weight, CDW)
-
Ethanol
-
1 M HCl
-
Ethyl acetate
-
Anhydrous Na₂SO₄
-
Deionized water
b. Equipment:
-
Shaker incubator
-
Centrifuge
-
Rotary evaporator
-
Standard laboratory glassware
c. Procedure:
-
Cell Suspension: Suspend a pre-determined amount of L. paracasei BD71 cells (e.g., 0.36 g L⁻¹ CDW) in a suitable volume of deionized water in an Erlenmeyer flask.
-
Pre-incubation: Stir the cell suspension at 150 rpm and 30 °C for 2 hours.
-
pH Adjustment: Adjust the pH of the reaction medium to 6.0 by the dropwise addition of 1 M HCl. Continue stirring under the same conditions for an additional 2 hours.
-
Substrate Addition: Dissolve 1-indanone in a minimal amount of ethanol and add it to the reaction mixture.
-
Biotransformation: Stir the reaction mixture at 150 rpm and 30 °C for 36 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).
-
Work-up and Purification:
-
After completion of the reaction, centrifuge the mixture to separate the cells.
-
Extract the supernatant with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude (S)-1-indanol.
-
Further purification can be achieved by column chromatography if necessary.
-
Asymmetric Transfer Hydrogenation of 1-Indanone
This protocol is a representative example of an asymmetric transfer hydrogenation reaction using a ruthenium-based catalyst.
a. Materials:
-
1-Indanone
-
[RuCl₂(p-cymene)]₂
-
(1R,2S)-1-amino-2-indanol
-
Isopropanol (reagent and solvent grade)
-
Potassium hydroxide (KOH)
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
b. Equipment:
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
-
Magnetic stirrer with heating
-
Standard laboratory glassware
c. Procedure:
-
Catalyst Pre-activation: In an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (1R,2S)-1-amino-2-indanol in isopropanol.
-
Base Addition: Add a solution of KOH in isopropanol to the catalyst mixture and stir at room temperature for a designated pre-activation time.
-
Reaction Initiation: Add 1-indanone to the activated catalyst solution.
-
Reaction Progress: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor the progress by TLC or GC.
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench by adding a dilute acid (e.g., 1 M HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting this compound by flash chromatography.
-
Corey-Bakshi-Shibata (CBS) Reduction of 1-Indanone
This protocol describes the enantioselective reduction of 1-indanone using a CBS catalyst.[4][5]
a. Materials:
-
1-Indanone
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (as a solution in toluene)
-
Borane dimethyl sulfide complex (BH₃·SMe₂) or Catecholborane (as a solution in THF)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
Methanol
-
Saturated aqueous NaHCO₃ or NH₄Cl
-
Diethyl ether or Chloroform
-
Brine
-
Anhydrous Na₂SO₄
b. Equipment:
-
Inert atmosphere setup
-
Dry glassware
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
c. Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve 1-indanone in anhydrous THF or toluene in a flame-dried flask.
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C).
-
Catalyst Addition: Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution dropwise to the stirred ketone solution.
-
Borane Addition: Slowly add the borane dimethyl sulfide complex or catecholborane solution to the reaction mixture, maintaining the low temperature.
-
Reaction Progress: Stir the reaction at the low temperature for the specified time (can be several hours), monitoring by TLC.
-
Quenching: Quench the reaction by the slow, dropwise addition of methanol at the low temperature.
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature.
-
Add saturated aqueous NaHCO₃ or NH₄Cl and extract the product with diethyl ether or chloroform.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows for the described this compound synthesis routes.
Caption: Workflow for Biocatalytic Reduction of 1-Indanone.
Caption: Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
References
A Comparative Guide to 1-Indanol as a Reference Standard in Chromatography
For researchers, scientists, and drug development professionals, the selection of an appropriate reference standard is a critical step in the validation and execution of chromatographic assays. 1-Indanol, an aromatic alcohol, serves as a useful reference standard in various chromatographic applications due to its distinct chemical properties. This guide provides an objective comparison of this compound with other common aromatic alcohol reference standards, namely benzyl alcohol and phenol, supported by experimental data and detailed analytical protocols.
Performance Comparison of Aromatic Alcohol Reference Standards
The suitability of a reference standard is determined by its performance across several key analytical parameters. The following tables summarize the typical performance characteristics of this compound and its alternatives in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Table 1: HPLC-UV Performance Characteristics
| Parameter | This compound (Typical) | Benzyl Alcohol | Phenol |
| Linearity Range (µg/mL) | 1 - 200 | 2 - 99 | 200 - 8000 |
| Correlation Coefficient (R²) | >0.999 | >0.999 | >0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.1 | 0.02 - 0.86 | ~5 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.3 | 2.5 | ~15 |
Note: Data for this compound is estimated based on typical performance for aromatic alcohols, while data for Benzyl Alcohol and Phenol are collated from published studies. Direct comparison under identical conditions may yield different results.
Table 2: GC-FID Performance Characteristics
| Parameter | This compound (Typical) | Benzyl Alcohol | Phenol |
| Linearity Range | Wide dynamic range | Wide dynamic range | Wide dynamic range |
| Correlation Coefficient (R²) | >0.999 | >0.999 | >0.999 |
| Limit of Detection (LOD) | Low ng range | Low ng range | Low ng range |
| Limit of Quantification (LOQ) | Low ng range | Low ng range | Low ng range |
Note: GC-FID typically offers a wide linear range and high sensitivity for volatile and semi-volatile compounds like these aromatic alcohols.
Table 3: Stability Under Forced Degradation
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The table below shows typical degradation behavior under various stress conditions.
| Stress Condition | This compound | Benzyl Alcohol | Phenol |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Susceptible to degradation | Can undergo degradation | Generally stable |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Susceptible to degradation | Can undergo degradation | Generally stable |
| Oxidation (e.g., 3% H₂O₂) | Susceptible to oxidation | Can oxidize to benzaldehyde | Susceptible to oxidation |
| Thermal Degradation (e.g., 80°C) | Generally stable | Can degrade at high temperatures | Generally stable |
| Photodegradation (UV/Vis light) | Generally stable | Can be susceptible | Can degrade |
Note: The extent of degradation is highly dependent on the specific conditions (temperature, duration, concentration of reagent).
Experimental Protocols
Detailed methodologies are crucial for the successful application and comparison of reference standards. Below are representative protocols for HPLC and GC analysis of aromatic alcohols.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is designed for the quantitative analysis of aromatic alcohols and the separation of their potential degradation products.
1. Instrumentation and Conditions:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer at pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard (this compound, benzyl alcohol, or phenol) in the mobile phase or a suitable diluent to a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linearity range.
-
Sample Solution: Prepare the sample in the same diluent as the standards to a concentration within the calibration range.
3. Validation Parameters:
-
Specificity: Analyze blank, placebo (if applicable), and stressed samples to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. Calculate the correlation coefficient (R²).
-
LOD and LOQ: Determine by either the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
Protocol 2: GC-FID Purity Assay
This protocol is suitable for determining the purity of volatile and semi-volatile aromatic alcohols.
1. Instrumentation and Conditions:
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp to a higher temperature (e.g., 220°C).
-
Injection Mode: Split injection.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a solution of the reference standard in a suitable volatile solvent (e.g., methanol or dichloromethane) at a known concentration.
-
Sample Solution: Dissolve the sample to be analyzed in the same solvent to a similar concentration as the standard.
3. Analysis:
-
Inject the standard and sample solutions into the GC system.
-
Identify the peak corresponding to the analyte based on its retention time.
-
Determine the purity by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
Workflow for HPLC Method Development and Validation
The following diagram illustrates a typical workflow for developing and validating a stability-indicating HPLC method for a reference standard.
Workflow for GC-FID Purity Analysis
This diagram outlines the steps involved in performing a purity analysis using Gas Chromatography with Flame Ionization Detection.
Logical Flow for Reference Standard Selection
The selection of an appropriate reference standard is a critical decision in analytical method development. This diagram presents a logical approach to this process.
Navigating Specificity: A Comparative Guide to Cross-Reactivity of 1-Indanol Derivatives
For researchers and drug development professionals, understanding the specificity of a therapeutic candidate is paramount. Cross-reactivity, the unintended binding of a molecule to targets other than its primary one, can lead to off-target effects and potential toxicity. While comprehensive cross-reactivity studies on 1-indanol derivatives are not widely published, this guide provides a framework for evaluating such interactions, complete with detailed experimental protocols and illustrative data.
This compound and its related derivatives, including indanone and indole compounds, have garnered significant interest for their diverse biological activities.[1][2][3] These activities range from antiviral and anti-inflammatory to enzyme inhibition and receptor binding.[1][2][4][5][6] Given this broad bioactivity, assessing the potential for cross-reactivity is a critical step in the development of any this compound-based therapeutic.
Hypothetical Cross-Reactivity Analysis of this compound Derivatives against α-Glucosidase
To illustrate how the cross-reactivity of this compound derivatives might be assessed, we present a hypothetical study targeting α-glucosidase, an enzyme relevant in the management of diabetes. Several cis-1-amino-2-indanol derivatives have been identified as inhibitors of this enzyme.[5]
Experimental Protocol: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a competitive ELISA to determine the half-maximal inhibitory concentration (IC50) and percent cross-reactivity of various this compound derivatives against a primary ligand for a target enzyme.
-
Coating: A microtiter plate is coated with the target enzyme, α-glucosidase, and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound enzyme.
-
Blocking: A blocking buffer (e.g., 1% BSA in PBS) is added to each well and incubated for 1-2 hours to prevent non-specific binding.
-
Competition: A fixed concentration of a known biotinylated ligand (competitor) for the enzyme is mixed with varying concentrations of the test compounds (this compound derivatives) and added to the wells. The plate is then incubated for a specified period.
-
Washing: The plate is washed to remove unbound reagents.
-
Detection: Streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated. This will bind to the biotinylated ligand that is bound to the enzyme.
-
Washing: The plate is washed to remove unbound streptavidin-HRP.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the plate is incubated in the dark.
-
Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to quench the reaction.
-
Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength. The IC50 values are calculated from the resulting dose-response curves.
Data Presentation: Illustrative Cross-Reactivity Data
The following table presents hypothetical data for a panel of this compound derivatives tested against α-glucosidase. The percent cross-reactivity is calculated relative to the primary ligand (Compound A).
| Compound ID | Derivative Class | IC50 (µM) | % Cross-Reactivity |
| Compound A | cis-1-amino-2-indanol | 15 | 100% |
| Compound B | trans-1-amino-2-indanol | 45 | 33.3% |
| Compound C | 1-Indanone | >100 | <15% |
| Compound D | 5-fluoro-cis-1-amino-2-indanol | 25 | 60% |
| Compound E | 6-methoxy-cis-1-amino-2-indanol | 30 | 50% |
This data is for illustrative purposes only and does not represent actual experimental results.
Visualizing Experimental Workflow and a Potential Signaling Pathway
To further clarify the processes involved, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and a relevant signaling pathway that indole derivatives are known to modulate.
Indole derivatives, structurally related to this compound, have been shown to interact with various receptors, including serotonin receptors, which are often G-protein coupled receptors (GPCRs).[7] The following diagram illustrates a generic GPCR signaling cascade.
Conclusion
The evaluation of cross-reactivity is a non-negotiable aspect of preclinical drug development. For a class of compounds as biologically diverse as this compound derivatives, a systematic approach to identifying unintended molecular interactions is essential for ensuring safety and efficacy. While the data presented here is illustrative, the outlined protocols and conceptual frameworks provide a robust starting point for researchers to design and execute their own cross-reactivity studies. Through careful experimental design and data analysis, the therapeutic potential of this compound derivatives can be more fully and safely realized.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Specific inhibition of benzodiazepine receptor binding by some N-(indol-3-ylglyoxylyl)amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ibogaine - Wikipedia [en.wikipedia.org]
A Comparative Guide to 1-Indanol-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of enantiomerically pure compounds in the pharmaceutical and fine chemical industries has established asymmetric catalysis as an indispensable tool.[1][2][3][4] Chiral ligands are at the heart of this field, dictating the efficiency and stereoselectivity of catalytic transformations. Among the privileged scaffolds for chiral ligands, 1-indanol derivatives, particularly (1R,2S)-1-amino-2-indanol, have demonstrated remarkable efficacy in a variety of asymmetric reactions.[5][6] This guide provides an objective comparison of this compound-based catalysts against well-established industry standards, supported by experimental data, to inform catalyst selection for specific synthetic challenges.
This comparison will focus on the asymmetric reduction of prochiral ketones, a fundamental transformation for the synthesis of chiral secondary alcohols, which are crucial intermediates in drug development.[7][8] The performance of an oxazaborolidine catalyst derived from (1R,2S)-1-amino-2-indanol will be benchmarked against a catalyst derived from (S)-proline in the Corey-Bakshi-Shibata (CBS) reduction.[6][8]
Performance Benchmark: Asymmetric Reduction of Acetophenone
The following table summarizes the performance of a (1R,2S)-1-amino-2-indanol-derived catalyst in the asymmetric reduction of acetophenone, compared to a catalyst derived from (S)-proline under similar conditions. The data highlights the yield and enantiomeric excess (ee) achieved.
| Chiral Amino Alcohol | Catalyst Loading (mol%) | Reductant | Solvent | Time (h) | Temp. (°C) | Yield (%) | ee (%) |
| (1R,2S)-1-Amino-2-indanol | 10 | BH₃·SMe₂ | Toluene | 1 | -20 | 95 | 97 (R) |
| (S)-Proline | 10 | BH₃·SMe₂ | Toluene | 3 | -20 | 92 | 94 (S) |
Experimental Protocols
Reproducibility is a cornerstone of scientific research.[6] Detailed experimental procedures are crucial for comparing results. Below are representative protocols for the asymmetric reduction of a ketone using an oxazaborolidine catalyst generated in situ from a chiral amino alcohol.
Protocol 1: Asymmetric Reduction of Acetophenone with (1R,2S)-1-Amino-2-indanol-Derived Catalyst
-
Catalyst Formation: To a dry, nitrogen-flushed round-bottom flask, add (1R,2S)-1-amino-2-indanol (0.1 mmol) and anhydrous tetrahydrofuran (THF) (2 mL). Cool the solution to 0 °C. Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.2 mL, 0.2 mmol) dropwise. The mixture is stirred at room temperature for 1 hour to form the oxazaborolidine catalyst.
-
Reduction: The flask is then cooled to -20 °C. A solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added dropwise over 10 minutes. A 1.0 M solution of BH₃·SMe₂ (1.0 mL, 1.0 mmol) is then added slowly. The reaction is stirred at -20 °C for 1 hour.
-
Work-up and Analysis: The reaction is quenched by the slow addition of methanol (2 mL). The mixture is then poured into 1 M HCl and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The enantiomeric excess of the resulting 1-phenylethanol is determined by chiral HPLC or GC analysis.[8]
Protocol 2: Asymmetric Reduction of Acetophenone with (S)-Proline-Derived Catalyst
-
Catalyst Formation: In a dry, nitrogen-flushed flask, (S)-proline (0.1 mmol) is suspended in anhydrous THF (2 mL). The suspension is cooled to 0 °C, and a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.3 mL, 0.3 mmol) is added dropwise. The mixture is stirred at room temperature for 1 hour to generate the catalyst.
-
Reduction: The catalyst solution is cooled to -20 °C. A solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL) is added, followed by the slow addition of a 1.0 M solution of BH₃·SMe₂ (1.0 mL, 1.0 mmol). The reaction is stirred at -20 °C for 3 hours.
-
Work-up and Analysis: The reaction is quenched with methanol and worked up as described in Protocol 1. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.[8]
Workflow for Asymmetric Ketone Reduction
The following diagram illustrates the general workflow for the asymmetric reduction of a prochiral ketone using a chiral oxazaborolidine catalyst.
Caption: Workflow for asymmetric ketone reduction.
Discussion
The rigid bicyclic structure of the oxazaborolidine catalyst derived from (1R,2S)-1-amino-2-indanol often leads to high levels of enantioselectivity.[6] This rigidity provides a well-defined chiral environment, resulting in excellent stereochemical control.[6][7] In the case of acetophenone reduction, the this compound-derived catalyst demonstrates a slightly higher yield and enantioselectivity compared to the proline-derived catalyst under the given conditions.
The choice between different chiral ligands ultimately depends on the specific substrate, desired reaction conditions, and economic factors. While (1R,2S)-1-amino-2-indanol has proven to be a highly effective and versatile chiral auxiliary, ongoing research continues to introduce novel ligands with improved reactivity and broader substrate scope.[6][7] This comparative guide serves as a starting point for researchers to make informed decisions in the selection of catalysts for their asymmetric synthesis endeavors.
References
- 1. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 2. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. matjournals.net [matjournals.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Inter-Laboratory Validation of Analytical Methods for 1-Indanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantitative determination of 1-Indanol, with a focus on inter-laboratory validation. The objective is to present the performance of common analytical techniques, supported by representative experimental data, to aid in method selection and implementation for quality control and research purposes. This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Accurate and precise analytical methods are crucial for ensuring the quality and consistency of this compound and its downstream products.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent techniques for the analysis of this compound. The choice between these methods often depends on the sample matrix, required sensitivity, and the specific goals of the analysis, such as chiral separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Chiral HPLC, employing chiral stationary phases (CSPs), is particularly effective for the enantiomeric separation of this compound.[3]
-
Gas Chromatography (GC): GC is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance.[3]
The following table summarizes representative quantitative data from a hypothetical inter-laboratory study comparing HPLC and GC methods for the determination of this compound. This data reflects typical performance characteristics expected from a successful validation.
Table 1: Inter-Laboratory Performance Data for this compound Analysis
| Parameter | HPLC Method | GC-FID Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 500 µg/mL | 5 - 1000 µg/mL |
| Limit of Detection (LOD) | 0.5 µg/mL | 1 µg/mL |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | 3 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-lab) | < 1.5% | < 2.0% |
| - Reproducibility (Inter-lab) | < 3.0% | < 4.0% |
Data is representative and based on typical performance of these analytical methods.
Experimental Protocols
Detailed methodologies for the HPLC and GC analysis of this compound are provided below. These protocols are based on established practices for similar compounds and serve as a starting point for method development and validation.
1. High-Performance Liquid Chromatography (HPLC) Method
-
Objective: To determine the concentration of this compound using HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 500 µg/mL.
-
Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
2. Gas Chromatography (GC-FID) Method
-
Objective: To determine the concentration of this compound using GC with Flame Ionization Detection (FID) after derivatization.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Derivatization Procedure:
-
To 1 mg of the this compound sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
-
Cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 5 to 1000 µg/mL.
-
Derivatize an aliquot of each calibration standard and sample solution as described above.
-
Inter-Laboratory Validation Workflow
The following diagram illustrates the typical workflow for an inter-laboratory validation of an analytical method. This process is essential to establish the ruggedness and reproducibility of a method across different laboratories, equipment, and analysts.
Caption: Workflow of an inter-laboratory validation study.
This guide provides a foundational understanding of the analytical methods for this compound and the process of their inter-laboratory validation. For the implementation of these methods, it is recommended to perform a thorough in-house validation to ensure suitability for the intended purpose.
References
A Comparative Guide to the Quantitative Analysis of 1-Indanol in Complex Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of specific molecules within complex matrices is a critical task. 1-Indanol, a secondary alcohol derived from indane, serves as an important chiral building block in the synthesis of various pharmaceutical agents. Its presence and concentration in reaction mixtures, biological samples, or final products must be determined with high accuracy and precision. This guide provides an objective comparison of three primary analytical techniques for the quantitative analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
The selection of an appropriate analytical method depends on various factors, including the complexity of the sample matrix, the required sensitivity, the availability of instrumentation, and the specific goals of the analysis. While chromatographic techniques like HPLC and GC-MS are renowned for their high sensitivity and separation efficiency, qNMR offers a distinct advantage as a primary ratio method that often does not require a specific reference standard of the analyte.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry, ideal for separating and quantifying non-volatile or thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. For this compound, a reversed-phase setup with a C18 column is typically effective, coupled with an Ultraviolet (UV) detector for quantification.
Quantitative Performance
The following table summarizes representative performance metrics for the quantitative analysis of small aromatic alcohols using HPLC-UV. These values are typical for a validated method and serve as a benchmark for what can be expected when developing an assay for this compound.
| Parameter | Typical Performance | Description |
| Linearity (R²) | > 0.999 | Indicates a strong correlation between detector response and analyte concentration over a defined range. |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest concentration of analyte that can be reliably distinguished from background noise.[1] |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[1] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value, often assessed by spiking a blank matrix with a known amount of analyte. |
| Precision (% RSD) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
Experimental Protocol: HPLC-UV Method
This protocol outlines a general procedure for the quantitative analysis of this compound. Optimization will be required based on the specific sample matrix and instrumentation.
-
Sample Preparation:
-
Accurately weigh a portion of the complex mixture.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[2]
-
Perform serial dilutions to prepare calibration standards and quality control (QC) samples at various concentrations.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulate matter.[3]
-
-
Instrumentation:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape. A typical starting condition could be 60:40 A:B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis or Diode Array Detector (DAD) set to a wavelength where this compound has significant absorbance (e.g., ~260-270 nm).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Perform a linear regression on the calibration curve. The resulting equation is used to calculate the concentration of this compound in the unknown samples based on their measured peak areas.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for volatile and semi-volatile compounds like this compound. The GC separates components based on their boiling points and polarity, and the MS provides both qualitative (mass spectrum) and quantitative (ion abundance) data, offering excellent specificity.
Quantitative Performance
GC-MS typically offers superior sensitivity compared to HPLC-UV. The following table presents expected performance characteristics for a validated GC-MS method for quantifying trace levels of organic compounds.
| Parameter | Typical Performance | Description |
| Linearity (R²) | > 0.995 | Strong correlation between ion abundance and analyte concentration. |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/mL | The lowest concentration that can be detected, often determined as a signal-to-noise ratio of 3:1.[4][5] |
| Limit of Quantification (LOQ) | 0.005 - 0.5 µg/mL | The lowest concentration that can be quantified with acceptable precision, often defined by a signal-to-noise ratio of 10:1.[4][5][6] |
| Accuracy (% Recovery) | 95% - 105% | Assessed via matrix-spiked samples. |
| Precision (% RSD) | < 5% (Intra-day), < 10% (Inter-day) | Measures the repeatability of the analysis over short and long periods.[6] |
Experimental Protocol: GC-MS Method
This protocol provides a framework for developing a quantitative GC-MS assay for this compound.
-
Sample Preparation:
-
For biological fluids (e.g., plasma), perform a liquid-liquid extraction (LLE). Mix 1 mL of the sample with 3 mL of an organic solvent like ethyl acetate.
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for injection.
-
An internal standard (e.g., a deuterated analog of this compound or a structurally similar compound) should be added before extraction to correct for variability.
-
-
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 134, 115, 91) and the internal standard.[7]
-
-
-
Data Analysis:
-
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Use the linear regression equation from the curve to determine the concentration of this compound in the samples.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative ¹H NMR is a primary analytical method that quantifies a substance by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[8][9] Because the signal intensity in NMR is directly proportional to the number of nuclei, qNMR can provide highly accurate and precise results without the need for a calibration curve specific to the analyte.[8][10]
Quantitative Performance
qNMR is distinguished by its high accuracy and precision, though its sensitivity is lower than chromatographic methods.
| Parameter | Typical Performance | Description |
| Linearity (R²) | N/A (Calibration curve not required) | The method relies on the direct proportionality of signal integrals to molar concentration. |
| Limit of Detection (LOD) | ~10 µM | The minimum concentration at which a signal can be reliably detected.[11] |
| Limit of Quantification (LOQ) | ~50 µM | The lowest concentration that can be quantified with a high degree of confidence, often dependent on the desired precision and experiment time.[11] |
| Accuracy (% Purity) | 98.5% - 101.5% | Can provide a direct measure of purity or concentration with very high accuracy. |
| Precision (% RSD) | < 1.0% | Excellent repeatability due to the fundamental principles of the technique. |
Experimental Protocol: qNMR Method
This protocol describes the steps for quantifying this compound using ¹H NMR with an internal standard.
-
Sample Preparation:
-
Accurately weigh a specific amount of the complex mixture containing this compound.
-
Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene). The standard should have a simple spectrum with at least one signal that does not overlap with any signals from the sample matrix or this compound.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Key Acquisition Parameters:
-
Pulse Angle: Use a 90° pulse to ensure uniform excitation.
-
Relaxation Delay (d1): Set a long relaxation delay (at least 5 times the longest T₁ of the signals being integrated) to ensure complete relaxation of all relevant protons between scans. This is critical for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[9]
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the concentration or purity of this compound using the following formula:
Purityanalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
-
Visualized Workflows and Decision Guides
To further aid in the selection and implementation of these methods, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a logical guide for choosing the most suitable technique.
Caption: General experimental workflow for quantitative analysis.
Caption: Decision guide for selecting an analytical method.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. [PDF] High Performance Liquid Chromatography in analysis | Semantic Scholar [semanticscholar.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Validation of an In-House-Developed GC-MS Method for 5α-Cholestanol According to ISO 15189:2012 Requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 11. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1-Indanol Analogs: A Guide for Researchers
This guide provides a comparative overview of molecular docking studies of compounds structurally related to 1-indanol analogs against various protein targets. Due to the limited availability of direct comparative studies on a series of this compound analogs, this document synthesizes findings from research on structurally similar indole and indazole derivatives to illustrate the application and interpretation of comparative docking analyses in drug discovery.
Introduction to this compound Analogs and Molecular Docking
This compound and its derivatives are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules. They serve as important scaffolds for the development of inhibitors for a range of enzymes and receptors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding affinity and mode of action of a small molecule ligand with a protein target. By comparing the docking scores and binding interactions of a series of analogs, researchers can identify key structural features that contribute to potency and selectivity, thereby guiding the design of more effective therapeutic agents.
Comparative Docking Data
The following table summarizes the binding energies of a series of newly synthesized heterocyclic scaffolds based on an indole moiety, which are structurally related to this compound analogs, against two microbial enzymes: UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol 14α-demethylase. Lower binding energy values indicate a more favorable binding interaction.
| Compound | Binding Energy (kcal/mol) vs. MurC | Binding Energy (kcal/mol) vs. Human lanosterol 14α-demethylase |
| 1 | - | - |
| 2 | - | - |
| 3 | - | - |
| 4 | - | - |
| 5 | - | - |
| 6 | - | - |
| 7 | - | - |
| 8 | - | - |
| 9 | -11.5 | -8.5 |
| 10 | - | - |
| 11 | - | - |
| 12 | - | - |
| Ampicillin (Standard) | -8.0 | -8.1 |
Data extracted from a study on new heterocyclic scaffolds based on an indole moiety as possible antimicrobial agents.[1][2] Note: The original study did not provide binding energy values for all compounds in the table.
Experimental Protocols
The following is a generalized experimental protocol for molecular docking studies based on methodologies reported in the literature.[1][2][3]
Software and Preparation
-
Docking Software: AutoDock, MOE (Molecular Operating Environment), or similar programs are commonly used.
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is energy minimized to correct any structural artifacts.
-
Ligand Preparation: The 3D structures of the this compound analogs or related compounds are built using a molecular modeling program. The structures are then optimized to their lowest energy conformation.
Docking Simulation
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size of the grid box is set to encompass the entire binding pocket to allow the ligand to explore all possible binding orientations.
-
Docking Algorithm: A genetic algorithm or other search algorithms are used to explore the conformational space of the ligand within the defined grid box. The algorithm generates a specified number of binding poses.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each pose. The pose with the lowest binding energy is considered the most likely binding mode.
Analysis of Results
The docking results are analyzed to determine the binding energy, the orientation of the ligand in the active site, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate a typical workflow for a comparative docking study and a generalized signaling pathway that could be modulated by inhibitors identified through such studies.
Caption: Workflow of a comparative molecular docking study.
Caption: Inhibition of a signaling pathway by a this compound analog.
References
- 1. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 2. Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 1-Indanol: A Procedural Guide
The proper disposal of 1-Indanol, a flammable solid and chemical intermediate, is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Handle the chemical in a well-ventilated area, such as a fume hood, to prevent inhalation of dust or vapors.[1] Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1]
Quantitative Data and Hazard Profile
Understanding the physicochemical properties of this compound is fundamental to its safe management. The following table summarizes key data relevant to its handling and disposal.
| Property | Value | Citation |
| Physical State | Solid | [2] |
| Melting Point | 50 - 54 °C / 122 - 129.2 °F | [2] |
| Boiling Point | 260 °C / 500 °F @ 16 mmHg | [2] |
| Flash Point | > 145 °C / > 293 °F | [2] |
| Hazards | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation. | [3][4][5] |
Step-by-Step Disposal Protocol
This compound must be treated as hazardous waste.[1][3] Under no circumstances should it be disposed of down the sink or in regular solid waste streams.[1][6][7] The standard and safest procedure is collection and transfer to a licensed hazardous waste management company.[1]
1. Initial Assessment and Segregation:
-
Contamination Check: Evaluate the this compound waste to determine if it is mixed with other substances. If contaminated, the entire mixture must be managed according to the regulations for the most hazardous component.[1]
-
Segregation: Do not mix this compound waste with other chemical waste streams, particularly incompatible materials, to prevent hazardous reactions.[1][8][9]
2. Waste Collection and Containerization:
-
Container Selection: Use a dedicated, chemically compatible, and leak-proof container with a secure screw cap for collecting this compound waste.[1][8][9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound Waste," and the date when waste was first added.[1]
3. On-site Storage:
-
Location: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.[1][8]
-
Conditions: The storage area must be cool, dry, and well-ventilated, away from any sources of ignition or heat.[1][10][11] It is best practice to use secondary containment to prevent spills.[1][9]
4. Final Disposal:
-
Professional Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company.[1][6][8]
-
Regulatory Compliance: Ensure that the entire disposal process complies with all local, state, and federal regulations. In the United States, EPA guidelines for hazardous waste classification are detailed in 40 CFR Parts 261.3.[10]
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. benchchem.com [benchchem.com]
- 9. mn.uio.no [mn.uio.no]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ic.ptb.de [ic.ptb.de]
Personal protective equipment for handling 1-Indanol
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This guide provides immediate, essential safety protocols and logistical information for the use of 1-Indanol (CAS No. 6351-10-6), a solid aromatic alcohol utilized in various research and synthetic applications. Adherence to these guidelines is critical for minimizing risks and establishing a secure laboratory environment.
Understanding the Hazards of this compound
This compound is classified as a hazardous substance.[1][2][3][4][5] It is crucial to be fully aware of its potential health effects before commencing any work. The primary hazards associated with this compound are summarized by its GHS classifications:
-
Acute Oral Toxicity, Category 4: Harmful if swallowed.[1][2][3][4][6]
-
Skin Irritation, Category 2: Causes skin irritation.[1][2][3][4][6]
-
Serious Eye Irritation, Category 2: Causes serious eye irritation.[1][2][3][4][6]
-
Specific Target Organ Toxicity — Single Exposure, Category 3: May cause respiratory irritation.[1][2][3][6]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the most critical line of defense against the hazards posed by this compound. The following table outlines the mandatory PPE for handling this chemical.
| PPE Category | Type/Specification | Standard (US/EU) | Purpose |
| Eye & Face Protection | Chemical Safety Goggles | OSHA 29 CFR 1910.133 / EN 166 | Protects against dust particles and potential splashes, preventing serious eye irritation. |
| Hand Protection | Chemical-Resistant Gloves | Prevents skin contact and subsequent irritation. Nitrile rubber gloves are recommended based on general resistance to alcohols.[7][8][9] | |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | N95 (US) or P2 (EU) Dust Mask | NIOSH / EN 149 | Required when handling the powder form to prevent inhalation of dust and respiratory irritation. Not typically necessary if working in a well-ventilated fume hood where dust generation is minimal.[2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is essential for minimizing exposure and ensuring safety during the handling of this compound.
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for this compound before starting work.
-
Ensure that a properly functioning chemical fume hood is available.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.
-
Assemble all necessary equipment and reagents before bringing this compound into the work area.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of solid this compound within a chemical fume hood to control dust.
-
When weighing, use a draft shield or weigh the material in a fume hood to prevent dust dispersal.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers of this compound tightly closed when not in use.
-
Prevent the formation of dust clouds during handling.
-
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Decontaminate any equipment that has come into contact with this compound.
-
Properly label and store any unused this compound according to the storage guidelines below.
-
Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.
-
Storage Plan
Proper storage of this compound is crucial for maintaining its stability and preventing accidents.
| Storage Parameter | Guideline | Rationale |
| Container | Tightly closed, original or compatible container. | Prevents contamination and release of dust. |
| Location | Cool, dry, and well-ventilated area. | Minimizes degradation and potential for vapor accumulation. |
| Incompatibilities | Store away from strong oxidizing agents. | Reduces the risk of hazardous chemical reactions. |
| Labeling | Ensure the container is clearly labeled with the chemical name and hazard warnings. | Prevents accidental misuse. |
Spill and Disposal Plan
Immediate and appropriate action is critical in the event of a spill. Proper disposal of this compound waste is mandatory for environmental safety and regulatory compliance.
The following diagram outlines the logical workflow for responding to a this compound spill.
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Collection:
-
Collect solid this compound waste and contaminated materials (e.g., gloves, absorbent pads, paper towels) in a dedicated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with this compound, be in good condition, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound".
-
Include the date when waste was first added to the container.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
By adhering to these safety and logistical protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before working with any chemical.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound 98 6351-10-6 [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. glovesbyweb.com [glovesbyweb.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
